molecular formula C17H15NO4 B558005 Fmoc-Gly-OH-2,2-d2 CAS No. 284665-11-8

Fmoc-Gly-OH-2,2-d2

Katalognummer: B558005
CAS-Nummer: 284665-11-8
Molekulargewicht: 299.32 g/mol
InChI-Schlüssel: NDKDFTQNXLHCGO-KNXIQCGSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-Gly-OH-2,2-d2, also known as this compound, is a useful research compound. Its molecular formula is C17H15NO4 and its molecular weight is 299.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,2-dideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKDFTQNXLHCGO-KNXIQCGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583857
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(2,2-~2~H_2_)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284665-11-8
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(2,2-~2~H_2_)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of Fmoc-glycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of Fmoc-glycine-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-(9-Fluorenylmethoxycarbonyl)-glycine-2,2-d2 (Fmoc-glycine-d2), a deuterated derivative of Fmoc-Gly-OH. This isotopically labeled amino acid is a valuable tool in peptide synthesis, proteomics, and metabolic research.[1][2][3] Its primary applications include its use as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), and as a tracer in metabolic studies.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-glycine-d2 is presented below.

PropertyValueReference
CAS Number 284665-11-8
Molecular Formula C₁₇H₁₃D₂NO₄[3]
Molecular Weight 299.32 g/mol [6]
Appearance White to off-white solid/powder[7]
Melting Point 174-175 °C[8]
Isotopic Purity ≥98 atom % D[3]
Storage Temperature 2-8°C, desiccated, protected from light[3]

Synthesis of Fmoc-glycine-d2

The synthesis of Fmoc-glycine-d2 involves two key steps: the deuteration of glycine at the α-carbon, followed by the protection of the amino group with the Fmoc moiety.

Experimental Protocol

Step 1: Synthesis of Glycine-2,2-d2

A common method for the deuteration of the α-carbon of amino acids is through exchange in a deuterated solvent under acidic or basic conditions.

  • Dissolution: Dissolve glycine (1.0 eq) in deuterium oxide (D₂O).

  • pH Adjustment: Adjust the pD of the solution to approximately 10-11 using a suitable base, such as sodium carbonate (Na₂CO₃) or an organic base like pyridine-d5.

  • Heating: Heat the reaction mixture under reflux for an extended period (e.g., 24-48 hours) to facilitate the H/D exchange at the α-carbon.

  • Monitoring: Monitor the progress of the deuteration by ¹H NMR spectroscopy, observing the disappearance of the α-proton signal.

  • Isolation: After completion, neutralize the solution with a deuterated acid (e.g., DCl in D₂O) and remove the solvent under reduced pressure to obtain glycine-2,2-d2. The product should be dried thoroughly under high vacuum.

Step 2: N-protection of Glycine-2,2-d2 with Fmoc-Cl

This step follows a standard procedure for the Fmoc protection of amino acids, often referred to as the Schotten-Baumann reaction.

  • Dissolution: Suspend glycine-2,2-d2 (1.0 eq) in a 10% aqueous solution of sodium carbonate (Na₂CO₃).

  • Addition of Fmoc-Cl: Cool the mixture in an ice bath and add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.0 eq) in a suitable organic solvent, such as dioxane, dropwise with vigorous stirring.[9]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-6 hours) to ensure complete reaction.[9]

  • Work-up: Dilute the reaction mixture with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted Fmoc-Cl and other impurities.[9]

  • Acidification: Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to precipitate the Fmoc-glycine-d2.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Fmoc-glycine-d2.

Synthesis_Workflow Glycine Glycine Glycine_d2 Glycine-2,2-d2 Glycine->Glycine_d2 Deuteration D2O D₂O, Base Fmoc_Glycine_d2 Fmoc-glycine-d2 Glycine_d2->Fmoc_Glycine_d2 N-protection Fmoc_Cl Fmoc-Cl, Na₂CO₃

Caption: Synthesis workflow for Fmoc-glycine-d2.

Characterization of Fmoc-glycine-d2

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Fmoc-glycine-d2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for structural elucidation and for confirming the isotopic labeling.

  • ¹H NMR: The ¹H NMR spectrum of Fmoc-glycine-d2 is expected to be similar to that of non-deuterated Fmoc-glycine, with the notable absence of the singlet corresponding to the α-protons of the glycine moiety. The characteristic signals for the Fmoc group (aromatic protons and the CH and CH₂ protons) should be present.

  • ²H NMR (Deuterium NMR): A ²H NMR spectrum will show a signal corresponding to the deuterium atoms at the α-carbon, confirming the success of the deuteration step.

  • ¹³C NMR: The ¹³C NMR spectrum will show the characteristic signals for the carbonyl carbon, the α-carbon (which may show a slightly different chemical shift and coupling pattern due to the presence of deuterium), and the carbons of the Fmoc group.

Expected ¹H NMR data for the Fmoc group:

  • ~7.8 ppm (d, 2H, aromatic)

  • ~7.6 ppm (d, 2H, aromatic)

  • ~7.4 ppm (t, 2H, aromatic)

  • ~7.3 ppm (t, 2H, aromatic)

  • ~4.4 ppm (d, 2H, Fmoc-CH₂)

  • ~4.2 ppm (t, 1H, Fmoc-CH)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment.

  • Expected Molecular Ion Peak: For Fmoc-glycine-d2, the molecular weight is 299.32 g/mol .[6] In a high-resolution mass spectrum, the molecular ion peak ([M+H]⁺) should be observed at m/z 300.1. A mass shift of +2 compared to the non-deuterated analogue (MW = 297.31 g/mol ) confirms the incorporation of two deuterium atoms.[10]

Melting Point Analysis

The melting point is a useful indicator of purity.

  • Expected Melting Point: The reported melting point for Fmoc-glycine-d2 is in the range of 174-175 °C.[8] This is very close to the melting point of non-deuterated Fmoc-glycine, which is reported to be around 174-175 °C as well.[9]

Characterization_Workflow Synthesized_Product Synthesized Fmoc-glycine-d2 NMR NMR Spectroscopy (¹H, ²H, ¹³C) Synthesized_Product->NMR Structural Elucidation MS Mass Spectrometry Synthesized_Product->MS Molecular Weight & Isotopic Enrichment MP Melting Point Analysis Synthesized_Product->MP Purity Assessment Purity_Confirmation Purity & Identity Confirmed NMR->Purity_Confirmation MS->Purity_Confirmation MP->Purity_Confirmation

Caption: Characterization workflow for Fmoc-glycine-d2.

Applications in Research and Development

Fmoc-glycine-d2 is a versatile reagent with several important applications in scientific research and drug development:

  • Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis (SPPS) to introduce a deuterated glycine residue at a specific position within a peptide sequence.[2] This can be useful for structural studies by NMR or for altering the metabolic stability of the peptide.

  • Quantitative Proteomics: As a stable isotope-labeled internal standard, it is crucial for accurate quantification of glycine-containing peptides and proteins in complex biological samples using mass spectrometry-based proteomics techniques.[2][4]

  • Metabolic Studies: The deuterium label serves as a tracer to follow the metabolic fate of glycine in various biochemical pathways.[2]

  • Biomolecular NMR: Deuterated compounds can be used in biomolecular NMR studies to simplify complex spectra and aid in structural determination.[3]

Conclusion

The are crucial for its application in advanced research and development. The synthetic route, involving deuteration of glycine followed by N-protection, is straightforward. Rigorous characterization using NMR, mass spectrometry, and melting point analysis ensures the high purity and isotopic enrichment required for its intended applications. The availability of this deuterated amino acid provides researchers with a powerful tool for a wide range of studies, from quantitative proteomics to the investigation of metabolic pathways.

References

Deuterium-Labeled Glycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the applications, methodologies, and quantitative analysis involving deuterium-labeled glycine in metabolic research, drug development, and advanced analytical techniques.

Deuterium-labeled glycine, a stable isotope-labeled version of the simplest amino acid, has emerged as an indispensable tool in modern scientific research. By replacing one or more hydrogen atoms with its heavier isotope, deuterium, researchers can subtly alter the physicochemical properties of glycine without significantly perturbing biological systems. This isotopic substitution provides a powerful lens through which to investigate complex biological processes, from elucidating metabolic pathways to enhancing the therapeutic potential of drugs. This technical guide provides a comprehensive overview of the core principles, applications, and experimental protocols associated with the use of deuterium-labeled glycine, tailored for researchers, scientists, and drug development professionals.

Core Principles: The Kinetic Isotope Effect and Isotopic Labeling

The utility of deuterium-labeled glycine is rooted in two fundamental principles: the kinetic isotope effect (KIE) and its application as a tracer in isotopic labeling studies.

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a deuterium atom is substituted at that position. This effect is particularly significant for hydrogen, as deuterium doubles its mass.[1] The rate of a reaction involving a C-¹H bond is typically 6–10 times faster than that of a C-²H bond.[1] This principle is strategically employed in drug development to slow down the metabolism of a drug, thereby improving its pharmacokinetic profile.

As a tracer , deuterium-labeled glycine can be introduced into a biological system to track the metabolic fate of glycine and its downstream products. Because it is chemically almost identical to its unlabeled counterpart, it participates in the same biochemical reactions. However, its increased mass allows it to be distinguished and quantified using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Applications of Deuterium-Labeled Glycine

The unique properties of deuterium-labeled glycine have led to its widespread use in several key areas of scientific research and development.

Metabolic Research and Tracer Studies

Deuterium-labeled glycine is a powerful tool for tracing metabolic pathways in vivo and in vitro. A common approach involves the administration of deuterated water (D₂O), which leads to the incorporation of deuterium into non-essential amino acids, including glycine, during their biosynthesis.[2][3] This enables the study of whole-body protein turnover and the flux through various metabolic pathways.

Glycine is a central player in one-carbon metabolism , a network of interconnected pathways essential for the synthesis of nucleotides, amino acids, and for methylation reactions.[4][5] By tracing the movement of the deuterium label from glycine, researchers can quantify the rates of these critical processes and understand how they are altered in disease states such as obesity and cancer.[6]

Quantitative Analysis as an Internal Standard

In analytical chemistry, particularly in quantitative mass spectrometry, deuterium-labeled compounds are considered the gold standard for internal standards.[5] Deuterium-labeled glycine is an ideal internal standard for the quantification of glycine and its metabolites in biological samples.[4] Because it has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes during liquid chromatography (LC) and experiences similar ionization efficiency in the mass spectrometer.[5] This allows for accurate correction of variations that can occur during sample preparation, injection, and ionization, leading to highly precise and accurate quantification.

Drug Development and Pharmacokinetics

The kinetic isotope effect is strategically utilized in drug development to improve the pharmacokinetic properties of new drug candidates. By replacing hydrogen with deuterium at metabolically labile positions on a drug molecule, the rate of metabolic clearance can be reduced.[7][8] This can lead to a longer drug half-life, increased overall exposure (AUC), and potentially a reduced dosing frequency.[7] While not always the case, this "deuterium switch" has been successfully applied to several drugs, with deutetrabenazine being the first deuterated drug to receive FDA approval.[7][9] For glycine-containing drugs or drugs where glycine conjugation is a major metabolic pathway, deuteration can be a viable strategy to enhance their therapeutic profile.

Structural Biology and NMR Spectroscopy

In nuclear magnetic resonance (NMR) spectroscopy, the analysis of large proteins can be challenging due to spectral crowding and rapid signal decay. Selective deuteration of specific amino acids, including glycine, can help to simplify complex spectra.[10] Since deuterium has a different magnetic moment than hydrogen, its signals do not appear in a standard ¹H-NMR spectrum, effectively "silencing" the deuterated positions. This reduces spectral overlap and allows for the unambiguous assignment of signals from the remaining protons. Stereospecific deuteration of glycine's alpha-protons can also provide valuable information for determining the three-dimensional structure of proteins.[6]

Quantitative Proteomics

Deuterium labeling, particularly through the use of D₂O, offers a cost-effective and versatile method for quantitative proteomics.[2] Similar to the widely used Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) technique, D₂O labeling allows for the measurement of protein synthesis and turnover on a proteome-wide scale.[2][11] As cells are grown in a medium containing D₂O, newly synthesized proteins incorporate deuterium-labeled amino acids, including glycine. By analyzing the rate of deuterium incorporation over time using mass spectrometry, researchers can determine the turnover rates of thousands of proteins simultaneously.[12][13]

Quantitative Data Summary

The following tables summarize quantitative data related to the applications of deuterium-labeled glycine.

ParameterValueReference
Average protein turnover rate (HeLa cells)~20 hours[11]
Median protein half-life (AC16 cells)16.7–17.5 hours[2]
Primary deuterium KIE for hydride transfer (GPDH)2.4 - 3.1[14]
Typical secondary deuterium KIE (α-carbon)1.1 - 1.2[1]
Isotopic enrichment for deuterated standards≥98%[15]

Table 1: Key Quantitative Parameters in Deuterium Labeling Studies. This table presents a selection of quantitative data from studies using deuterium labeling, highlighting protein turnover rates and kinetic isotope effects.

ParameterNon-deuterated Methadoned₉-MethadoneFold ChangeReference
Half-life (t½) in plasma (min)13.9 ± 1.528.1 ± 3.42.02[16]
Clearance (CL) (mL/min/kg)129.2 ± 14.863.9 ± 7.70.50[16]
Area Under the Curve (AUC) (ng·min/mL)77,419 ± 8,883156,494 ± 18,9702.02[16]

Table 2: Impact of Deuteration on the Pharmacokinetics of Methadone in Rats. This table illustrates the significant effect of deuterium substitution on the key pharmacokinetic parameters of the drug methadone, demonstrating the potential of this strategy in drug development.

ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²)≥ 0.99
Accuracy (% Relative Error)Within ±15% (±20% at LLOQ)
Precision (% Coefficient of Variation)≤ 15% (≤ 20% at LLOQ)
RecoveryConsistent, precise, and reproducible
Matrix EffectMinimal and compensated by the internal standard
StabilityStable under relevant storage and processing conditions

Table 3: Typical Validation Parameters for a Quantitative LC-MS/MS Method Using a Deuterated Internal Standard. This table outlines the standard criteria used to validate the performance of an analytical method employing a deuterated internal standard, ensuring data reliability and accuracy.[4][17]

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterium-labeled glycine.

Protocol 1: Measurement of Protein Turnover in Cell Culture using D₂O Labeling and LC-MS/MS

This protocol describes a typical workflow for measuring protein turnover rates in cultured cells.[2][3]

1. Cell Culture and Labeling:

  • Culture cells to approximately 70-80% confluency in standard growth medium.

  • Replace the standard medium with a labeling medium containing a final concentration of 4-8% D₂O.

  • Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

2. Protein Extraction and Digestion:

  • Lyse the harvested cells in a suitable lysis buffer containing a protease inhibitor cocktail.

  • Quantify the protein concentration of each lysate.

  • Reduce protein disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide.

  • Digest the proteins into peptides overnight using mass spectrometry-grade trypsin.

3. LC-MS/MS Analysis:

  • Desalt the peptide samples using a C18 solid-phase extraction method.

  • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Use a high-resolution mass spectrometer capable of accurate mass measurements and isotopic pattern analysis.

4. Data Analysis:

  • Identify peptides and proteins using a database search algorithm.

  • For each identified peptide, determine the rate of deuterium incorporation over the time course by analyzing the isotopic distribution of the peptide's mass spectrum.

  • Calculate the protein turnover rate by fitting the deuterium incorporation data to an exponential rise model.

Protocol 2: Quantitative Analysis of Glycine using Deuterium-Labeled Glycine as an Internal Standard

This protocol outlines the use of deuterium-labeled glycine for the accurate quantification of glycine in a biological matrix.

1. Sample Preparation:

  • To a known volume or weight of the biological sample (e.g., plasma, cell lysate), add a known amount of the deuterium-labeled glycine internal standard solution.

  • Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol) and centrifuging to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

  • Inject the reconstituted sample onto an LC-MS/MS system.

  • Use a chromatographic method that provides good separation of glycine from other matrix components.

  • Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both unlabeled glycine and the deuterium-labeled glycine internal standard (Multiple Reaction Monitoring - MRM).

3. Data Analysis:

  • Generate a calibration curve by analyzing a series of standards containing known concentrations of unlabeled glycine and a constant concentration of the deuterium-labeled internal standard.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of glycine in the unknown samples by interpolating their analyte-to-internal-standard peak area ratios from the calibration curve.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows discussed in this guide.

G cluster_workflow Workflow for D₂O Metabolic Labeling start Cell Culture labeling Introduce D₂O-Containing Medium start->labeling harvest Harvest Cells at Time Points labeling->harvest lysis Protein Extraction & Digestion harvest->lysis lcms LC-MS/MS Analysis lysis->lcms analysis Data Analysis & Turnover Calculation lcms->analysis

Caption: General workflow for a metabolic labeling experiment with D₂O.

G cluster_workflow Workflow for Quantification with Deuterated Internal Standard sample Biological Sample spike Spike with Deuterium-Labeled Glycine (IS) sample->spike extract Sample Preparation (e.g., Protein Precipitation) spike->extract lcms LC-MS/MS Analysis (MRM) extract->lcms quant Quantification using Calibration Curve lcms->quant

Caption: Workflow for using deuterium-labeled glycine as an internal standard.

G cluster_pathway Simplified One-Carbon Metabolism Pathway Serine Serine Glycine Glycine Serine->Glycine SHMT MethyleneTHF 5,10-Methylene-THF Serine->MethyleneTHF SHMT Glycine->MethyleneTHF Glycine Cleavage System THF Tetrahydrofolate (THF) MethyleneTHF->THF Purines Purine Synthesis MethyleneTHF->Purines Thymidylate Thymidylate Synthesis MethyleneTHF->Thymidylate

Caption: Simplified diagram of glycine's role in one-carbon metabolism.

References

Unlocking Cellular Secrets: A Technical Guide to the Benefits of Deuterated Amino Acids in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Applications of Deuterated Amino Acids for Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological research and pharmaceutical development, the quest for more precise and powerful analytical tools is perpetual. Among the innovative techniques enhancing our understanding of complex biological systems, the use of deuterated amino acids has emerged as a cornerstone for a variety of applications, from quantitative proteomics to drug metabolism studies. This technical guide explores the profound benefits of incorporating deuterium-labeled amino acids into research, providing in-depth methodologies, quantitative data, and visual workflows to empower scientists in their pursuit of discovery.

Deuterated amino acids, where one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium, offer a subtle yet powerful modification that does not significantly alter the biological activity of molecules. This unique property allows researchers to trace, quantify, and characterize proteins and metabolic pathways with exceptional accuracy.

Harnessing the Power of Mass Spectrometry: Quantitative Proteomics with SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics, and the use of deuterated amino acids offers a cost-effective and efficient method for differential labeling of cell populations.[1] In a typical SILAC experiment, one population of cells is grown in a medium containing the natural, "light" amino acids, while another is cultured in a medium with "heavy" amino acids, such as deuterated lysine and arginine.

Following cell lysis and protein digestion, the samples are mixed and analyzed by mass spectrometry. The mass difference between the light and heavy peptides allows for the precise relative quantification of proteins between the two cell populations.

SILAC_Workflow cluster_light Control Cells cluster_heavy Treated/Experimental Cells light_culture Culture in 'Light' Medium (e.g., L-Lysine, L-Arginine) light_lysis Cell Lysis light_culture->light_lysis mix Mix Cell Lysates (1:1 ratio) light_lysis->mix heavy_culture Culture in 'Heavy' Medium (e.g., Deuterated L-Lysine, L-Arginine) heavy_lysis Cell Lysis heavy_culture->heavy_lysis heavy_lysis->mix digestion Protein Digestion (e.g., Trypsin) mix->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis and Quantification lcms->data_analysis NMR_Simplification protonated Protonated Protein (Complex ¹H-NMR Spectrum) process Selective Deuteration (e.g., specific amino acids) protonated->process Leads to deuterated Selectively Deuterated Protein (Simplified ¹H-NMR Spectrum) analysis Improved Structural and Dynamic Analysis deuterated->analysis Enables process->deuterated Results in EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds and Activates Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates

References

Fmoc-Gly-OH-2,2-d2 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-Gly-OH-2,2-d2

This technical guide provides a comprehensive overview of this compound, a deuterated derivative of Fmoc-protected glycine. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds in their work. This document details the physicochemical properties, applications, and analytical methodologies associated with this compound.

Core Properties and Identification

This compound, also known as N-(9-Fluorenylmethoxycarbonyl)-glycine-2,2-d2, is a non-radioactive, stable isotope-labeled amino acid. The incorporation of two deuterium atoms at the alpha-carbon position makes it a valuable tool in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies.

Table 1: Physicochemical Properties of this compound

PropertyValueCitations
CAS Number 284665-11-8[1][2]
Molecular Weight 299.32 g/mol [1][2][3]
Molecular Formula C₁₇H₁₃D₂NO₄[2]
Appearance White to off-white solid[2]
Synonyms Fmoc-[D2]Gly-OH, N-(9-Fluorenylmethoxycarbonyl)-glycine-2,2-d2[1][3]

Applications in Research and Development

The primary application of this compound lies in its utility as an internal standard in analytical chemistry.[2] Its chemical behavior is nearly identical to its non-deuterated counterpart, Fmoc-Gly-OH, but its increased mass allows for clear differentiation in mass spectrometric analyses. This makes it an ideal tool for:

  • Quantitative Bioanalysis: Accurately quantifying the concentration of Fmoc-Gly-OH or glycine-containing peptides in complex biological matrices such as plasma, urine, or tissue homogenates using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry).

  • Metabolic Tracing: Following the metabolic fate of glycine in biological systems. By introducing the labeled glycine, researchers can track its incorporation into proteins and other metabolites.

  • Peptide Synthesis: Used in solid-phase peptide synthesis to introduce a labeled glycine residue at a specific position within a peptide sequence. This allows for the synthesized peptide to be used as an internal standard for the quantification of the corresponding native peptide.

Experimental Protocols

While specific experimental conditions can vary based on the analytical instrumentation and the matrix being analyzed, the following provides a generalized protocol for the use of this compound as an internal standard in LC-MS based quantification.

Protocol: Quantification of a Glycine-Containing Peptide in Plasma using this compound as an Internal Standard

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the analyte (the non-labeled peptide) in a suitable solvent (e.g., 50% acetonitrile in water) at a concentration of 1 mg/mL.

    • Prepare a stock solution of the internal standard (this compound labeled peptide) in the same solvent at a concentration of 1 mg/mL.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Perform serial dilutions of the analyte stock solution to prepare a series of calibration standards at concentrations ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

    • Spike a fixed amount of the internal standard stock solution into each calibration standard and QC sample.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, calibration standard, or QC sample, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of the mobile phase.

  • LC-MS Analysis:

    • Inject the reconstituted sample onto an appropriate C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Perform detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for using a stable isotope-labeled internal standard in a quantitative bioanalytical assay.

G Workflow for Quantitative Analysis using a Stable Isotope-Labeled Internal Standard cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Biological Matrix (e.g., Plasma) B Spike with Internal Standard (this compound labeled peptide) A->B C Protein Precipitation / Extraction B->C D Evaporation and Reconstitution C->D E LC-MS/MS Analysis D->E F Detection (MRM Mode) E->F G Peak Area Integration F->G H Calculate Analyte/IS Ratio G->H I Quantification using Calibration Curve H->I

Caption: General workflow for quantitative bioanalysis.

This guide provides foundational information for the use of this compound. For specific applications, it is imperative to consult relevant scientific literature and develop and validate methods tailored to the specific research question and analytical instrumentation.

References

An In-depth Technical Guide to the Solubility and Stability of Fmoc-Gly-OH-2,2-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-(9-fluorenylmethoxycarbonyl)-glycine-2,2-d2 (Fmoc-Gly-OH-d2), a deuterated analogue of Fmoc-Gly-OH. This document is intended to be a valuable resource for professionals in drug development and peptide synthesis, offering detailed data, experimental protocols, and insights into the impact of deuterium substitution on the physicochemical properties of this essential building block.

Introduction

Fmoc-Gly-OH is a fundamental component in solid-phase peptide synthesis (SPPS). The selective introduction of deuterium at the α-carbon to create Fmoc-Gly-OH-d2 offers a valuable tool for various applications, including mechanistic studies, metabolic tracing, and as an internal standard in mass spectrometry-based quantification.[1] Understanding the solubility and stability of this deuterated analogue is critical for its effective use in these applications and for the development of robust and reproducible synthetic and analytical methodologies.

Deuterium substitution can subtly alter the physicochemical properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect (KIE).[2] This increased bond strength can lead to enhanced metabolic stability by slowing down enzymatic C-H bond cleavage.[2] Furthermore, deuterium incorporation may influence properties such as solubility and chemical stability, which are crucial considerations in formulation and process development.

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-Gly-OH and its deuterated analogue, Fmoc-Gly-OH-d2, is presented below.

PropertyFmoc-Gly-OHFmoc-Gly-OH-2,2-d2Reference(s)
CAS Number 29022-11-5284665-11-8[3][4]
Molecular Formula C₁₇H₁₅NO₄C₁₇H₁₃D₂NO₄[1][3]
Molecular Weight 297.31 g/mol 299.32 g/mol [3][5]
Appearance White to off-white powderWhite to off-white solid[1][3]
Melting Point 176-178 °C174-175 °C[3][5]

Solubility Profile

The solubility of Fmoc-protected amino acids is a critical factor in peptide synthesis, influencing coupling efficiency and purification strategies. While comprehensive quantitative data for Fmoc-Gly-OH-d2 across a range of solvents is limited, available information for both the deuterated and non-deuterated forms is summarized below.

SolventFmoc-Gly-OHThis compoundReference(s)
Dimethyl Sulfoxide (DMSO) 100 mg/mL175 mg/mL[1][6]
Dimethylformamide (DMF) Readily solubleSoluble[3][7]
Acetonitrile Readily solubleSoluble[3][7]
Methanol Slightly soluble; "almost transparency"-[3][8]
Ethanol Slightly soluble-[3]
Water Insoluble-[3]
Chloroform Soluble-[9]
Dichloromethane Soluble-[9]
Acetone Soluble-[9]
Ethyl Acetate Soluble-[9]

Note: "-" indicates that no specific quantitative data was found in the searched literature.

The available data suggests that deuteration may enhance the solubility of Fmoc-Gly-OH in DMSO. Further experimental studies are required to establish a complete comparative solubility profile in other relevant solvents.

Stability Characteristics

The stability of Fmoc-Gly-OH-d2 is a key consideration for its storage, handling, and application in chemical and biological systems. The stability can be assessed from two perspectives: chemical stability and metabolic stability.

Chemical Stability

The Fmoc protecting group is known for its lability to basic conditions, a property exploited for its removal during SPPS.[10] It is generally stable under acidic conditions.[10] The effect of deuteration at the α-carbon on the chemical stability of the Fmoc group has not been extensively studied for this specific molecule. However, studies on other deuterated carboxylic acids suggest that deuteration can slightly decrease acidity (increase pKa), which may have a minor impact on the kinetics of base-catalyzed hydrolysis.[11]

General Stability Profile of the Fmoc Group:

  • Base Labile: Cleaved by secondary amines such as piperidine.[10]

  • Acid Stable: Resistant to cleavage by strong acids like trifluoroacetic acid (TFA).[10]

  • Thermal Stability: While generally stable at ambient temperatures, thermal cleavage of the Fmoc group has been observed at elevated temperatures (e.g., 120 °C in DMSO).

Metabolic Stability

The primary rationale for deuteration in drug development is often to enhance metabolic stability. The cleavage of a C-H bond is frequently a rate-limiting step in drug metabolism by cytochrome P450 enzymes. Due to the kinetic isotope effect, the stronger C-D bond in Fmoc-Gly-OH-d2 is expected to be cleaved at a slower rate than the corresponding C-H bond in Fmoc-Gly-OH.[2] This can lead to a longer biological half-life and altered pharmacokinetic profile if α-carbon oxidation is a significant metabolic pathway.

Experimental Protocols

Protocol for Determining Equilibrium Solubility

This protocol outlines a general procedure for determining the equilibrium solubility of Fmoc-Gly-OH-d2 in various solvents using the shake-flask method.

Materials:

  • Fmoc-Gly-OH-d2

  • Selected solvents (e.g., water, methanol, acetonitrile, DMF, DMSO)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Procedure:

  • Add an excess amount of Fmoc-Gly-OH-d2 to a vial containing a known volume of the selected solvent.

  • Seal the vial and place it on an orbital shaker or vortex mixer at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the suspension to pellet the excess solid.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted solution by a validated HPLC method to determine the concentration of Fmoc-Gly-OH-d2.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol for Assessing Chemical Stability (pH Profile)

This protocol describes a method to evaluate the stability of Fmoc-Gly-OH-d2 at different pH values.

Materials:

  • Fmoc-Gly-OH-d2

  • Buffer solutions of various pH values (e.g., pH 2, 4, 7, 9, 12)

  • HPLC-grade water and acetonitrile

  • Vials with screw caps

  • Temperature-controlled incubator or water bath

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of Fmoc-Gly-OH-d2 in a suitable organic solvent (e.g., acetonitrile).

  • In separate vials, add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for HPLC analysis.

  • Incubate the vials at a controlled temperature (e.g., 37 °C or 50 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Immediately quench any degradation by diluting the aliquot with a suitable mobile phase or a neutralizing buffer.

  • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining amount of Fmoc-Gly-OH-d2 and any degradation products.

  • Plot the percentage of remaining Fmoc-Gly-OH-d2 against time for each pH condition to determine the degradation kinetics.

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Equilibrium Solubility Determination A Add excess Fmoc-Gly-OH-d2 to solvent B Equilibrate (e.g., 24-48h at 25°C) with shaking A->B C Centrifuge to pellet excess solid B->C D Filter supernatant (0.22 µm filter) C->D E Dilute filtered solution D->E F Analyze by HPLC E->F G Calculate solubility F->G G Simplified Glycine Metabolism Pathway Serine Serine Glycine Glycine Serine->Glycine SHMT Methylene_THF 5,10-Methylenetetrahydrofolate Serine->Methylene_THF Glycine->Serine SHMT CO2_NH3 CO2 + NH3 Glycine->CO2_NH3 Glycine Cleavage System Glyoxylate Glyoxylate Glycine->Glyoxylate Porphyrins Porphyrins Glycine->Porphyrins Purines Purines Glycine->Purines Glutathione Glutathione Glycine->Glutathione THF Tetrahydrofolate THF->Methylene_THF Methylene_THF->Glycine Oxalate Oxalate Glyoxylate->Oxalate G Inhibitory Glycinergic Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Glial Cell Glycine_Vesicle Glycine Vesicles Synaptic Cleft Synaptic Cleft Glycine_Vesicle->Synaptic Cleft Action Potential GlyT2 GlyT2 GlyR Glycine Receptor (GlyR) Cl_ion Cl⁻ GlyR->Cl_ion Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization GlyT1 GlyT1 Synaptic Cleft->GlyT2 Reuptake Synaptic Cleft->GlyR Glycine Binding Synaptic Cleft->GlyT1 Uptake

References

Commercial Suppliers and Technical Guide for Fmoc-Gly-OH-2,2-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and technical application of Fmoc-Gly-OH-2,2-d2, a deuterated derivative of Fmoc-glycine. This isotopically labeled amino acid is a valuable tool in various research and development applications, particularly in peptide synthesis and pharmacokinetic studies. This document outlines key commercial suppliers, summarizes critical quantitative data, and provides detailed experimental protocols for its use in Solid Phase Peptide Synthesis (SPPS).

Commercial Availability

This compound is available from several reputable chemical suppliers specializing in reagents for peptide synthesis and isotopic labeling. The following tables provide a summary of the product specifications from prominent vendors.

Supplier and Product Information
SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight
Sigma-Aldrich This compound284665-11-8[1]C₁₇H₁₃D₂NO₄299.32 g/mol [1][2][3]
MedChemExpress Fmoc-Gly-OH-d2284665-11-8[4][5]C₁₇H₁₃D₂NO₄299.32 g/mol [3][5]
Crescent Chemical This compound---
Creative Peptides Fmoc-[D2]Gly-OH284665-11-8[6]C₁₇H₁₅NO₄299.33 g/mol [6]
CDN Isotopes Glycine-2,2-d2-N-FMOC284665-11-8[7]HOOCCD₂NH-FMOC299.32 g/mol [7]
Selleck Chemicals Fmoc-α-d2-glycine284665-11-8[8]--
Physical and Chemical Properties
PropertySigma-AldrichMedChemExpressCDN Isotopes
Isotopic Purity 98 atom % D[1]-98 atom % D[7]
Form Solid[1]Powder[3]-
Melting Point 174-175 °C (lit.)[1]--
Storage Temperature 2-8°C[1]Powder: -20°C (3 years), 4°C (2 years)[3]Room temperature[7]
Solubility -DMSO: 175 mg/mL (584.66 mM; requires ultrasound)[3]-

Core Applications

This compound is primarily utilized as a building block in Solid Phase Peptide Synthesis (SPPS).[9][10] Its applications are analogous to its non-deuterated counterpart, with the key advantage of introducing a stable isotopic label into the peptide backbone.[4][5]

Key uses include:

  • Internal Standards: Serves as an internal standard for quantitative analysis of peptides by mass spectrometry (LC-MS) or NMR.[4]

  • Tracer Studies: Acts as a tracer to monitor the metabolic fate and pharmacokinetic profiles of peptide-based drugs.[4][5] The deuterium label can influence metabolic pathways and potentially enhance drug stability.[3][5]

  • Structural Analysis: Aids in the structural elucidation of peptides and proteins using techniques like NMR spectroscopy.

Experimental Protocols

The incorporation of this compound into a peptide sequence follows standard Fmoc-based Solid Phase Peptide Synthesis (SPPS) protocols. The chemical reactivity of the deuterated glycine is identical to the natural isotope for the purposes of these procedures.

General Workflow for SPPS using this compound

SPPS_Workflow cluster_cleavage Resin Resin Support (e.g., Rink Amide) Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-Gly-d2-OH, Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Repeat->Deprotection1 For next amino acid Peptide Purified d2-Peptide Cleavage->Peptide

Caption: General workflow for Solid Phase Peptide Synthesis (SPPS).

Protocol 1: Resin Preparation and Swelling
  • Weighing: Weigh the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) into a reaction vessel.

  • Swelling: Add N,N-Dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

  • Agitation: Gently agitate the resin for at least 30 minutes to an hour to ensure proper swelling of the beads.[9]

Protocol 2: Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

  • Initial Treatment: Drain the solvent from the swollen resin and add a solution of 20% piperidine in DMF. Agitate for 3-5 minutes.[5][11]

  • Second Treatment: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Continue to agitate for an additional 10-15 minutes.[5]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[5][11] The completion of the deprotection can be monitored by UV spectroscopy of the washings.[12]

Protocol 3: Coupling of this compound

This protocol describes the activation and coupling of the deuterated glycine to the deprotected N-terminus of the peptide-resin.

  • Activation Mixture Preparation:

    • In a separate vial, dissolve this compound (typically 3 equivalents relative to the resin loading).

    • Add a suitable coupling reagent such as HBTU (3 equivalents) and a base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[4]

    • Allow the mixture to pre-activate for 5-10 minutes.[4]

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[4]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[5] A Kaiser test can be performed on a small sample of beads to confirm the completion of the coupling reaction.[9]

Logical Flow of Amino Acid Activation and Coupling

Coupling_Logic cluster_activation Activation Step cluster_coupling Coupling Step FmocGly Fmoc-Gly-d2-OH ActivatedAA Activated Fmoc-Gly-d2-OH CouplingReagent Coupling Reagent (e.g., HBTU) Base Base (e.g., DIPEA) DMF DMF DeprotectedResin Deprotected Peptide-Resin (-NH2) ActivatedAA->DeprotectedResin CoupledPeptide Coupled Peptide-Resin (New Peptide Bond) DeprotectedResin->CoupledPeptide Reaction in DMF

Caption: Activation and coupling of this compound.

Protocol 4: Final Cleavage and Deprotection

This final step cleaves the synthesized peptide from the solid support and removes any acid-labile side-chain protecting groups.

  • Resin Preparation: After the final coupling and deprotection steps, wash the peptide-resin extensively with DMF, followed by Dichloromethane (DCM), and then dry the resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail for standard peptides is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) or a simpler mixture of TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5). The choice of scavengers depends on the amino acid composition of the peptide.[1][6]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[4]

    • Gently agitate the mixture at room temperature for 2-3 hours.[4]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Concentrate the filtrate under a stream of nitrogen or using a rotary evaporator.

    • Precipitate the peptide by adding the concentrated solution to a large volume of cold diethyl ether.[4]

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the final peptide product under vacuum.[4]

Analytical Characterization

The final deuterated peptide should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the peptide.

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight, which will be increased by 2 Da due to the deuterium labeling, and to verify the sequence.

References

The Role of the Kinetic Isotope Effect in the Development of Deuterated Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution of hydrogen with its stable, heavier isotope, deuterium, at strategic positions within a drug molecule can significantly alter its metabolic fate. This phenomenon, primarily driven by the kinetic isotope effect (KIE), offers a powerful tool in drug development to enhance pharmacokinetic profiles, improve safety, and increase therapeutic efficacy. This guide provides an in-depth technical overview of the core principles of the KIE with deuterated compounds, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows. By leveraging the KIE, researchers can rationally design "deuterated drugs" with optimized properties, leading to improved clinical outcomes.

The Core Principle: The Kinetic Isotope Effect (KIE)

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[1] The most pronounced KIE is observed when replacing hydrogen (¹H) with deuterium (²H or D), as this substitution doubles the atomic mass.[2] The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process.[3][4]

In drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds.[2] By strategically replacing hydrogen with deuterium at these metabolic "hot spots," the rate of metabolism can be significantly reduced.[5] This can lead to several desirable outcomes in drug development, including:

  • Improved Metabolic Stability and Increased Half-Life: Slower metabolism results in a longer drug half-life (t½), allowing for less frequent dosing and improved patient compliance.[4]

  • Enhanced Bioavailability: Reduced first-pass metabolism can lead to higher systemic exposure (AUC) of the parent drug.[6]

  • Reduced Formation of Toxic Metabolites: By slowing down a specific metabolic pathway, the formation of toxic or reactive metabolites can be minimized, potentially improving the safety profile of the drug.[3]

  • Altered Metabolite Profiles: Deuteration can shift the metabolic pathway towards the formation of more desirable or active metabolites.[2]

Quantitative Data Presentation: Pharmacokinetic Profiles of Deuterated Drugs

The impact of deuteration on the pharmacokinetic profiles of several drugs has been extensively studied. The following tables summarize the key quantitative data for some notable examples.

Table 1: Comparative Pharmacokinetics of Deutetrabenazine and Tetrabenazine

Pharmacokinetic ParameterDeutetrabenazine (d6-Tetrabenazine)TetrabenazineFold Change/Key ObservationReference(s)
Active Metabolites (α- and β-dihydrotetrabenazine)
Half-life (t½)~2-fold longerShorterSlower elimination of active metabolites.[5][7]
Peak Plasma Concentration (Cmax)LowerHigherReduced peak concentrations, potentially lowering the risk of dose-dependent adverse effects.[6][8]
Area Under the Curve (AUC)~2-fold higherLowerIncreased overall exposure to active metabolites.[6][7]
Dosing FrequencyTwice dailyThree times dailyImproved patient convenience.[5]

Table 2: Pharmacokinetic Parameters of Deucravacitinib (a de novo deuterated drug)

Pharmacokinetic ParameterDeucravacitinib (6 mg, once daily at steady state)Key FeaturesReference(s)
Time to Maximum Concentration (Tmax)2-3 hoursRapid absorption.[9]
Maximum Concentration (Cmax)45 ng/mLAchieves therapeutic concentrations.[9]
Area Under the Curve (AUC)473 ng·hr/mLSufficient systemic exposure.[9]
Terminal Half-life (t½)10 hoursSuitable for once-daily dosing.[9]

Table 3: Comparative Pharmacokinetics of Deuterated Ivacaftor (CTP-656) and Ivacaftor

Pharmacokinetic ParameterDeuterated Ivacaftor (CTP-656)IvacaftorFold Change/Key ObservationReference(s)
Area Under the Curve (AUC)~3-fold greaterLowerSubstantially increased total drug exposure.[10]
Plasma Concentration at 24 hours (C24)~3-fold greaterLowerHigher sustained plasma levels.[10]
Half-life (t½)~40% longerShorterSlower elimination from the body.[10]
Metabolite ProfileGreatest exposure is to the parent drugMajor metabolites are M1 (active) and M6 (inactive)Deuteration reduces the rate of metabolism, leading to higher parent drug exposure.[10]

Table 4: Pharmacokinetics of Deuterated Enzalutamide (HC-1119)

Pharmacokinetic ParameterHC-1119EnzalutamideKey ObservationReference(s)
Dose Proportionality (AUC and Cmax)Increased almost dose-proportionally at steady state (40, 80, and 160 mg)-Predictable pharmacokinetics.[7]
Efficacious Dose80 mg/day (recommended for further studies)160 mg/day (regular dose)Potential for a lower clinical dose with similar efficacy and potentially fewer side effects.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of deuterated compounds.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the rate of metabolism of a deuterated compound and its non-deuterated counterpart by liver enzymes.

Methodology:

  • Materials:

    • Test compounds (deuterated and non-deuterated)

    • Pooled human liver microsomes (HLMs)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • Positive control compound with known metabolic stability (e.g., testosterone)

    • Acetonitrile with an internal standard (for quenching the reaction and sample preparation)

    • 96-well plates

    • Incubator (37°C)

    • LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of the test compounds and the positive control in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the phosphate buffer, HLM suspension, and the test compound solution (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.[12]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Compare the t½ of the deuterated compound to its non-deuterated counterpart to determine the magnitude of the kinetic isotope effect on metabolic stability.[13]

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine and compare the pharmacokinetic profiles of a deuterated compound and its non-deuterated analog after oral administration.

Methodology:

  • Animals:

    • Male Sprague-Dawley rats (or other appropriate rodent model)

    • Ensure compliance with all ethical guidelines for animal research.

  • Procedure:

    • Fast the animals overnight before dosing.

    • Administer a single oral dose of the deuterated or non-deuterated compound formulated in a suitable vehicle.

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

    • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the parent drug and any relevant metabolites.[14]

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data.

    • Calculate key pharmacokinetic parameters, including:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

      • t½: Elimination half-life.

    • Compare the pharmacokinetic parameters of the deuterated and non-deuterated compounds to assess the in vivo impact of deuteration.[13]

Cellular Phospho-STAT Assay for TYK2 Inhibition

Objective: To measure the inhibitory effect of a deuterated compound (e.g., deucravacitinib) on cytokine-induced STAT phosphorylation downstream of TYK2.

Methodology:

  • Materials:

    • Relevant cell line (e.g., human peripheral blood mononuclear cells or a suitable cell line expressing the target pathway)

    • Test compound (e.g., deucravacitinib)

    • Cytokine stimulant (e.g., IL-23 or IFN-α to activate the TYK2 pathway)

    • Fixation and permeabilization buffers

    • Fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3)

    • Flow cytometer

  • Procedure:

    • Culture the cells to the appropriate density.

    • Pre-incubate the cells with various concentrations of the test compound for a specified time.

    • Stimulate the cells with the appropriate cytokine to induce STAT phosphorylation.

    • Fix and permeabilize the cells to allow for intracellular antibody staining.

    • Stain the cells with the fluorescently labeled anti-phospho-STAT antibody.

    • Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation in the presence of the test compound.[15]

  • Data Analysis:

    • Determine the percentage of inhibition of STAT phosphorylation at each concentration of the test compound.

    • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of the compound that causes 50% inhibition).[15]

Mandatory Visualizations

Metabolic Pathway of Tetrabenazine

cluster_0 Metabolism of Tetrabenazine cluster_1 Metabolism of Deutetrabenazine Tetrabenazine Tetrabenazine alpha_HTBZ α-dihydrotetrabenazine (active metabolite) Tetrabenazine->alpha_HTBZ Carbonyl Reductase beta_HTBZ β-dihydrotetrabenazine (active metabolite) Tetrabenazine->beta_HTBZ Carbonyl Reductase O_desmethyl_alpha O-desmethyl-α-dihydrotetrabenazine alpha_HTBZ->O_desmethyl_alpha CYP2D6 O_desmethyl_beta O-desmethyl-β-dihydrotetrabenazine beta_HTBZ->O_desmethyl_beta CYP2D6 Deutetrabenazine Deutetrabenazine (d6-Tetrabenazine) d_alpha_HTBZ d6-α-dihydrotetrabenazine (active metabolite) Deutetrabenazine->d_alpha_HTBZ Carbonyl Reductase d_beta_HTBZ d6-β-dihydrotetrabenazine (active metabolite) Deutetrabenazine->d_beta_HTBZ Carbonyl Reductase d_O_desmethyl_alpha d6-O-desmethyl-α-dihydrotetrabenazine d_alpha_HTBZ->d_O_desmethyl_alpha CYP2D6 (slower) d_O_desmethyl_beta d6-O-desmethyl-β-dihydrotetrabenazine d_beta_HTBZ->d_O_desmethyl_beta CYP2D6 (slower) cluster_0 TYK2 Signaling cluster_1 Inhibition by Deucravacitinib Cytokine Cytokine (e.g., IL-23, IFN-α) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK JAK Receptor->JAK activates STAT STAT TYK2->STAT phosphorylates JAK->STAT phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus translocates to Gene Gene Expression (Inflammation) Nucleus->Gene Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosteric Inhibition cluster_0 Preclinical Evaluation Workflow Start Start: Deuterated Drug Candidate In_Vitro In Vitro Studies Start->In_Vitro Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) In_Vitro->Metabolic_Stability CYP_Inhibition CYP450 Inhibition Assay In_Vitro->CYP_Inhibition In_Vivo In Vivo Studies Metabolic_Stability->In_Vivo CYP_Inhibition->In_Vivo PK_Rodent Pharmacokinetic Study (Rodent Model) In_Vivo->PK_Rodent Efficacy Efficacy Study (Disease Model) PK_Rodent->Efficacy Tox Toxicology Studies Efficacy->Tox Decision Go/No-Go Decision for Clinical Trials Tox->Decision End End: IND Submission Decision->End

References

A Comprehensive Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough examination of Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS), the predominant method for chemically synthesizing peptides. We will delve into the core principles, detail the critical chemical reactions, present standardized experimental protocols, and offer quantitative data to inform synthesis strategies. This document aims to serve as an essential resource for professionals in academic research and the pharmaceutical industry, facilitating the efficient and high-purity production of peptides for a myriad of applications, from fundamental biological studies to the development of novel therapeutics.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc SPPS is a cyclical process that enables the stepwise assembly of an amino acid chain covalently bound to an insoluble solid support, commonly referred to as a resin.[1][2] This methodology is favored for its mild reaction conditions, which contributes to the integrity of the growing peptide chain.[2][3] The synthesis is characterized by three fundamental, repeated stages: the deprotection of the N-terminus, the coupling of the subsequent amino acid, and thorough washing of the resin.

Key Components of Fmoc SPPS:

  • Solid Support (Resin): The synthesis starts with an inert solid support, typically composed of polystyrene beads cross-linked with divinylbenzene. These beads are functionalized with a linker that dictates the C-terminal functionality of the final peptide, such as a carboxylic acid or an amide.[2][4] The choice of resin is critical; for instance, Wang resin is commonly selected for peptides with a C-terminal carboxyl group, while Rink Amide resin is suitable for those with a C-terminal amide.[4][5]

  • Nα-Fmoc Protection: The α-amino group of each incoming amino acid is protected by the base-labile Fmoc group. This strategic protection prevents undesirable side reactions and ensures the peptide chain is elongated in the correct sequence.[2][4]

  • Side-Chain Protection: The reactive side chains of certain amino acids are shielded by acid-labile protecting groups to prevent their interference during the synthesis cycle.[2]

The Cyclical Workflow of Fmoc-SPPS

The synthesis of a peptide chain is an iterative process, with each cycle incorporating a single amino acid. A typical cycle in Fmoc solid-phase peptide synthesis can be visualized as follows:

SPPS_Workflow Start Start: Resin with N-Fmoc protected amino acid Deprotection 1. Deprotection: Removal of Fmoc group (e.g., 20% piperidine in DMF) Start->Deprotection Wash1 2. Washing: (e.g., DMF) Deprotection->Wash1 Coupling 3. Coupling: Activation and addition of next Fmoc-amino acid Wash1->Coupling Wash2 4. Washing: (e.g., DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-Gly-OH-2,2-d2 in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of stable isotopes, such as deuterium, into peptide structures offers significant advantages in drug development and metabolic research. Deuterated peptides often exhibit enhanced pharmacokinetic profiles due to the kinetic isotope effect, which can lead to increased metabolic stability and a longer in vivo half-life.[1] Fmoc-Gly-OH-2,2-d2 is a deuterated analog of Fmoc-Gly-OH, providing a valuable building block for the synthesis of peptides with improved properties or for use as internal standards in mass spectrometry-based assays. This document provides a detailed protocol for the incorporation of this compound into peptides using standard solid-phase peptide synthesis (SPPS) techniques.

Advantages of Incorporating Glycine-d2

The substitution of hydrogen with deuterium at the α-carbon of glycine can confer several beneficial properties to the resulting peptide:

  • Increased Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can slow down metabolic processes that involve the cleavage of this bond, leading to a longer biological half-life of the peptide drug candidate.[1]

  • Altered Pharmacokinetic Profiles: By reducing the rate of metabolism, deuteration can lead to higher plasma concentrations and prolonged exposure of the therapeutic peptide.[2]

  • Probes for Mechanistic Studies: Peptides containing deuterated amino acids are valuable tools in nuclear magnetic resonance (NMR) and mass spectrometry (MS) to study peptide structure, dynamics, and metabolism.[3][4]

Data Presentation

While direct, publicly available quantitative data comparing the synthesis of a specific peptide with and without this compound is limited, the following table provides representative data based on typical high-efficiency solid-phase peptide synthesis. These values are for illustrative purposes and actual results may vary depending on the peptide sequence and synthesis conditions.

ParameterStandard Fmoc-Gly-OHThis compound (Representative)Notes
Coupling Efficiency >99%>99%The kinetic isotope effect is not expected to significantly impact the amide bond formation under standard coupling conditions. Monitoring of the coupling reaction is always recommended.
Crude Peptide Purity ~85-95%~85-95%Purity is highly sequence-dependent. The incorporation of a single deuterated glycine is unlikely to significantly alter the purity profile.
Final Yield ~70-85%~70-85%The overall yield is dependent on the number of coupling cycles and the efficiency of each step.
Mass Spectrometry Expected Mass (M)Expected Mass (M+2)The incorporation of Glycine-d2 will result in a mass increase of 2 Da compared to the non-deuterated peptide.

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of a peptide incorporating this compound. This protocol is based on standard Fmoc/tBu chemistry.

Materials
  • This compound

  • Pre-loaded Wang or Rink Amide resin

  • Standard Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • ddH₂O

  • Diethyl ether

Protocol: Single Coupling Cycle for this compound

This protocol describes a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support.

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes and drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.

    • Pre-activate for 5-10 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Drain the coupling solution.

  • Washing:

    • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove any unreacted reagents and by-products.

  • Confirmation of Coupling (Optional):

    • Perform a Kaiser test to ensure the coupling reaction has gone to completion (a negative result indicates a complete reaction). If the test is positive, a second coupling may be necessary.

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Final Cleavage and Deprotection
  • Resin Preparation:

    • After the final amino acid coupling and deprotection, wash the peptide-resin with DCM and dry under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Visualizations

Experimental Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps resin Start with Pre-loaded Resin swell Swell Resin in DMF resin->swell deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple this compound (DIC/Oxyma in DMF) wash1->coupling wash2 Wash with DMF/DCM coupling->wash2 kaiser Kaiser Test (Optional) wash2->kaiser kaiser->deprotection If positive, recouple. If negative, proceed to next cycle. cleavage Cleavage and Deprotection (TFA/TIS/H₂O) kaiser->cleavage After final cycle precipitation Precipitate in Cold Ether cleavage->precipitation purification Purify by RP-HPLC precipitation->purification analysis Analyze by MS and HPLC purification->analysis Bradykinin_Signaling cluster_membrane Cell Membrane B2R Bradykinin B2 Receptor (GPCR) Gq Gαq B2R->Gq Activates Bradykinin Bradykinin (with Glycine-d2) Bradykinin->B2R Binds PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Inflammation Inflammatory Response Ca->Inflammation MAPK MAPK Cascade PKC->MAPK Activates MAPK->Inflammation

References

Application Notes and Protocols for Fmoc-Gly-OH-2,2-d2 in Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of stable isotopes, such as deuterium, into peptides is a powerful technique for a variety of applications in research and drug development. Deuterated peptides serve as internal standards for mass spectrometry-based quantification, aids in metabolic studies by tracking the fate of a drug candidate, and can be used in structural biology to probe peptide conformation and dynamics. Fmoc-Gly-OH-2,2-d2 is a deuterated building block for solid-phase peptide synthesis (SPPS) that allows for the site-specific introduction of a deuterium-labeled glycine residue. This document provides a detailed protocol for the use of this compound in an automated peptide synthesizer, including considerations for coupling efficiency, deuterium stability, and final peptide analysis.

Data Presentation

Table 1: Comparative Coupling Efficiency
Amino AcidStandard Coupling Time (min)Expected Coupling Efficiency (%)Notes
Fmoc-Gly-OH30 - 60>99%Glycine is the smallest and least sterically hindered amino acid, generally resulting in rapid and complete coupling.
This compound30 - 60>99%The kinetic isotope effect for the acylation reaction is expected to be minimal. Standard coupling times should be sufficient.
Table 2: Deuterium Label Stability
SPPS StepReagent(s)ConditionExpected Deuterium Retention (%)Notes
Fmoc Deprotection20% Piperidine in DMFRepeated cycles at room temperature>98%The Cα-D bond in glycine is generally stable under these basic conditions, though minimal exchange over numerous cycles is a remote possibility.
Cleavage from ResinTFA-based cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)2-3 hours at room temperature>99%The Cα-D bond is stable to strong acidic conditions used for cleavage. No significant back-exchange is expected.[1]

Experimental Protocols

Materials and Reagents
  • This compound (Isotopic Purity >98 atom % D)

  • Standard Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Coupling reagents: HBTU/HOBt or HATU/HOAt

  • Activator base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Scavengers: Triisopropylsilane (TIS), Water (H₂O), Dithiothreitol (DTT) - choice depends on peptide sequence

  • Diethyl ether, cold

Protocol for Automated Peptide Synthesis

This protocol is a general guideline and may require optimization based on the specific peptide sequence and synthesizer model.

1. Resin Preparation and First Amino Acid Loading

  • Swell the resin in DMF for at least 30 minutes in the reaction vessel of the synthesizer.

  • If starting with a pre-loaded resin, proceed to step 3. If loading the first amino acid, follow the synthesizer's standard protocol for loading the C-terminal amino acid onto the chosen resin.

2. Fmoc Deprotection

  • Drain the DMF from the reaction vessel.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Allow the reaction to proceed for the synthesizer's standard deprotection time (typically 5-10 minutes).

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for a second deprotection step.

  • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

3. Amino Acid Coupling (Incorporation of this compound)

  • Prepare the amino acid solution: Dissolve 3-5 equivalents of this compound and an equimolar amount of coupling reagent (e.g., HBTU) in DMF.

  • Add the activator base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the amino acid solution to pre-activate for 1-2 minutes.

  • Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

  • Allow the coupling reaction to proceed for 30-60 minutes. For longer peptides or sequences prone to aggregation, a double coupling may be considered.

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (at least 3 times).

4. Capping (Optional)

  • To block any unreacted amino groups, a capping step can be performed using a solution of acetic anhydride and DIPEA in DMF. This is generally recommended for difficult couplings or long peptides.

5. Iterative Cycles

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Final Deprotection

  • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

7. Cleavage and Global Deprotection

  • Wash the peptide-resin with DCM and dry under a stream of nitrogen.

  • Prepare the cleavage cocktail. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water. The choice of scavengers should be tailored to the peptide sequence.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the TFA solution containing the peptide.

  • Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

8. Analysis

  • Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture).

  • Analyze the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct mass, which should reflect the incorporation of the two deuterium atoms (+2 Da compared to the non-deuterated analog).

  • Purify the peptide by reverse-phase HPLC.

  • Confirm the purity and identity of the final product by mass spectrometry and HPLC.

Mandatory Visualizations

Peptide_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Automated Synthesis Cycle cluster_final Final Steps Resin Select Resin Swell Swell Resin in DMF Resin->Swell 30 min Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple this compound (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for each AA Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Analysis Mass Spec Analysis Purification->Analysis

Caption: Automated peptide synthesis workflow for incorporating this compound.

Conclusion

The use of this compound in automated peptide synthesizers is a straightforward process that follows standard SPPS protocols. The deuterium label is expected to be stable throughout the synthesis, including the repetitive basic conditions of Fmoc deprotection and the final acidic cleavage. The kinetic isotope effect on the coupling reaction is predicted to be negligible, allowing for standard coupling times to be employed. As with any peptide synthesis, optimization of coupling times and reagents may be necessary for particularly long or difficult sequences. Final analysis by mass spectrometry is essential to confirm the successful incorporation and retention of the deuterium label.

References

Unlocking Precision in Proteomics: Applications of Fmoc-Gly-OH-2,2-d2

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Stable isotope labeling has become an indispensable tool in mass spectrometry-based quantitative proteomics, enabling accurate determination of relative and absolute protein abundance. Fmoc-Gly-OH-2,2-d2, a deuterated and Fmoc-protected form of glycine, serves as a critical building block for introducing a stable isotope label into peptides and proteins. This application note details the use of this compound in two primary quantitative proteomics workflows: the synthesis of isotope-labeled internal standards for targeted protein quantification and its application in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for global protein expression analysis. Detailed protocols and data presentation formats are provided to guide researchers, scientists, and drug development professionals in leveraging this versatile reagent.

Introduction

Quantitative proteomics aims to measure the absolute or relative abundance of proteins in a sample, providing crucial insights into cellular processes, disease mechanisms, and drug action. Mass spectrometry (MS) is the core technology for these analyses, and the use of stable isotopes enhances its accuracy and reproducibility. Deuterium (²H), a stable isotope of hydrogen, can be incorporated into molecules to create "heavy" versions that are chemically identical to their "light" counterparts but distinguishable by their mass-to-charge ratio in an MS experiment.

This compound is a derivative of the amino acid glycine where the two hydrogen atoms on the alpha-carbon have been replaced with deuterium. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group makes it suitable for solid-phase peptide synthesis (SPPS), allowing for the precise incorporation of a +2 Da mass shift at a specific glycine residue within a peptide sequence. This targeted labeling is fundamental for creating internal standards for absolute protein quantification. Additionally, deuterated amino acids can be used in metabolic labeling strategies like SILAC to compare protein expression levels across different cell populations.

Application 1: Synthesis of Isotope-Labeled Peptides as Internal Standards

One of the most powerful applications of this compound is in the synthesis of stable isotope-labeled (SIL) peptides. These synthetic peptides, which are chemically identical to a target peptide from a protein of interest but heavier due to the deuterium label, serve as ideal internal standards for targeted quantitative proteomics assays such as Multiple Reaction Monitoring (MRM) and Parallel Reaction Monitoring (PRM).

Experimental Workflow: Synthesis and Application of a SIL Peptide

The following diagram illustrates the workflow for synthesizing a SIL peptide using this compound and its subsequent use in a quantitative proteomics experiment.

SIL_Peptide_Workflow cluster_synthesis Peptide Synthesis cluster_quantification Quantitative Proteomics Resin Solid Support Resin AA1 Couple Fmoc-Amino Acid 1 Resin->AA1 Deprotect1 Fmoc Deprotection AA1->Deprotect1 Gly Couple this compound Deprotect1->Gly Deprotect2 Fmoc Deprotection Gly->Deprotect2 AA3 Couple Fmoc-Amino Acid 3 Deprotect2->AA3 Cleave Cleave & Purify SIL Peptide AA3->Cleave Spike Spike-in SIL Peptide Cleave->Spike Sample Biological Sample Digest Protein Digestion Sample->Digest Digest->Spike LCMS LC-MS/MS Analysis Spike->LCMS Data Data Analysis LCMS->Data

Caption: Workflow for SIL peptide synthesis and its use in quantitative proteomics.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Deuterated Internal Standard

This protocol outlines the manual synthesis of a hypothetical peptide "Val-Gly-Leu" with a deuterated glycine as an internal standard.

Materials:

  • Rink Amide resin

  • Fmoc-Leu-OH, this compound, Fmoc-Val-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling (Leucine):

    • Activate Fmoc-Leu-OH with HBTU and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc group.

    • Wash thoroughly with DMF and DCM.

  • Second Amino Acid Coupling (Deuterated Glycine):

    • Activate This compound with HBTU and DIPEA in DMF.

    • Add the solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 3.

  • Third Amino Acid Coupling (Valine):

    • Activate Fmoc-Val-OH with HBTU and DIPEA in DMF.

    • Add the solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Repeat step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Precipitate the cleaved peptide in cold diethyl ether.

  • Purification and Quantification:

    • Purify the peptide using reverse-phase HPLC.

    • Confirm the mass of the synthesized peptide by mass spectrometry.

    • Quantify the peptide concentration using a suitable method (e.g., amino acid analysis).

Protocol 2: Targeted Protein Quantification using the SIL Peptide

Materials:

  • Biological sample (e.g., cell lysate, plasma)

  • Synthesized and quantified deuterated peptide internal standard

  • Trypsin

  • Reduction and alkylation reagents (DTT, Iodoacetamide)

  • LC-MS/MS system

Procedure:

  • Protein Extraction and Digestion:

    • Lyse cells or prepare the biological sample to extract proteins.

    • Quantify the total protein concentration.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using trypsin overnight.

  • Spiking the Internal Standard:

    • Add a known amount of the purified deuterated peptide internal standard to the digested sample.

  • LC-MS/MS Analysis:

    • Analyze the sample using a targeted LC-MS/MS method (MRM or PRM).

    • Set up transitions to monitor both the "light" (endogenous) and "heavy" (deuterated) versions of the target peptide.

  • Data Analysis:

    • Integrate the peak areas for both the light and heavy peptide transitions.

    • Calculate the ratio of the light to heavy peak areas.

    • Determine the absolute quantity of the endogenous peptide (and thus the protein) based on the known concentration of the spiked-in heavy standard.

Data Presentation

Quantitative results from a targeted proteomics experiment using a SIL peptide can be summarized as follows:

Sample GroupReplicateLight Peptide AreaHeavy Peptide AreaLight/Heavy RatioProtein Concentration (fmol/µg)
Control11.25E+062.50E+060.505.0
Control21.30E+062.50E+060.525.2
Control31.28E+062.50E+060.515.1
Treated12.45E+062.50E+060.989.8
Treated22.55E+062.50E+061.0210.2
Treated32.50E+062.50E+061.0010.0

Application 2: Metabolic Labeling with SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for in vivo metabolic labeling to compare the proteomes of two or more cell populations. While arginine and lysine are the most commonly used amino acids in SILAC, deuterated non-essential amino acids like glycine can also be employed, particularly in customized media.

Experimental Workflow: SILAC using Deuterated Glycine

The diagram below outlines the general workflow for a SILAC experiment using deuterated glycine.

SILAC_Workflow cluster_labeling Metabolic Labeling cluster_processing Sample Processing & Analysis Light_Culture Cell Culture 1 (Normal Glycine) Treatment Apply Experimental Conditions Light_Culture->Treatment Heavy_Culture Cell Culture 2 (Deuterated Glycine) Heavy_Culture->Treatment Combine Combine Cell Lysates (1:1) Treatment->Combine Digest Protein Digestion Combine->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quantify Quantify Protein Ratios LCMS->Quantify

Caption: General workflow for a SILAC experiment using deuterated glycine.

Protocol 3: SILAC using Deuterated Glycine

Materials:

  • Cell line of interest

  • SILAC-grade cell culture medium lacking glycine

  • Normal L-glycine ("light")

  • L-Glycine-2,2-d2 ("heavy")

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Cell lysis buffer

  • Standard reagents for protein digestion and LC-MS/MS analysis

Procedure:

  • Cell Adaptation:

    • Culture the cells for at least five passages in the "light" medium (supplemented with normal glycine) and "heavy" medium (supplemented with L-Glycine-2,2-d2) to ensure complete incorporation of the labeled amino acid.

  • Experimental Treatment:

    • Once fully labeled, apply the experimental treatment to one cell population (e.g., drug treatment) while the other serves as a control.

  • Cell Lysis and Protein Quantification:

    • Harvest and lyse the cells from both populations separately.

    • Determine the protein concentration of each lysate.

  • Mixing and Digestion:

    • Combine equal amounts of protein from the "light" and "heavy" lysates.

    • Perform in-solution or in-gel digestion of the combined protein mixture using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis:

    • Use appropriate software to identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.

    • Calculate the protein abundance ratios based on the median or average of the peptide ratios for each protein.

Data Presentation

The quantitative data from a SILAC experiment can be summarized in a table, highlighting the proteins with significant changes in expression.

Protein IDGene NameDescriptionHeavy/Light Ratiolog2(Ratio)p-valueRegulation
P02768ALBSerum albumin1.050.070.85Unchanged
P60709ACTBActin, cytoplasmic 10.98-0.030.91Unchanged
P12345XYZExample Protein 12.501.320.001Upregulated
Q67890ABCExample Protein 20.40-1.320.005Downregulated

Conclusion

This compound is a valuable reagent for high-precision quantitative proteomics. Its primary applications in the synthesis of stable isotope-labeled internal standards and in metabolic labeling techniques like SILAC provide researchers with robust tools to accurately quantify proteins and understand their dynamic changes in complex biological systems. The protocols and workflows described herein offer a guide for the successful implementation of these powerful quantitative strategies.

Application Notes and Protocols: Fmoc-Gly-OH-2,2-d2 in Biomolecular NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of stable isotopes into biomolecules is a cornerstone of modern biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. Fmoc-Gly-OH-2,2-d2, a glycine amino acid building block deuterated at the α-carbon, offers a powerful tool for simplifying complex NMR spectra, aiding in resonance assignment, and probing the structure and dynamics of peptides and proteins. By replacing the two α-protons with deuterons, the intricate network of proton-proton couplings is significantly reduced, leading to narrower linewidths and enhanced spectral resolution. This allows for the study of larger and more complex biological systems that would otherwise be intractable by conventional NMR methods.

These application notes provide a comprehensive overview of the utility of this compound in biomolecular NMR, complete with detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) and subsequent NMR analysis.

Key Applications of this compound in Biomolecular NMR

The use of this compound in biomolecular NMR spectroscopy provides several distinct advantages:

  • Spectral Simplification: The substitution of α-protons with deuterons eliminates their signals from ¹H NMR spectra, reducing spectral crowding and overlap, which is particularly beneficial for large proteins with many glycine residues.[1]

  • Stereospecific Assignment of Glycine Residues: The selective incorporation of stereospecifically deuterated glycine allows for the unambiguous assignment of the α-protons of glycine residues in proteins, which can be challenging due to their often similar chemical environments.[2] This is achieved by comparing the NMR spectra of the deuterated and non-deuterated proteins.

  • Probing Protein Dynamics: Deuteration at the α-carbon significantly alters the spin-lattice relaxation time (T1) of neighboring nuclei.[3][4][5] This effect can be exploited to study the local dynamics and flexibility of the peptide backbone at specific glycine locations. For instance, deuteration of the α-¹H of a glycine residue can lead to a 1.5-fold longer T1 relaxation time for the adjacent carbonyl carbon.[5]

  • Enhancement of TROSY-based Experiments: In Transverse Relaxation-Optimized Spectroscopy (TROSY) experiments, which are crucial for studying high-molecular-weight proteins, the reduction of dipolar relaxation pathways through deuteration leads to significantly sharper lines and improved spectral quality.

Quantitative NMR Data Summary

The incorporation of this compound leads to measurable changes in key NMR parameters. The following table summarizes a comparison of spin-lattice relaxation times (T1) for the carbonyl carbon (¹³C') in a dipeptide with and without deuteration at the C-terminal glycine.

DipeptideT1 of C-terminal ¹³C' (s) at 9.4 TFold Change
γ-Glu-[1-¹³C]Gly31 ± <1-
γ-Glu-[1-¹³C]Gly-d₂46 ± 31.5

Data sourced from a study on γ-glutamyl-[1-¹³C]glycine and its deuterated analogue. The longer T1 in the deuterated sample is attributed to the reduction of dipole-dipole (DD) relaxation from the adjacent α-protons.[5]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide via Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing a deuterated glycine residue using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Place the desired amount of resin in the reaction vessel. Add DMF to swell the resin for at least 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes. Drain the solution. Repeat with a second 20% piperidine/DMF treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.

  • Amino Acid Coupling (for this compound and other amino acids):

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (relative to the resin loading) and 3 equivalents of OxymaPure®/HOBt in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2-4 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue shaking or recouple.

  • Washing: After complete coupling, drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Final Washing: Wash the resin extensively with DMF (5 times), DCM (5 times), and MeOH (3 times). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin.

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

Protocol 2: 3D ¹⁵N-resolved TOCSY-HSQC NMR Spectroscopy

This protocol describes the acquisition of a 3D ¹⁵N-resolved TOCSY-HSQC experiment on a ¹⁵N-labeled peptide containing this compound. This experiment helps in the assignment of backbone and sidechain resonances.

Sample Preparation:

  • Dissolve the purified, ¹⁵N-labeled peptide in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O, 50 mM phosphate buffer, pH 6.5) to a final concentration of 0.5-1.0 mM.

NMR Spectrometer Setup:

  • The experiment should be performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • Tune and match the probe for ¹H, ¹³C, and ¹⁵N frequencies.

  • Optimize the shims for a homogeneous magnetic field.

Experimental Parameters (General Guidelines):

  • Pulse Program: A standard 3D ¹⁵N-edited TOCSY-HSQC pulse sequence (e.g., hsqctocsigp on Bruker instruments).

  • Dimensions:

    • F3 (¹H acquisition): Spectral width of ~12-14 ppm, centered around the water resonance (~4.7 ppm).

    • F2 (¹⁵N indirect): Spectral width of ~35-40 ppm, centered around ~118 ppm.

    • F1 (¹H indirect): Spectral width of ~12-14 ppm, centered around ~4.7 ppm.

  • TOCSY Mixing Time: A mixing time of 60-80 ms is typically used to allow for magnetization transfer through the spin system.

  • Data Points:

    • F3: 2048 complex points

    • F2: 64-128 complex points

    • F1: 128-256 complex points

  • Scans: 8-16 scans per increment, with an appropriate number of dummy scans.

  • Temperature: 298 K (25 °C).

Data Processing:

  • Apply a squared sine-bell window function in all three dimensions.

  • Perform Fourier transformation of the data.

  • Phase correct the spectrum in all dimensions.

  • Reference the spectrum using an internal or external standard.

Data Analysis:

  • The resulting 3D spectrum will show correlations between the amide proton and nitrogen (¹H-¹⁵N) of a given residue and the sidechain protons of the same residue.

  • For non-glycine residues, a series of cross-peaks will be observed in the F1-F3 plane at a specific ¹⁵N chemical shift, corresponding to the entire spin system of the amino acid.

  • For the deuterated glycine residue, no cross-peaks corresponding to the α-protons will be visible in the ¹H dimensions, confirming the successful incorporation and simplifying the spectral analysis. The amide proton of the deuterated glycine will still be observable, correlated with its ¹⁵N.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_nmr Biomolecular NMR start This compound & other Fmoc-AAs spps Solid-Phase Peptide Synthesis (SPPS) start->spps cleavage Cleavage & Deprotection spps->cleavage hplc RP-HPLC Purification cleavage->hplc ms Mass Spectrometry Verification hplc->ms sample_prep NMR Sample Preparation ms->sample_prep Purified Peptide nmr_acq 3D NMR Data Acquisition sample_prep->nmr_acq data_proc Data Processing nmr_acq->data_proc analysis Spectral Analysis & Structure Determination data_proc->analysis

References

Revolutionizing Peptide Research: A Comparative Analysis of Manual and Automated Synthesis of Deuterated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery and development, the demand for high-purity, stable peptide-based therapeutics is rapidly escalating. Deuterated peptides, in which hydrogen atoms are strategically replaced with deuterium, have emerged as a powerful tool to enhance pharmacokinetic profiles by improving metabolic stability. This application note provides a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) for the production of deuterated peptides, offering researchers, scientists, and drug development professionals a comprehensive guide to selecting the optimal synthesis strategy.

Introduction to Deuterated Peptides and Synthesis Methodologies

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can significantly alter the metabolic fate of a peptide. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This "kinetic isotope effect" can lead to a reduced rate of metabolism, prolonging the half-life and therapeutic efficacy of peptide drugs.

The synthesis of these modified peptides relies on the principles of solid-phase peptide synthesis (SPPS), a technique that builds a peptide chain sequentially on a solid resin support. This can be performed manually, a method that offers flexibility and is cost-effective for small-scale synthesis, or through automated synthesizers that provide high throughput, reproducibility, and reduced hands-on time. The choice between these two methodologies is critical and depends on various factors including the complexity of the peptide, the scale of synthesis, and available resources.

Data Presentation: A Quantitative Comparison

To illustrate the differences between manual and automated synthesis of deuterated peptides, we present a comparative analysis of the synthesis of a deuterated Glucagon-Like Peptide-1 (GLP-1) analogue. GLP-1 is a key therapeutic target for type 2 diabetes, and enhancing its metabolic stability through deuteration is of significant interest. While specific head-to-head data for a single deuterated peptide is proprietary across different labs, the following tables summarize typical quantitative data based on the synthesis of non-deuterated peptides and the known challenges of incorporating modified amino acids.[1][2]

ParameterManual SPPS of Deuterated GLP-1 Analogue (Projected)Automated SPPS of Deuterated GLP-1 Analogue (Projected)
Typical Scale 50 mg - 1 g of resin10 mg - 500 mg of resin per vessel
Hands-on Time per Cycle 1.5 - 2.5 hours10 - 20 minutes (for setup)
Total Time per Cycle 2.5 - 4.5 hours45 - 90 minutes
Typical Yield per Coupling Step 94 - 98%> 99%
Final Crude Purity 65 - 85%80 - 95%
Reagent Consumption Higher, due to manual dispensing and washingOptimized and lower due to automated fluidics
Reproducibility Operator-dependentHigh
Throughput Low (typically one peptide at a time)High (multiple parallel syntheses possible)

Table 1: Comparison of Key Performance Indicators for Manual vs. Automated Synthesis of a Deuterated GLP-1 Analogue.

Cost ComponentManual SPPSAutomated SPPS
Initial Capital Investment Low (glassware, shakers)High (synthesizer purchase)
Deuterated Amino Acid Cost Potentially higher due to less optimized reagent use and risk of failed couplingsLower due to optimized reagent delivery and reduced waste
Solvent and Reagent Cost Higher due to manual washing stepsLower due to optimized washing protocols
Labor Cost High (significant hands-on time)Low (walk-away operation)

Table 2: Cost-Benefit Analysis of Manual vs. Automated Deuterated Peptide Synthesis.

Experimental Protocols

The following are detailed, generalized protocols for the manual and automated synthesis of a generic deuterated peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol 1: Manual Solid-Phase Peptide Synthesis of a Deuterated Peptide

1. Resin Swelling:

  • Place the appropriate amount of resin (e.g., Rink Amide resin, 0.1 mmol scale) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 1-2 hours with gentle agitation.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.

  • Drain and wash the resin thoroughly with DMF (5-7 times).

3. Coupling of Deuterated Amino Acid:

  • In a separate vial, dissolve the Fmoc-protected deuterated amino acid (4 equivalents), a coupling reagent such as HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Note: For expensive deuterated amino acids, using a reduced equivalency and extending the coupling time or performing a double coupling may be necessary to ensure high efficiency.

4. Monitoring the Coupling Reaction:

  • Perform a Kaiser test to check for the presence of free primary amines. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction.

5. Capping (Optional):

  • If the coupling is incomplete, cap any unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

6. Washing:

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then dichloromethane (DCM) (3-5 times).

7. Repeat Synthesis Cycle:

  • Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

8. Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

  • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

9. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptide using mass spectrometry (e.g., LC-MS or MALDI-TOF).

Protocol 2: Automated Solid-Phase Peptide Synthesis of a Deuterated Peptide

1. System Preparation:

  • Ensure the automated peptide synthesizer is calibrated and all solvent and reagent bottles are filled with fresh, high-quality reagents.

  • Prime all lines to ensure accurate delivery.

2. Sequence Programming:

  • Enter the desired peptide sequence into the synthesizer's software.

  • Specify the positions for the incorporation of deuterated amino acids.

  • Define the synthesis protocol, including deprotection times, coupling methods and times, and washing steps. For deuterated amino acids, it may be beneficial to program a longer coupling time or a double coupling cycle.

3. Resin Loading:

  • Place the appropriate amount of resin in the designated reaction vessel(s) of the synthesizer.

4. Synthesis Initiation:

  • Start the synthesis program. The instrument will automatically perform the following cyclical steps:

    • Fmoc Deprotection: The N-terminal Fmoc group is removed by flushing with a deprotection solution (e.g., 20% piperidine in DMF).

    • Washing: The resin is automatically washed with DMF and other specified solvents to remove the deprotection reagent and byproducts.

    • Amino Acid Delivery and Activation: The synthesizer dispenses the required amounts of the Fmoc-protected deuterated amino acid solution, coupling reagents, and base into the reaction vessel for in-situ activation.

    • Coupling: The activated amino acid is coupled to the resin-bound peptide for the pre-programmed duration.

    • Washing: The resin is washed to remove excess reagents and soluble by-products.

5. Final Cleavage and Deprotection (Manual Step):

  • Once the automated synthesis is complete, the peptide-resin is removed from the synthesizer.

  • The cleavage and deprotection are typically performed manually following the procedure outlined in Protocol 1, step 8.

6. Purification and Analysis:

  • Purify and analyze the crude peptide as described in Protocol 1, step 9.

Mandatory Visualizations

Manual_SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Deuterated Fmoc-Amino Acid (HBTU/DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 kaiser Kaiser Test wash2->kaiser kaiser->coupling Positive (Recouple) repeat Repeat Cycle for Next Amino Acid kaiser->repeat Negative cleavage Cleave from Resin & Deprotect (TFA Cocktail) kaiser->cleavage Final Cycle repeat->deprotection purification Purify (RP-HPLC) & Analyze (MS) cleavage->purification end End: Pure Deuterated Peptide purification->end Automated_SPPS_Workflow cluster_auto Automated Steps start Start: Program Sequence & Load Resin synthesizer Automated Synthesizer start->synthesizer deprotection Automated Fmoc Deprotection synthesizer->deprotection wash1 Automated Wash deprotection->wash1 coupling Automated Coupling of Deuterated Amino Acid wash1->coupling wash2 Automated Wash coupling->wash2 cycle Repeat Cycle wash2->cycle cycle->deprotection Next Amino Acid manual_cleavage Manual Cleavage & Deprotection cycle->manual_cleavage Final Amino Acid purification Purification (RP-HPLC) & Analysis (MS) manual_cleavage->purification end End: Pure Deuterated Peptide purification->end Metabolic_Stability_Workflow start Synthesized Deuterated Peptide (d-Peptide) microsomes Incubate with Liver Microsomes (Source of Metabolic Enzymes) start->microsomes sampling Collect Samples at Multiple Time Points (e.g., 0, 15, 30, 60 min) microsomes->sampling quench Quench Reaction (e.g., Acetonitrile) sampling->quench analysis LC-MS/MS Analysis quench->analysis quantification Quantify Remaining d-Peptide vs. Time analysis->quantification halflife Calculate In Vitro Half-Life (t½) quantification->halflife comparison Compare t½ of d-Peptide to non-deuterated Peptide halflife->comparison conclusion Conclusion: Enhanced Metabolic Stability comparison->conclusion GPCR_Signaling_Pathway cluster_intracellular Intracellular Space d_peptide Deuterated GLP-1 (d-GLP-1) gpcr GLP-1 Receptor (GPCR) d_peptide->gpcr Binds & Activates g_protein G-Protein gpcr->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Effects (e.g., Insulin Secretion) pka->downstream Phosphorylates Targets

References

Application Notes and Protocols for Fmoc Deprotection of Peptides Containing Fmoc-Gly-OH-2,2-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of stable isotope-labeled amino acids into peptides is a powerful tool in various fields, including proteomics, metabolic studies, and pharmacokinetic analysis.[1][2][3] Fmoc-Gly-OH-2,2-d2, a deuterated version of Fmoc-glycine, is a valuable building block for introducing a stable isotope label at a specific site. While the principles of solid-phase peptide synthesis (SPPS) remain the same, the presence of deuterium at the α-carbon of glycine can significantly impact the kinetics of the Nα-Fmoc deprotection step. This document provides detailed application notes and optimized protocols for the efficient removal of the Fmoc group from peptides containing this compound, addressing potential challenges and ensuring high-purity peptide synthesis.

The Nα-Fmoc protecting group is typically removed under basic conditions, proceeding through a β-elimination mechanism.[4][5] The rate-determining step of this reaction is the abstraction of a proton from the β-carbon of the fluorenyl group by a base, most commonly piperidine. In the case of this compound, the α-carbon of glycine is deuterated. Due to the kinetic isotope effect (KIE), the carbon-deuterium (C-D) bond is stronger and is broken more slowly than a carbon-hydrogen (C-H) bond. This results in a slower Fmoc deprotection rate for this compound compared to its non-deuterated counterpart. The magnitude of this effect in similar E2 elimination reactions is typically a factor of 2 to 7. Incomplete deprotection can lead to the formation of deletion sequences, compromising the purity and yield of the target peptide.[6][7] Therefore, optimization of the deprotection protocol is crucial for successful synthesis.

Data Presentation

The following tables summarize the key parameters and recommended modifications for the Fmoc deprotection of peptides containing this compound compared to standard protocols.

Table 1: Comparison of Standard and Optimized Fmoc Deprotection Protocols

ParameterStandard Protocol (for Fmoc-Gly-OH)Optimized Protocol (for this compound)Rationale for Optimization
Deprotection Reagent 20% (v/v) Piperidine in DMF20% (v/v) Piperidine in DMFStandard reagent is effective, but requires longer reaction time.
Deprotection Time 2 x 5-10 minutes2 x 15-20 minutes (or longer, guided by monitoring)To compensate for the slower reaction rate due to the kinetic isotope effect.
Monitoring Kaiser test; optional HPLC of a test cleavageMandatory: Kaiser test, and HPLC/MS analysis of a test cleavageTo ensure complete deprotection before proceeding to the next coupling step.
Alternative Reagents 2% DBU / 2% Piperidine in DMF2% DBU / 5% Piperazine in NMPFor difficult sequences where aggregation is also a concern. DBU is a stronger, non-nucleophilic base that can accelerate deprotection.[4][8]

Table 2: Troubleshooting Guide for Incomplete Deprotection

SymptomPotential CauseRecommended Solution
Positive Kaiser test after deprotectionIncomplete Fmoc removalExtend deprotection time; perform a third deprotection cycle.
Presence of Fmoc-protected peptide in HPLC/MS of test cleavageSlower deprotection kineticsIncrease deprotection time in subsequent steps. Consider switching to a stronger base like DBU for the deprotection of the deuterated residue.
Accumulation of deletion sequences in the final productIncomplete deprotection at the deuterated glycine positionRe-synthesize the peptide with optimized, longer deprotection times for the deuterated residue and rigorous monitoring at that step.
Peptide aggregationFormation of secondary structures on the resin, hindering reagent accessSwitch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP). Use sonication during deprotection. Incorporate chaotropic salts.[]

Experimental Protocols

Protocol 1: Optimized Fmoc Deprotection of Peptides Containing this compound

This protocol describes the manual deprotection of the Fmoc group from a peptide-resin containing this compound.

Materials:

  • Peptide-resin with N-terminal this compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Reaction vessel for manual solid-phase synthesis

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF from the reaction vessel.

  • Add the deprotection solution (20% piperidine in DMF) to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture gently using an orbital shaker or by bubbling with an inert gas for 15-20 minutes at room temperature.

  • Drain the deprotection solution.

  • Add a fresh portion of the deprotection solution to the resin.

  • Agitate the mixture for another 15-20 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Perform a Kaiser test on a small sample of the resin beads to check for the presence of free primary amines. A positive result (blue beads) indicates successful deprotection.

  • Crucially , for the deuterated glycine, it is highly recommended to perform a test cleavage of a small amount of resin and analyze the resulting peptide by HPLC and mass spectrometry to confirm the absence of any remaining Fmoc-protected peptide before proceeding with the coupling of the next amino acid.[10]

Protocol 2: Monitoring Fmoc Deprotection by RP-HPLC

This protocol outlines the procedure for a test cleavage and subsequent analysis by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • Deprotected peptide-resin sample (from Protocol 1)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • Centrifuge

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Take a small sample of the dried peptide-resin (approx. 2-5 mg) after the deprotection and washing steps.

  • Add the cleavage cocktail (approx. 100-200 µL) to the resin in a microcentrifuge tube.

  • Allow the cleavage reaction to proceed for 1-2 hours at room temperature.

  • Precipitate the cleaved peptide by adding the mixture to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the pellet with cold ether twice.

  • Dry the peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by RP-HPLC.

  • Monitor the chromatogram for the presence of a peak corresponding to the Fmoc-protected peptide, which will have a longer retention time than the deprotected peptide. Complete deprotection is indicated by the absence or negligible presence of this peak.

Visualizations

sps_workflow Resin Resin Support Swell Swell Resin in DMF Resin->Swell Deprotect_Fmoc Fmoc Deprotection (Optimized for Gly-d2) Swell->Deprotect_Fmoc Wash1 Wash (DMF) Deprotect_Fmoc->Wash1 Couple_AA Couple Next Fmoc-Amino Acid Wash1->Couple_AA Wash2 Wash (DMF) Couple_AA->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotect_Fmoc Next Amino Acid Cleavage Cleave Peptide from Resin Repeat->Cleavage Final Amino Acid Purify Purify Peptide (RP-HPLC) Cleavage->Purify Final_Peptide Final Labeled Peptide Purify->Final_Peptide

Caption: Workflow for SPPS incorporating this compound.

signaling_pathway SIL_Peptide Stable Isotope-Labeled (SIL) Peptide Standard Spike_In Spike-in SIL Peptide SIL_Peptide->Spike_In Biological_Sample Biological Sample (e.g., cell lysate, plasma) Biological_Sample->Spike_In Digestion Proteolytic Digestion (e.g., Trypsin) Spike_In->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Quantification Quantification of Endogenous Peptide LC_MS->Quantification Metabolic_Pathway Metabolic Pathway Analysis Quantification->Metabolic_Pathway

Caption: Use of SIL peptides for quantitative proteomics.

References

Application Notes and Protocols for Cleavage and Deprotection of Peptides Synthesized with Fmoc-Gly-OH-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient cleavage and deprotection of synthetic peptides containing deuterated glycine (Gly-d2), incorporated using Fmoc-Gly-OH-d2. The inclusion of stable isotopes like deuterium is a critical tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards for mass spectrometry-based quantification. The protocols outlined below are based on standard and widely accepted methods for Fmoc solid-phase peptide synthesis (SPPS) and are suitable for peptides containing Fmoc-Gly-OH-d2.

The isotopic labeling of the α-carbon of glycine with deuterium does not alter the fundamental chemical principles of peptide cleavage and deprotection. Therefore, established trifluoroacetic acid (TFA)-based methodologies are directly applicable. The choice of a specific cleavage cocktail and reaction conditions primarily depends on the amino acid composition of the peptide, particularly the presence of sensitive residues that require specific scavengers to prevent side reactions.[1][2][3]

Data Presentation: Cleavage Cocktail Selection

The selection of an appropriate cleavage cocktail is paramount to obtaining a high-purity peptide. The following table summarizes common cleavage cocktails and their suitability based on the peptide sequence.

Cleavage CocktailComposition (v/v)Recommended ForNot Recommended For
TFA/TIS/H₂O 95:2.5:2.5Peptides without sensitive residues like Cys, Met, or Trp.[1]Peptides containing Trp, Met, or Cys.
Reagent K TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)Peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr).[1][4]General use where a less noxious alternative is preferred.
Reagent B TFA/Phenol/H₂O/TIS (88:5:5:2)Peptides containing Trt-based protecting groups; "odorless" alternative to cocktails with EDT and thioanisole.[2][4]Peptides where methionine oxidation is a concern.[4]
TFA/H₂O 95:5Peptides with Arg(Pbf), Boc, tBu, and Trt protecting groups.Peptides containing Trp, Met, or Cys due to lack of specific scavengers.[2]

Experimental Protocols

Protocol 1: General Cleavage and Deprotection using TFA/TIS/H₂O

This protocol is suitable for peptides synthesized with Fmoc-Gly-OH-d2 that do not contain sensitive amino acid residues such as Cysteine, Methionine, or Tryptophan.

Materials:

  • Peptide-resin synthesized with Fmoc-Gly-OH-d2

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Sintered glass funnel

  • Round bottom flask

  • Rotary evaporator

Procedure:

  • Resin Preparation:

    • Transfer the dry peptide-resin (typically 0.1 mmol scale) to a sintered glass funnel.

    • Wash the resin thoroughly with DCM (3 x 10 mL) to remove any residual DMF and shrink the resin.[1]

    • Dry the resin under a high vacuum for at least 1 hour.[1]

  • Cleavage Reaction:

    • Prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL TIS, and 0.25 mL deionized water. Prepare this solution fresh in a fume hood.

    • Transfer the dried resin to a round bottom flask.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Stopper the flask and gently swirl to ensure the resin is fully suspended.

    • Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture through a sintered glass funnel into a clean centrifuge tube.

    • Wash the resin with a small volume of fresh TFA (2 x 2 mL) and combine the filtrates.

    • Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate should form.

    • Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.

    • Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and dissolved protecting groups.

    • After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage and Deprotection of Peptides with Sensitive Residues using Reagent K

This protocol is recommended for peptides containing Fmoc-Gly-OH-d2 and sensitive residues like Cysteine, Methionine, and Tryptophan.

Materials:

  • Peptide-resin synthesized with Fmoc-Gly-OH-d2

  • Reagent K components: TFA, deionized water, phenol, thioanisole, 1,2-ethanedithiol (EDT)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Sintered glass funnel

  • Round bottom flask

  • Rotary evaporator

Procedure:

  • Resin Preparation:

    • Follow the same resin preparation steps as in Protocol 1.

  • Cleavage Reaction:

    • Prepare Reagent K: 8.25 mL TFA, 0.5 mL deionized water, 0.5 mL phenol, 0.5 mL thioanisole, and 0.25 mL EDT. Caution: Prepare this cocktail in a well-ventilated fume hood as the thiols are malodorous and toxic.[1]

    • Transfer the dried resin to a round bottom flask.

    • Add Reagent K to the resin (approximately 10 mL per gram of resin).

    • Stopper the flask and gently swirl.

    • Let the reaction proceed at room temperature for 2-4 hours. For peptides with multiple Arg(Pmc/Pbf) residues, a longer reaction time may be necessary.[1][2]

  • Peptide Precipitation and Isolation:

    • Follow the same peptide precipitation and isolation steps as in Protocol 1.

Mandatory Visualizations

Experimental Workflow for Peptide Cleavage and Deprotection

Cleavage_Workflow Resin Peptide-Resin (with Fmoc-Gly-OH-d2) Wash_DCM Wash with DCM Resin->Wash_DCM Dry Dry Resin Wash_DCM->Dry Cleavage Add Cleavage Cocktail (e.g., TFA/TIS/H2O or Reagent K) Dry->Cleavage Reaction Incubate 2-4 hours at Room Temperature Cleavage->Reaction Filter Filter to Separate Resin Reaction->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Centrifuge Centrifuge and Decant Ether Precipitate->Centrifuge Wash_Ether Wash Pellet with Cold Ether Centrifuge->Wash_Ether Dry_Peptide Dry Crude Peptide Wash_Ether->Dry_Peptide Analysis Purification and Analysis (HPLC, Mass Spectrometry) Dry_Peptide->Analysis Cocktail_Selection Start Start: Peptide Sequence Synthesized with Fmoc-Gly-OH-d2 Check_Sensitive Contains Cys, Met, or Trp? Start->Check_Sensitive Yes Yes Check_Sensitive->Yes No No Check_Sensitive->No Reagent_K Use Reagent K or similar scavenger-rich cocktail Check_Sensitive->Reagent_K Yes TFA_TIS Use TFA/TIS/H2O Check_Sensitive->TFA_TIS No Proceed Proceed to Cleavage Protocol Reagent_K->Proceed TFA_TIS->Proceed

References

Troubleshooting & Optimization

troubleshooting low coupling efficiency with Fmoc-Gly-OH-2,2-d2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues with Fmoc-Gly-OH-2,2-d2. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower coupling efficiency with this compound compared to the non-deuterated Fmoc-Gly-OH under standard conditions. What could be the cause?

Low coupling efficiency with this compound is an unexpected issue, as glycine is the smallest and typically one of the easiest amino acids to couple. However, several factors could be contributing to this observation:

  • Kinetic Isotope Effect (KIE): The presence of two deuterium atoms on the α-carbon could introduce a secondary kinetic isotope effect (SKIE). During the amide bond formation, the α-carbon of the amino acid undergoes rehybridization from sp2 in the activated ester to a tetrahedral sp3 intermediate. This change can be influenced by the isotopic substitution at the α-carbon. While a C-D bond is stronger than a C-H bond, the net effect on the reaction rate is complex and depends on the transition state geometry. An SKIE could potentially slow down the reaction rate (a "normal" KIE where kH/kD > 1), though such effects are typically small (kH/kD ≈ 1.1-1.2). It is unlikely to be the sole cause of a dramatic drop in efficiency but may require a slight optimization of coupling times.

  • Reagent Quality and Handling: Ensure the this compound is of high purity and has been stored correctly (typically at 2-8°C) to avoid degradation. Likewise, verify the quality and age of your coupling reagents and solvents, particularly ensuring that solvents like DMF are amine-free.

  • Suboptimal Activation or Coupling Conditions: While standard conditions usually suffice for glycine, the combination of a specific peptide sequence and the deuterated amino acid may require more robust activation. Factors like peptide aggregation on the resin can make the N-terminal amine less accessible.[1]

  • Incomplete Fmoc Deprotection: If the Fmoc group from the previously coupled amino acid is not completely removed, the N-terminal amine will not be available for the subsequent coupling, leading to a failed sequence.[1]

Q2: Could the deuterium substitution on the α-carbon of glycine affect the reaction kinetics?

Yes, it is theoretically possible. The substitution of hydrogen with deuterium at the α-carbon can lead to a secondary kinetic isotope effect (SKIE). This is because the vibrational frequencies of C-D bonds are lower than those of C-H bonds, resulting in a lower zero-point energy for the C-D bond.[2] This makes the C-D bond stronger and requires more energy to break.[2]

However, in the case of amide bond formation, the C-D bond is not broken. Instead, the hybridization of the α-carbon changes. This change from sp2 to sp3 hybridization in the transition state can result in a small normal or inverse KIE.[3] A normal KIE (slower reaction) is a possibility, but it is generally not large enough to cause a major failure in coupling. Therefore, while a minor kinetic effect may be present, it's more productive to first investigate and optimize other common SPPS parameters.

Q3: What are the immediate troubleshooting steps to improve the coupling yield of this compound?

If you are experiencing low coupling efficiency, we recommend the following steps:

  • Monitor the Coupling Reaction: Use a qualitative test like the Kaiser test to confirm the presence of free primary amines on the resin after the coupling step. A positive result (blue/purple beads) indicates incomplete coupling.[1]

  • Extend the Coupling Time: The simplest first step is to increase the reaction time. If a potential KIE is slowing the reaction, extending the coupling from the standard 1-2 hours to 4 hours or even overnight can help drive the reaction to completion.[1]

  • Perform a Double Coupling: If a single coupling is insufficient, a second coupling with a fresh solution of activated this compound can be performed. This is a very effective strategy for difficult couplings.[1]

  • Switch to a More Potent Coupling Reagent: If you are using a standard carbodiimide like DIC with HOBt, switching to a more powerful uronium/aminium (HATU, HCTU) or phosphonium (PyBOP) salt-based reagent can significantly improve efficiency, especially in cases of steric hindrance or aggregation.[1]

Q4: Can reaction temperature be increased to improve coupling efficiency?

Yes, in some cases, performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can increase the reaction rate. However, this should be approached with caution as higher temperatures can increase the risk of side reactions, including racemization, especially for chiral amino acids. Since glycine is achiral, racemization is not a concern, making this a viable option to explore.

Quantitative Data Summary

Coupling Reagent ClassReagent ExampleTypical Coupling Time (min)Representative Yield (%)Notes
Carbodiimide DIC / Oxyma60 - 12095 - 98%Cost-effective; Oxyma is reported to outperform HOBt. Slower reaction rates.[1]
Aminium/Uronium Salt HBTU / DIPEA30 - 6098 - 99.5%Fast and efficient. Potential for guanidinylation side reactions if used in excess.
Aminium/Uronium Salt HATU / DIPEA20 - 45> 99.5%Highly reactive, often used for very difficult couplings. Generally reduces racemization compared to HBTU.
Phosphonium Salt PyBOP / DIPEA30 - 6098 - 99.5%Excellent choice for hindered couplings, generally stable solutions.

Note: These are representative values. Actual yields are highly sequence-dependent and vary with experimental conditions.

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completion

The Kaiser test is used to detect free primary amines on the resin. A negative result (yellow beads) indicates a complete coupling reaction.

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol

  • Reagent B: 80 g phenol in 20 mL ethanol

  • Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine

Procedure:

  • Take a small sample of resin beads (5-10 mg) in a small glass test tube.

  • Add 2-3 drops of each reagent (A, B, and C).

  • Heat the test tube at 100-120°C for 3-5 minutes.[1]

  • Observe the color:

    • Positive Result (Incomplete Coupling): The beads and/or the solution turn a dark blue or purple, indicating the presence of free primary amines.[1]

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.[1]

Protocol 2: Standard Coupling of this compound using HATU

This protocol uses a high-efficiency uronium salt-based coupling reagent.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3-5 equivalents)

  • HATU (3-5 equivalents)

  • DIPEA (6-10 equivalents)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the resin is swollen in DMF and the N-terminal Fmoc group of the preceding amino acid has been removed and the resin washed thoroughly with DMF.

  • Activation Mixture: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activation mixture to the deprotected resin. Agitate at room temperature for 1-2 hours. For difficult couplings, this time can be extended.

  • Monitoring: Perform a Kaiser test (Protocol 1) to check for the presence of free primary amines.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 3: Double Coupling for a Difficult Position

This protocol should be used if the Kaiser test is positive after the first coupling attempt.

Procedure:

  • First Coupling: Perform the initial coupling of this compound as described in Protocol 2 for 1-2 hours.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).[1]

  • Second Coupling: Prepare a fresh solution of activated this compound as described in Protocol 2, Step 2. Add this fresh solution to the washed resin and allow the reaction to proceed for another 1-2 hours.[1]

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a Kaiser test (Protocol 1) to confirm the absence of free amines before proceeding with the Fmoc deprotection of the newly added residue.[1]

Diagrams

TroubleshootingWorkflow start Low Coupling Efficiency with Fmoc-Gly-OH-d2 check_monitoring Monitor Coupling with Kaiser Test start->check_monitoring kaiser_pos Positive Kaiser Test (Blue/Purple Beads) check_monitoring->kaiser_pos Incomplete kaiser_neg Negative Kaiser Test (Yellow Beads) check_monitoring->kaiser_neg Complete action1 Option 1: Extend Coupling Time (e.g., 4h) kaiser_pos->action1 action2 Option 2: Perform Double Coupling kaiser_pos->action2 action3 Option 3: Use Stronger Coupling Reagent (e.g., HATU) kaiser_pos->action3 success Coupling Complete Proceed to Deprotection kaiser_neg->success action1->check_monitoring action2->check_monitoring action3->check_monitoring

Caption: Troubleshooting workflow for low coupling efficiency.

SPPS_Cycle start Start: Peptide on Resin (N-term Fmoc protected) deprotection 1. Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Activation & Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 4. Wash (DMF) coupling->wash2 end End: Elongated Peptide (N-term Fmoc protected) wash2->end Repeat Cycle

Caption: The standard four-step cycle in Fmoc-SPPS.

References

Technical Support Center: Synthesis of Peptides with Hydrophobic Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of hydrophobic peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the unique challenges encountered during the synthesis of these difficult sequences.

Frequently Asked Questions (FAQs)

Q1: What makes the synthesis of peptides with a high content of hydrophobic residues so challenging?

The primary challenges in synthesizing hydrophobic peptides stem from their tendency to aggregate and their poor solubility in common solvents.[1] This is due to the high proportion of nonpolar amino acid residues (e.g., Val, Leu, Ile, Phe, Trp, Met, Ala), which promotes the formation of stable secondary structures like β-sheets through inter- and intramolecular hydrogen bonding.[1] This aggregation can lead to several problems, including incomplete coupling reactions, difficulties in monitoring reaction completion, poor solubility of the crude peptide after cleavage, and challenges during purification.

Q2: What are "difficult sequences," and how can I identify them in my peptide?

"Difficult sequences" are those with a high propensity for on-resin aggregation during solid-phase peptide synthesis (SPPS).[2] These typically include:

  • Sequences with a high percentage (over 40%) of hydrophobic amino acids.

  • Residues with β-branched side chains (Val, Ile, Thr).

  • Sequences with repeating hydrophobic residues.

  • Peptides where glycine is present alongside hydrophobic residues, which can promote β-sheet formation.[3]

Q3: My hydrophobic peptide is insoluble after cleavage from the resin. What can I do?

Poor solubility of the crude peptide is a common issue.[1] Here are some strategies to address this:

  • Test a small amount first: Before attempting to dissolve the entire batch, test the solubility of a small aliquot in various solvents.[4][5][6]

  • Use organic solvents: Try dissolving the peptide in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN), and then slowly dilute the solution with your desired aqueous buffer.[7][8]

  • Incorporate solubilizing agents: For peptides that are extremely difficult to dissolve, you can use agents like 6 M guanidine hydrochloride or 8 M urea.[5]

  • pH adjustment: Depending on the overall charge of your peptide, adjusting the pH with dilute acetic acid (for basic peptides) or ammonium hydroxide (for acidic peptides) can improve solubility.[4][5][6]

Q4: I'm observing a low yield of my target peptide. What are the likely causes and solutions?

Low yield in hydrophobic peptide synthesis is often due to on-resin aggregation, which leads to incomplete deprotection and coupling steps.[2] Key troubleshooting steps include:

  • Optimize your synthesis protocol: Consider using a "difficult sequence" protocol from the start, which may involve using specialized reagents and solvents.

  • Perform a test cleavage: Analyzing a small amount of resin-bound peptide before completing the entire synthesis can help identify at which stage the problem is occurring.[2]

  • Review your reagents: Ensure that your amino acids, coupling reagents, and solvents are of high quality and not degraded.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of hydrophobic peptides, from on-resin aggregation to purification difficulties.

Problem 1: Poor Resin Swelling and On-Resin Aggregation

Symptoms:

  • The resin bed appears clumped or does not swell properly in the synthesis solvent.

  • The Kaiser test for free amines is negative, but subsequent couplings are still inefficient.

  • Low yield and purity of the final peptide.

Diagram of Peptide Aggregation on Resin

PeptideAggregation cluster_0 Well-Solvated Peptide Chains cluster_1 Aggregated Peptide Chains (β-sheet formation) p1 Peptide 1 p2 Peptide 2 Solvated Good Solvation Leads to Accessible N-termini p1->Solvated p3 Peptide 3 p2->Solvated p3->Solvated a1 Peptide A a2 Peptide B a1->a2 H-bonds Aggregated Aggregation Hinders Reagent Access a1->Aggregated a3 Peptide C a2->a3 H-bonds a2->Aggregated a3->Aggregated Resin Solid Support (Resin Bead) Resin->p1 Resin->p2 Resin->p3 Resin->a1 Resin->a2 Resin->a3

Caption: On-resin aggregation of hydrophobic peptides.

Recommended Solutions:

Solution CategorySpecific ActionRationale
Resin Selection Use a polyethylene glycol (PEG)-grafted resin (e.g., TentaGel, ChemMatrix).PEG chains improve the solvation of the growing peptide, reducing inter-chain interactions.[1]
Solvent Choice Replace DMF with N-methylpyrrolidone (NMP) or a "magic mixture" (DCM/DMF/NMP 1:1:1).NMP has a lower polarity and can better solvate hydrophobic peptides, disrupting aggregation.[1]
Structure-Disrupting Amino Acids Incorporate pseudoproline dipeptides at strategic locations (e.g., before a hydrophobic cluster).The "kink" introduced by pseudoprolines disrupts the formation of stable secondary structures like β-sheets.[9]
Backbone Protection Use Hmb/Dmb protected amino acids.These protecting groups on the backbone amide prevent hydrogen bonding, a key driver of aggregation.[10]
Problem 2: Incomplete or Difficult Coupling Reactions

Symptoms:

  • Positive Kaiser test after a coupling step, indicating unreacted free amines.

  • Mass spectrometry analysis of the crude product shows significant deletion sequences (missing amino acids).

  • Low overall yield of the desired peptide.[2]

Diagram of a Difficult Coupling Workflow

DifficultCouplingWorkflow Start Difficult Coupling Identified (e.g., positive Kaiser test) DoubleCouple Perform Double Coupling Start->DoubleCouple Check1 Re-test with Kaiser DoubleCouple->Check1 ChangeReagent Switch to a Stronger Coupling Reagent (e.g., HATU, HCTU) Check1->ChangeReagent Positive Continue Continue Synthesis Check1->Continue Negative Check2 Re-test with Kaiser ChangeReagent->Check2 IncreaseTemp Increase Reaction Temperature Check2->IncreaseTemp Positive Check2->Continue Negative IncreaseTemp->Continue Troubleshoot Further Troubleshooting (e.g., change solvent) IncreaseTemp->Troubleshoot

Caption: Troubleshooting workflow for difficult coupling reactions.

Recommended Solutions:

Solution CategorySpecific ActionRationale
Reaction Conditions Perform a "double coupling" by repeating the coupling step with fresh reagents.Provides a second opportunity for the reaction to go to completion.
Coupling Reagents Switch to a more potent coupling reagent like HATU or HCTU.These reagents form more reactive activated esters, which can overcome the steric hindrance of aggregated peptides.[11][12]
Temperature Increase the reaction temperature (e.g., using microwave synthesis).Increased temperature can help disrupt secondary structures and increase reaction kinetics.
Deprotection Use a stronger deprotection solution, such as 2% DBU in piperidine/DMF.Ensures complete removal of the Fmoc group, which can be hindered by aggregation.
Problem 3: Challenges in Purification by RP-HPLC

Symptoms:

  • The crude peptide is difficult to dissolve in the HPLC mobile phase.

  • Poor peak shape (broadening or tailing) during HPLC analysis.

  • Low recovery of the peptide from the column.

  • Irreversible binding of the peptide to the stationary phase.

Recommended Solutions:

Solution CategorySpecific ActionRationale
Column Selection Use a less hydrophobic stationary phase, such as a C4 or C8 column instead of a C18.Reduces the strong hydrophobic interactions between the peptide and the column, allowing for better elution.[13][14]
Mobile Phase Increase the concentration of the organic modifier (e.g., acetonitrile) in the elution gradient.A higher concentration of organic solvent is needed to elute highly hydrophobic peptides.
Temperature Elevate the column temperature (e.g., 40-60°C).Increased temperature can improve the solubility of the peptide in the mobile phase and reduce secondary interactions with the column.
Solubilizing Tags Synthesize the peptide with a cleavable hydrophilic tag (e.g., a poly-arginine tag).The tag increases the overall hydrophilicity of the peptide, improving its solubility and chromatographic behavior. The tag can be removed after purification.[3][15]

Experimental Protocols

Protocol 1: Double Coupling for a Difficult Amino Acid

Objective: To improve the coupling efficiency of a sterically hindered or aggregation-prone amino acid residue.

Methodology:

  • After the standard coupling of the difficult amino acid, perform a Kaiser test on a few resin beads.

  • If the Kaiser test is positive (blue beads), wash the resin thoroughly with DMF (3 x 1 min).

  • Prepare a fresh solution of the activated amino acid as in the initial coupling step (e.g., 3-5 equivalents of Fmoc-amino acid, coupling reagent, and base in DMF).

  • Add the fresh coupling mixture to the resin and allow the reaction to proceed for the same duration as the initial coupling (e.g., 1-2 hours).

  • Wash the resin extensively with DMF (5 x 1 min) to remove any unreacted reagents.

  • Perform a second Kaiser test to confirm the completion of the coupling. If it is still positive, consider capping the unreacted amines with acetic anhydride before proceeding to the next deprotection step.

Protocol 2: Using Pseudoproline Dipeptides to Disrupt Aggregation

Objective: To prevent on-resin aggregation by introducing a "kink" in the peptide backbone.

Methodology:

  • Identify a suitable position in your peptide sequence to introduce a pseudoproline dipeptide. This is typically a Ser or Thr residue located before a hydrophobic stretch.[16]

  • Instead of coupling the individual Fmoc-Xaa-OH and Fmoc-Ser/Thr-OH, use the corresponding commercially available Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide.

  • Perform the Fmoc deprotection of the N-terminal amino acid on the resin as usual.

  • Dissolve the pseudoproline dipeptide (typically 1.5-2 equivalents) and a suitable coupling agent (e.g., HATU) in DMF. Add the base (e.g., DIPEA) and pre-activate for 1-2 minutes.

  • Add the activated dipeptide solution to the resin and allow the coupling reaction to proceed for 1-2 hours.[17]

  • Wash the resin and proceed with the synthesis. The pseudoproline moiety will be converted back to the native Ser or Thr residue during the final TFA cleavage.[16]

Protocol 3: Solubility Testing of a Crude Hydrophobic Peptide

Objective: To determine a suitable solvent system for the purification of a hydrophobic peptide.

Methodology:

  • Aliquot a small, known amount of the lyophilized crude peptide (e.g., 1 mg) into several microcentrifuge tubes.

  • To each tube, add a small volume (e.g., 50 µL) of a different solvent or solvent mixture. Test a range of solvents from aqueous to organic:

    • Deionized water

    • 10% Acetic Acid

    • Acetonitrile (ACN)

    • Dimethyl sulfoxide (DMSO)

    • 50:50 Water:ACN

  • Vortex each tube for 30 seconds and sonicate for 5-10 minutes if necessary.[8]

  • Visually inspect for complete dissolution. If the peptide dissolves in an organic solvent like DMSO, try to slowly add your aqueous HPLC buffer to see if it remains in solution at the desired final concentration.

  • Based on these results, select the solvent system that provides the best solubility for scaling up the dissolution of your entire crude product for purification.

Quantitative Data Summary

Table 1: Comparison of Coupling Reagents for a "Difficult" Sequence (ACP 65-74)
Coupling ReagentPurity of Crude PeptideRelative Reaction SpeedRisk of Epimerization
HATU Higher (fewer deletion products)FasterLower
HBTU Lower (more deletion products)SlowerHigher

Data synthesized from comparative studies.[11][18]

Table 2: General Guidelines for RP-HPLC Column Selection for Peptides
Peptide CharacteristicsRecommended ColumnRationale
Small, hydrophilic peptides (<5 kDa)C18Provides sufficient retention for good separation.
Large or very hydrophobic peptides (>5 kDa)C4Reduces strong hydrophobic interactions, preventing irreversible binding and improving recovery.[13]
Peptides with aromatic residuesPhenylCan offer alternative selectivity based on pi-pi interactions.

Visualizations

General Workflow of Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Loop Repeat for each Amino Acid Wash2->Loop Loop->Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA Cocktail) Loop->Cleavage Final Cycle Purification Purification & Analysis (RP-HPLC, MS) Cleavage->Purification End Final Peptide Purification->End

Caption: A simplified workflow of Fmoc-based solid-phase peptide synthesis.

References

Technical Support Center: Solid-Phase Peptide Synthesis with Deuterated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with deuterated amino acids in solid-phase peptide synthesis (SPPS). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter, with a focus on optimizing the critical Fmoc deprotection step.

Frequently Asked questions (FAQs)

Q1: What is the primary challenge when using deuterated amino acids in Fmoc-based solid-phase peptide synthesis (SPPS)?

The main challenge arises from the kinetic isotope effect (KIE), which can lead to slower reaction rates. In Fmoc deprotection, a base abstracts a proton from the fluorenylmethoxycarbonyl (Fmoc) group. When this proton is replaced by a deuterium atom on the β-carbon of the fluorene ring system, the carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break the C-D bond, which can result in a slower deprotection reaction. This can lead to incomplete Fmoc removal, ultimately causing peptide truncation and reduced yield of the desired full-length peptide.

Q2: How does the kinetic isotope effect (KIE) specifically impact Fmoc deprotection of deuterated amino acids?

The deprotection of the Fmoc group proceeds via a β-elimination reaction initiated by the abstraction of a proton at the C9 position of the fluorene ring by a base, typically piperidine. While the deuteration of the amino acid side chain does not directly involve the abstracted proton, it can influence the electronic environment and steric hindrance around the N-terminus. More significantly, if deuterated piperidine or other deuterated reagents are used, the KIE will directly affect the deprotection rate. Although quantitative data on the deprotection kinetics of deuterated versus non-deuterated amino acids is not extensively published, the principles of the KIE suggest that a decrease in the reaction rate should be anticipated.

Q3: What are the consequences of incomplete Fmoc deprotection?

Incomplete Fmoc deprotection is a major cause of failure in SPPS. If the Fmoc group is not fully removed from the N-terminus of the growing peptide chain, the subsequent coupling of the next amino acid is blocked. This leads to the formation of deletion sequences, which are peptides missing one or more amino acids. These truncated peptides can be difficult to separate from the target peptide during purification, resulting in lower purity and overall yield of the final product.

Q4: How can I monitor the completeness of Fmoc deprotection for deuterated amino acids?

Several methods can be employed to monitor Fmoc deprotection:

  • UV Monitoring: The Fmoc deprotection process releases a dibenzofulvene (DBF) molecule, which reacts with piperidine to form a DBF-piperidine adduct. This adduct has a characteristic UV absorbance around 301 nm. By monitoring the absorbance of the solution flowing from the reaction vessel in real-time, you can track the progress of the deprotection. The reaction is considered complete when the absorbance returns to the baseline. Many automated peptide synthesizers are equipped with UV monitors that can automatically extend deprotection times until completion.[1][2][3]

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test to detect the presence of free primary amines on the resin after deprotection. A positive result (typically a dark blue color) indicates successful Fmoc removal. However, this test is not reliable for N-terminal proline residues.

  • TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another colorimetric assay for detecting primary amines and can be more sensitive than the Kaiser test.

  • Chloranil Test: This test is used to detect secondary amines, such as N-terminal proline.

Troubleshooting Guide

Issue: Low yield or purity when synthesizing peptides with deuterated amino acids.

This is often a result of incomplete Fmoc deprotection due to the kinetic isotope effect.

Potential Cause Recommended Solution
Insufficient Deprotection Time The standard deprotection time may not be sufficient for deuterated amino acids. It is crucial to experimentally determine the optimal deprotection time. A time-course study is recommended.
Suboptimal Reagent Concentration The concentration of the deprotection reagent (e.g., piperidine in DMF) might need to be optimized. While 20% piperidine in DMF is standard, for difficult deprotections, a higher concentration or a stronger, non-nucleophilic base might be necessary.
Peptide Aggregation As the peptide chain elongates, it can aggregate, hindering reagent access to the N-terminus. Using solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP), or adding chaotropic agents can be beneficial.
Steric Hindrance Bulky side chains of neighboring amino acids can sterically hinder the approach of the deprotection reagent. Extended deprotection times or the use of a stronger base can help overcome this.

Experimental Protocols

Protocol 1: Time-Course Study to Optimize Fmoc Deprotection Time

This protocol outlines a method to determine the minimum time required for complete Fmoc deprotection of a deuterated amino acid coupled to a resin.

Materials:

  • Fmoc-deuterated amino acid-loaded resin

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • DMF (N,N-Dimethylformamide)

  • Small reaction vessels

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Pipettes and tips

Procedure:

  • Resin Preparation: Swell a known amount of the Fmoc-deuterated amino acid-loaded resin in DMF for at least 30 minutes.

  • Aliquoting: Distribute equal aliquots of the swollen resin into several reaction vessels.

  • Deprotection Initiation: Add the deprotection solution to each vessel to initiate the reaction. Start a timer.

  • Time Points: At predetermined time points (e.g., 2, 5, 10, 15, 20, 30 minutes), stop the reaction in one vessel by draining the deprotection solution and washing the resin thoroughly with DMF (at least 5 times).

  • Fmoc Adduct Collection: For each time point, collect the filtrate (the drained deprotection solution and subsequent DMF washes).

  • UV Measurement: Dilute an aliquot of each collected filtrate with a suitable solvent (e.g., ethanol) to a concentration within the linear range of the spectrophotometer. Measure the absorbance at the wavelength of maximum absorbance for the DBF-piperidine adduct (typically around 301 nm).

  • Data Analysis: Plot the absorbance versus time. The point at which the absorbance plateaus indicates the time required for complete deprotection. The optimal deprotection time should be set slightly longer than this to ensure complete removal in all cases.

Protocol 2: Real-Time UV Monitoring of Fmoc Deprotection

This protocol is for use with an automated peptide synthesizer equipped with a UV monitor.

Procedure:

  • Synthesizer Setup: Program the peptide sequence into the synthesizer, including the deuterated amino acid(s).

  • Enable UV Monitoring: In the synthesis protocol, enable the real-time UV monitoring feature for the deprotection step of the deuterated amino acid and subsequent residues.

  • Set Monitoring Parameters: Set the monitoring wavelength to the maximum absorbance of the DBF-piperidine adduct (e.g., 301 nm).

  • Extended Deprotection Option: If available, enable the option for automatic extension of the deprotection time based on the UV signal. The synthesizer will continue to flow the deprotection reagent until the UV absorbance returns to the baseline, indicating complete Fmoc removal.

  • Review Synthesis Log: After the synthesis, review the log file to see the actual deprotection times used for each amino acid. This data can be used to optimize future syntheses of similar peptides.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Deprotection & Monitoring cluster_analysis Data Analysis prep_resin Swell Fmoc-D-AA-Resin in DMF aliquot Aliquot resin into reaction vessels prep_resin->aliquot add_reagent Add Deprotection Solution (e.g., 20% Piperidine/DMF) aliquot->add_reagent time_points Stop reaction at various time points (2, 5, 10, 15, 20, 30 min) add_reagent->time_points collect_filtrate Collect filtrate for each time point time_points->collect_filtrate uv_measure Measure UV Absorbance (approx. 301 nm) collect_filtrate->uv_measure plot_data Plot Absorbance vs. Time uv_measure->plot_data determine_time Determine optimal deprotection time (plateau of the curve) plot_data->determine_time troubleshooting_flowchart cluster_solutions Troubleshooting Steps start Low Yield/Purity with Deuterated Amino Acid check_deprotection Is Fmoc deprotection incomplete? start->check_deprotection increase_time Increase deprotection time (Perform time-course study) check_deprotection->increase_time Yes end_bad Consult Further Technical Support check_deprotection->end_bad No stronger_base Use a stronger deprotection reagent (e.g., add DBU) increase_time->stronger_base change_solvent Change solvent to reduce aggregation (e.g., use NMP) stronger_base->change_solvent check_reagents Check reagent quality and concentration change_solvent->check_reagents end_good Problem Resolved check_reagents->end_good

References

preventing side reactions during Fmoc-based peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in Fmoc-based SPPS?

A1: The most prevalent side reactions include racemization of amino acids, diketopiperazine (DKP) formation at the dipeptide stage, aspartimide formation involving aspartic acid residues, and oxidation of sensitive amino acids like cysteine and methionine. Peptide aggregation can also occur, leading to incomplete reactions.

Q2: How can I detect these side reactions?

A2: Side reactions can be detected by a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) of the crude peptide will often show multiple peaks corresponding to the desired product and various byproducts. Mass Spectrometry (MS) is crucial for identifying the mass of these impurities, which can indicate specific side reactions (e.g., a mass increase of 16 Da may suggest oxidation). For racemization, chiral chromatography or enzymatic digestion followed by analysis of the resulting amino acids is often required.

Q3: What is the first step I should take if I suspect a side reaction has occurred?

A3: The first step is to analyze the crude peptide by HPLC and MS to identify the nature and extent of the impurities. This information will help you to pinpoint the likely side reaction and choose the appropriate troubleshooting strategy.

Troubleshooting Guides

Issue 1: Racemization of Amino Acids

Symptoms:

  • The appearance of a diastereomeric impurity in the HPLC chromatogram of the crude peptide.

  • Reduced biological activity of the purified peptide.

Root Causes:

  • Over-activation of the amino acid: Prolonged exposure of the activated amino acid to the basic coupling conditions can lead to the abstraction of the alpha-proton and subsequent racemization.

  • Choice of coupling reagent and base: Some coupling reagents and strong bases are more prone to causing racemization.

  • Sensitive amino acids: Histidine (His) and Cysteine (Cys) are particularly susceptible to racemization.[1]

Troubleshooting & Prevention:

  • Optimize Coupling Conditions:

    • Minimize the pre-activation time of the amino acid before adding it to the resin.

    • Use a weaker base, such as N-methylmorpholine (NMM) or collidine, especially for sensitive amino acids.[2]

    • Consider using coupling reagents known to suppress racemization, such as those based on carbodiimides in the presence of an additive like OxymaPure or HOAt.

  • Protect Sensitive Residues:

    • For Histidine, use a protecting group on the imidazole nitrogen, such as the methoxybenzyl (MBom) group, which has been shown to reduce racemization compared to the trityl (Trt) group.[1]

Quantitative Data on Racemization:

Amino AcidCoupling ConditionsRacemization (%)
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)7.8
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)0.3
Fmoc-His(Trt)-OHMicrowave heating at 80°C16.6
Fmoc-His(MBom)-OHMicrowave heating at 80°C0.8
Data sourced from a comparative study on histidine racemization.[1]

Experimental Protocol: Minimizing Racemization of Histidine

  • Amino Acid Preparation: Use Fmoc-His(MBom)-OH as the building block.

  • Coupling Reagent Solution: Prepare a solution of HCTU (4 eq.), 6-Cl-HOBt (4 eq.), and DIPEA (8 eq.) in DMF.

  • Coupling:

    • Add the Fmoc-His(MBom)-OH to the deprotected peptide-resin.

    • Add the coupling reagent solution to the resin.

    • Allow the coupling to proceed for 1-2 hours at room temperature. Avoid prolonged pre-activation of the amino acid with the coupling reagents.

  • Washing: Wash the resin thoroughly with DMF after the coupling is complete.

Issue 2: Diketopiperazine (DKP) Formation

Symptoms:

  • Low yield of the desired peptide, especially after the coupling of the second amino acid.

  • The presence of a major peak in the HPLC corresponding to the cyclic dipeptide.

Root Causes:

  • Intramolecular cyclization of the dipeptide, leading to its cleavage from the resin.

  • This is particularly common when Proline or Glycine are in the first two positions of the sequence.

  • Standard Fmoc deprotection conditions (20% piperidine in DMF) can promote DKP formation.

Troubleshooting & Prevention:

  • Choice of Resin: Use a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, which can suppress the intramolecular cyclization.

  • Modified Deprotection Conditions: Use a milder deprotection solution, such as 2% DBU and 5% piperazine in NMP.[3]

  • Dipeptide Coupling: Couple the first two amino acids as a pre-formed dipeptide to bypass the susceptible dipeptide-resin stage.

Quantitative Data on DKP Formation:

Deprotection ConditionDKP Formation (%)
20% Piperidine/DMF13.8
5% Piperidine/DMF12.2
5% Piperazine/DMF< 4
2% DBU, 5% Piperazine/NMPSignificantly Reduced
Data from a study on a DKP-prone sequence.[3]

Experimental Protocol: Optimized Fmoc Deprotection to Minimize DKP Formation

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in N-methyl-2-pyrrolidone (NMP).

  • Prepare Deprotection Solution: Prepare a fresh solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in NMP.

  • Fmoc Deprotection:

    • Treat the resin with the deprotection solution for 5-10 minutes.

    • Repeat the treatment for another 5-10 minutes.

  • Washing: Wash the resin thoroughly with NMP (5 x 10 mL) immediately after deprotection.

  • Coupling: Proceed immediately with the coupling of the next amino acid.

Issue 3: Aspartimide Formation

Symptoms:

  • Presence of multiple peaks in the HPLC with the same mass as the desired product, or a mass difference of +18 (from hydrolysis of the aspartimide).

  • Formation of β-aspartyl peptides and racemized products.

Root Causes:

  • Cyclization of the aspartic acid side chain, catalyzed by the basic conditions of Fmoc deprotection.

  • Sequences with Asp followed by a small amino acid (e.g., Asp-Gly, Asp-Ser, Asp-Asn) are highly susceptible.[4]

Troubleshooting & Prevention:

  • Modified Deprotection: Add a weak acid, such as 0.1 M HOBt, to the 20% piperidine in DMF deprotection solution to buffer the basicity.[5]

  • Bulky Protecting Groups: Use a bulkier side-chain protecting group for Aspartic acid, such as O-3-methylpent-3-yl (OMpe) or O-2-phenylisopropyl (O-2-PhiPr), instead of the standard tert-butyl (OtBu) group.[4][6]

  • Backbone Protection: Protect the backbone amide nitrogen of the amino acid following the Asp residue with a group like 2-hydroxy-4-methoxybenzyl (Hmb).

Quantitative Data on Aspartimide Formation:

Asp Side-Chain Protecting GroupDesired Peptide (%) after 20% Piperidine/DMF treatment
OtBu (tert-butyl)55
OMpe (3-methylpent-3-yl)85
O-2-PhiPr (2-phenylisopropyl)90
Data for the model peptide VKDGYI, which is prone to aspartimide formation.[4]

Experimental Protocol: Fmoc Deprotection with HOBt Addition

  • Reagent Preparation: Prepare a fresh deprotection solution of 20% (v/v) piperidine in DMF containing 0.1 M HOBt.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add the deprotection solution to the resin.

  • Reaction: Gently agitate the resin for the standard deprotection time (e.g., 2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF to remove the deprotection reagents.

Issue 4: Oxidation of Cysteine and Methionine

Symptoms:

  • Presence of a peak in the mass spectrum with a +16 Da shift (sulfoxide) or +32 Da shift (sulfone) for each susceptible residue.

Root Causes:

  • Exposure of the peptide to air and oxidizing agents, particularly during the final cleavage from the resin.

  • Methionine's thioether side chain is highly susceptible to oxidation.[7]

  • Cysteine's free thiol can be oxidized to form disulfides or other oxidized species.

Troubleshooting & Prevention:

  • Use of Scavengers: During the final cleavage with trifluoroacetic acid (TFA), use a cocktail containing scavengers to protect sensitive residues. A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). For peptides containing methionine, the addition of dimethylsulfide (DMS) and ammonium iodide can reduce or eliminate oxidation.[7]

  • On-Resin Oxidation: For the formation of disulfide bonds involving cysteine, controlled on-resin oxidation can be performed using reagents like N-chlorosuccinimide (NCS).[8]

  • Reduction of Oxidized Methionine: If methionine sulfoxide has formed, it can be reduced back to methionine. A protocol for this involves the use of a cleavage cocktail containing trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh3).[9]

Experimental Protocol: Cleavage Cocktail to Minimize Methionine Oxidation

  • Prepare Cleavage Cocktail: For Cys-containing peptides, prepare a solution of TFA-anisole-trimethylsilyl chloride (TMSCl)-Me2S-triisopropylsilane (TIS) containing 1 mg of triphenylphosphine per mL of solution. For peptides without Cys, TIS is not required.[9]

  • Cleavage: Add the cleavage cocktail to the dried peptide-resin.

  • Reaction: Allow the cleavage reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Issue 5: Peptide Aggregation

Symptoms:

  • Shrinking of the resin beads during synthesis.

  • Incomplete Fmoc deprotection and coupling reactions, leading to deletion sequences.

  • False-negative results from colorimetric tests like the Kaiser test.

Root Causes:

  • Formation of stable secondary structures (e.g., β-sheets) on the resin, which hinders reagent access.

  • Sequences with a high content of hydrophobic or β-branched amino acids are prone to aggregation.

Troubleshooting & Prevention:

  • "Magic Mixture" Solvent: Use a solvent system known as the "Magic Mixture" (DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylenecarbonate) for acylation and deprotection steps.

  • Chaotropic Salts: Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or 4 M KSCN in DMF) before coupling to disrupt hydrogen bonds.[10]

  • Pseudoproline Dipeptides: Incorporate pseudoproline dipeptides at strategic positions in the sequence to disrupt secondary structure formation.[10]

  • Backbone Protection: Use a Dmb- or Hmb-protected amino acid every six to seven residues to prevent hydrogen bonding.[10]

Experimental Protocol: Using Chaotropic Salts to Disrupt Aggregation

  • Prepare Chaotropic Salt Solution: Prepare a 0.8 M solution of NaClO₄ or a 4 M solution of KSCN in DMF.

  • Pre-Coupling Wash: Before the coupling step, wash the resin with the prepared chaotropic salt solution for 2-5 minutes.

  • DMF Wash: Wash the resin thoroughly with DMF to remove the chaotropic salt.

  • Coupling: Proceed with the standard coupling protocol.

Visualizations

Aspartimide_Formation cluster_peptide Peptide Chain on Resin cluster_deprotection Fmoc Deprotection (Basic Conditions) cluster_cyclization Intramolecular Cyclization cluster_byproducts Formation of Byproducts Peptide_Resin ...-NH-CHR-CO-Asp(OR)-NH-Gly-... Intermediate Anionic Intermediate Peptide_Resin->Intermediate Deprotonation of backbone amide Piperidine Piperidine Aspartimide Aspartimide Ring (Succinimide) Intermediate->Aspartimide Nucleophilic attack Alpha_Peptide α-Aspartyl Peptide (Desired/Racemized) Aspartimide->Alpha_Peptide Hydrolysis/Aminolysis Beta_Peptide β-Aspartyl Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis/Aminolysis Piperidide Piperidide Adducts Aspartimide->Piperidide Nucleophilic attack by Piperidine

Caption: Mechanism of aspartimide formation and subsequent side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Crude Product (HPLC, MS) Start->Analysis Identify_Problem Identify Major Impurity/Side Reaction Analysis->Identify_Problem Racemization Racemization Identify_Problem->Racemization Diastereomer DKP DKP Formation Identify_Problem->DKP Cyclic Dipeptide Aspartimide Aspartimide Formation Identify_Problem->Aspartimide Mass Isomers Oxidation Oxidation Identify_Problem->Oxidation +16 Da Mass Shift Aggregation Aggregation Identify_Problem->Aggregation Deletion Sequences Solve_Racemization Optimize Coupling: - Weaker Base - Shorter Activation - Protective Groups Racemization->Solve_Racemization Solve_DKP Modify Protocol: - 2-CTC Resin - Milder Deprotection - Dipeptide Coupling DKP->Solve_DKP Solve_Aspartimide Modify Deprotection: - Add HOBt - Bulky Protecting Groups - Backbone Protection Aspartimide->Solve_Aspartimide Solve_Oxidation Optimize Cleavage: - Use Scavengers (TIS, DMS) - Reducing Agents Oxidation->Solve_Oxidation Solve_Aggregation Improve Solvation: - 'Magic Mixture' - Chaotropic Salts - Pseudoprolines Aggregation->Solve_Aggregation

Caption: Troubleshooting workflow for common SPPS side reactions.

References

Technical Support Center: Improving Yield and Purity in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in complex peptide synthesis.

Frequently Asked questions (FAQs)

Q1: What are the most common causes of low yield and purity in complex peptide synthesis?

Low yield and purity in complex peptide synthesis can stem from a variety of factors, often related to the inherent properties of the peptide sequence itself. The most common challenges include:

  • Peptide Aggregation: Hydrophobic sequences or those prone to forming secondary structures (α-helices or β-sheets) can aggregate on the solid support. This aggregation can hinder the accessibility of reagents to the growing peptide chain, leading to incomplete deprotection and coupling reactions.[1][2]

  • Difficult Sequences: Peptides with long chains (>30 amino acids), repetitive motifs, or specific residues like cysteine, histidine, and proline can present synthetic challenges.[1][3]

  • Side Reactions: Several side reactions can occur during synthesis, leading to impurities that are often difficult to remove. Common side reactions include aspartimide formation, racemization, and diketopiperazine formation.[2]

  • Incomplete Coupling and Deprotection: Inefficient coupling of amino acids or incomplete removal of the Fmoc protecting group results in the formation of deletion sequences, which are truncated versions of the target peptide.[4]

  • Instability during Cleavage and Purification: The final steps of cleaving the peptide from the resin and subsequent purification can introduce impurities due to degradation or modification of the peptide.[5]

Q2: How can I identify and troubleshoot peptide aggregation during synthesis?

Identifying and addressing peptide aggregation is crucial for successful synthesis.

Identification:

  • Visual Observation: The resin may shrink or fail to swell properly in the synthesis solvent.

  • Monitoring Fmoc Deprotection: In continuous flow synthesizers, a flattened and broadened UV profile during Fmoc deprotection can indicate aggregation.

  • Colorimetric Tests: Standard amine tests like the Kaiser test may yield false negatives, as the aggregated peptide chains can block access to the N-terminus.

Troubleshooting Strategies:

  • Optimize Synthesis Conditions:

    • Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP) or use a mixture of DMF with DMSO to improve solvation.[2][6]

    • Temperature: Increasing the coupling temperature or using microwave-assisted synthesis can help disrupt aggregates.[2]

    • Chaotropic Salts: Adding chaotropic salts like LiCl or NaClO4 to the washing steps can help break up secondary structures.

  • Incorporate Structure-Disrupting Elements:

    • Pseudoproline Dipeptides: Introducing pseudoproline dipeptides at specific points in the sequence can disrupt the formation of secondary structures.

    • Backbone Protection: Using backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent hydrogen bonding between peptide chains.[2]

  • Modify the Solid Support:

    • Low-Loading Resin: Using a resin with a lower substitution level can reduce the proximity of growing peptide chains, thereby minimizing aggregation.

    • PEG-based Resins: Polyethylene glycol (PEG)-based resins can improve the solvation of the peptide chain.[6]

Q3: What are the most common side reactions in Fmoc-SPPS and how can I minimize them?

Several side reactions can compromise the purity of the final peptide. Here are the most common ones and strategies to mitigate them:

  • Aspartimide Formation: This occurs when the backbone amide attacks the side chain of an aspartic acid residue, particularly in Asp-Gly or Asp-Ser sequences.

    • Minimization Strategies:

      • Use protecting groups on the aspartic acid side chain that are less prone to this side reaction, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH.

      • Use a deprotection solution containing an additive like HOBt to buffer the basicity.[7]

      • Employ a less basic deprotection reagent like piperazine instead of piperidine.[8]

  • Racemization: The loss of stereochemical integrity at the α-carbon of an amino acid, especially common for cysteine and histidine.

    • Minimization Strategies:

      • Use coupling reagents with racemization-suppressing additives like HOBt or Oxyma.[2][4]

      • Reduce the activation time of the amino acid before coupling.

      • For sensitive amino acids, use pre-formed active esters or carbodiimide activation without a tertiary base.[9]

  • Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage, where the N-terminal amine attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is particularly prevalent with proline at the second position.

    • Minimization Strategies:

      • Use a sterically hindered resin like 2-chlorotrityl chloride resin.[10]

      • Couple the first two amino acids as a pre-formed dipeptide.

      • Employ an alternative Fmoc-removal solution such as 2% DBU/5% piperazine in NMP.[6][10]

Troubleshooting Guides

Issue 1: Low Final Yield
Symptom Possible Cause Suggested Solution
Multiple peaks in HPLC, many with lower mass than the target peptide.Incomplete coupling or deprotection leading to deletion sequences.- Optimize coupling: Increase coupling time, use a more efficient coupling reagent (see Table 1), or perform a double coupling.- Optimize deprotection: Increase deprotection time or use a stronger deprotection agent (e.g., DBU for difficult deprotections).- Perform capping after each coupling step to terminate unreacted chains (see Protocol 2).
Major peak at the expected mass, but low overall recovery.Poor peptide solubility after cleavage.- Modify the peptide sequence to improve solubility (e.g., add charged residues).- Use solubilizing agents during purification.
Significant loss of material during purification.Peptide precipitation on the HPLC column or irreversible adsorption.- Optimize HPLC conditions: adjust the gradient, use a different stationary phase, or add organic modifiers to the mobile phase.
Issue 2: Low Purity of Crude Peptide
Symptom Possible Cause Suggested Solution
Peaks close to the main product peak in HPLC, with the same mass.Racemization of one or more amino acids.- Use a coupling reagent with a racemization-suppressing additive (see Table 2).- Avoid prolonged pre-activation times.
Peaks with a mass difference of -18 Da from the target peptide.Aspartimide formation.- Use a specialized Asp protecting group (e.g., Fmoc-Asp(OMpe)-OH).- Modify the deprotection conditions (see Table 3).
Broad peaks or a complex chromatogram.Peptide aggregation.- Employ strategies to reduce aggregation during synthesis (see FAQ 2).- Dissolve the crude peptide in a stronger solvent (e.g., with guanidinium chloride) before HPLC injection.
Presence of deletion sequences (mass difference corresponding to one or more amino acids).Incomplete coupling.- Use a more efficient coupling reagent or double coupling for difficult residues.- Implement a capping step after each coupling.

Data Presentation

Table 1: Comparison of Coupling Reagent Efficiency in a Difficult Sequence
Coupling ReagentActivation TimeCoupling TimePurity of Crude Peptide (%)Reference
HATU/DIPEA1 min20 min95[11]
HCTU/DIPEA1 min20 min92[11]
DIC/Oxyma1 min20 min90[11]
PyBOP/DIPEA1 min20 min85[11]
Table 2: Racemization Levels with Different Coupling Reagents
Coupling MethodRacemization of C-terminal Cys (%)Reference
HBTU/DIPEAHigh[9]
DIPCDI/HOBtNegligible[9]
DIPCDI/OxymaNegligible[9]
Table 3: Aspartimide Formation with Different Deprotection Conditions
Peptide SequenceDeprotection ReagentAspartimide Formation (%)Reference
VKDGYI20% Piperidine/DMF17[8]
VKDGYI25% DPA/NMP<1[8]
Ac-GDF-NH220% Piperidine/DMF13.8[12]
Ac-GDF-NH25% Piperazine/NMP<4[12]
Table 4: Impact of Microwave-Assisted Synthesis on Purity
PeptideSynthesis MethodCrude Purity (%)Reference
Hexa-β-peptideConventional55[3]
Hexa-β-peptideMicrowave80[3]
A-beta 1-42Microwave68[13]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines a single cycle for the addition of one amino acid to the growing peptide chain.

  • Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.[14]

    • Drain the deprotection solution.

    • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

  • Washing:

    • Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.[14]

  • Coupling:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) with a coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 1-2 minutes.[11]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring (Optional):

    • Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: Capping of Unreacted Amino Groups

This step is performed after the coupling step to block any unreacted N-terminal amines.

  • Prepare Capping Solution:

    • Prepare a fresh capping solution of acetic anhydride, pyridine, and DMF in a 1:1:3 ratio.[15][16]

  • Capping Reaction:

    • After the coupling step and subsequent DMF wash, add the capping solution to the resin.

    • Allow the reaction to proceed for 10-20 minutes.[15]

  • Washing:

    • Drain the capping solution and wash the resin thoroughly with DMF (3-5 times).[15]

Protocol 3: Cleavage of Peptide from the Resin

This protocol is for the final cleavage of the peptide from a standard acid-labile resin (e.g., Wang resin).

  • Resin Preparation:

    • After the final deprotection and washing steps, wash the resin with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.[14]

  • Prepare Cleavage Cocktail:

    • Prepare a fresh cleavage cocktail. A standard cocktail for most peptides is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[14] For peptides containing sensitive residues like Cys, Trp, or Met, a cocktail containing scavengers like 1,2-ethanedithiol (EDT) is recommended (e.g., 94% TFA, 2.5% water, 2.5% EDT, 1% TIS).[14]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[14]

    • Incubate the mixture at room temperature with occasional agitation for 2-3 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Collect the filtrate and add it dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate).[14] A white precipitate of the peptide should form.

  • Isolation and Drying:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether twice.

    • Dry the peptide pellet under vacuum.[14]

Protocol 4: HPLC Purification of Crude Peptide

This protocol provides a general guideline for purifying the crude peptide using reversed-phase HPLC (RP-HPLC).

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent. For many peptides, a mixture of water and acetonitrile with 0.1% TFA is effective. For hydrophobic peptides, a stronger solvent like DMSO or DMF may be necessary initially, followed by dilution with the mobile phase.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[17]

  • HPLC Conditions:

    • Column: A C18 stationary phase is commonly used for peptide purification.[5]

    • Mobile Phase A: 0.1% TFA in water.[17]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[17]

    • Gradient: A typical starting gradient is a linear increase from 5% to 65% Mobile Phase B over 60 minutes. This gradient should be optimized based on the hydrophobicity of the target peptide.[17]

    • Flow Rate: For a standard analytical column (4.6 mm ID), a flow rate of 1 mL/min is common. For preparative columns, the flow rate is scaled up.[17]

    • Detection: Monitor the elution of the peptide at 210-220 nm.[5]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Confirm the identity of the target peptide in the pure fractions by mass spectrometry.

  • Lyophilization:

    • Pool the pure fractions and freeze-dry to obtain the final purified peptide as a white powder.

Visualizations

spsp_workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Cycle Repeat Cycle Wash2->Cycle Cycle->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification HPLC Purification Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: A typical workflow for Solid-Phase Peptide Synthesis (SPPS).

troubleshooting_yield Start Low Yield Observed Check_Crude Analyze Crude Product (HPLC/MS) Start->Check_Crude Deletion Deletion Sequences Present? Check_Crude->Deletion Aggregation Evidence of Aggregation? Deletion->Aggregation No Optimize_Coupling Optimize Coupling/ Deprotection Deletion->Optimize_Coupling Yes Solubility Poor Solubility? Aggregation->Solubility No Aggregation_Strategies Implement Aggregation Strategies Aggregation->Aggregation_Strategies Yes Modify_Purification Modify Purification Protocol Solubility->Modify_Purification Yes Add_Capping Implement Capping Step Optimize_Coupling->Add_Capping

Caption: A troubleshooting workflow for addressing low peptide yield.

side_reactions main Common Side Reactions Aspartimide Formation Racemization Diketopiperazine Formation sub1 Occurs at Asp residues Leads to α/β peptide mixtures Minimized by specific protecting groups main:f1->sub1 sub2 Loss of stereochemistry Common for Cys and His Suppressed by additives like HOBt main:f2->sub2 sub3 Cleavage of N-terminal dipeptide Prevalent with Pro at position 2 Reduced by hindered resins main:f3->sub3

Caption: Common side reactions in Fmoc-SPPS and their characteristics.

References

Technical Support Center: Impact of Solvent Choice on Difficult Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the critical role of solvent selection in overcoming challenges associated with difficult peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes a peptide sequence "difficult" to synthesize?

A "difficult sequence" in solid-phase peptide synthesis (SPPS) refers to a peptide that is poorly solvated while attached to the solid support, which can hinder deprotection and coupling reactions.[1] This is often due to on-resin aggregation, where peptide chains interact with each other, forming stable secondary structures like β-sheets or α-helices.[1][2]

Key characteristics of difficult sequences include:

  • A high content of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe).[1][2]

  • The presence of β-branched amino acids.[1]

  • Sequences containing glycine, which can promote β-sheet formation.[1]

Q2: What are the most common solvents used in SPPS, and what are their primary roles?

The most common solvents in SPPS are polar aprotic solvents that are essential for solvating the growing peptide chain and the resin, as well as for dissolving reagents.[3][4] Key solvents include:

  • N,N-Dimethylformamide (DMF): The most widely used solvent in Fmoc-SPPS due to its excellent solvating properties.[3][5] However, it can degrade over time to form dimethylamine, which can cause premature Fmoc group removal.[3][5]

  • N-Methyl-2-pyrrolidone (NMP): A more polar and often more effective solvent than DMF for improving coupling yields, especially for difficult sequences.[3][6] It is a good alternative when peptide aggregation is an issue.[7]

  • Dichloromethane (DCM): Commonly used in Boc-based SPPS for its ability to swell polystyrene resins and dissolve Boc-protected amino acids.[3] It is less effective at solvating peptide chains and is seldom used in Fmoc chemistry due to its reactivity with piperidine.[3]

  • Dimethyl Sulfoxide (DMSO): Often used as a co-solvent to disrupt peptide aggregation due to its high polarity and ability to break hydrogen bonds.[1][8]

Q3: How does solvent choice impact resin swelling, and why is this important?

Efficient solvation and swelling of the resin are critical for successful SPPS.[3] The solvent must be able to penetrate the resin beads to make the reactive sites accessible for coupling and deprotection reactions.[9] Inadequate resin swelling can lead to incomplete reactions and low yields.[2][10] The degree of swelling is dependent on the type of resin and the solvent used.[5] For example, polystyrene-based resins swell well in DCM, while polyethylene glycol (PEG) based resins are compatible with a wider range of solvents, including greener alternatives.[4][11]

Troubleshooting Guide

Issue 1: Incomplete coupling or deprotection reactions.

  • Symptoms: Low yield of the final product, presence of deletion sequences in mass spectrometry analysis, or a positive Kaiser test after the coupling step.[2][10]

  • Possible Cause: Peptide aggregation on the resin, hindering reagent access to the reaction sites.[2]

  • Troubleshooting Steps:

    • Change the primary solvent: Switch from DMF to NMP, which is a more powerful solvent for solvating aggregating sequences.[3][6]

    • Use a solvent mixture: Employ a "magic mixture" of DCM/DMF/NMP (1:1:1) to improve solvation.[1][5] Adding DMSO as a co-solvent can also be effective.[1][7]

    • Incorporate chaotropic salts: Add salts like LiCl to the reaction mixture to disrupt secondary structures.[7]

    • Increase reaction temperature: Performing the coupling at a higher temperature can help to break up aggregates.[7][12]

Issue 2: Poor solubility of the peptide after cleavage.

  • Symptoms: The cleaved peptide precipitates out of the cleavage cocktail or is difficult to dissolve for purification.

  • Possible Cause: The peptide is highly hydrophobic and prone to aggregation in aqueous solutions.[13]

  • Troubleshooting Steps:

    • Use organic co-solvents for dissolution: For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, followed by the slow addition of an aqueous buffer, can be effective.[13]

    • Employ structure-disrupting solvents: A mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) can dissolve highly aggregated peptides.[14] For purification, adding trifluoroethanol (TFE) to the mobile phase can improve solubility.[15]

    • Optimize the pH: Ensure the pH of the aqueous solution is at least one to two units away from the peptide's isoelectric point (pI) to increase electrostatic repulsion and improve solubility.[13]

Quantitative Data on Solvent Performance

The choice of solvent can significantly impact the yield and purity of the synthesized peptide. Below are tables summarizing quantitative data from various studies.

Table 1: Impact of Solvent on Peptide Yield

Peptide SequenceSolventYield (%)Reference
Hydrophobic 34-residue peptideDMF4%[1]
Hydrophobic 34-residue peptide80% NMP/DMSO12%[1]
Project B Peptide2-MeTHF65% of DMF process[9]
Project B PeptideNBP59% of DMF process[9]
Project C PeptideNBP68% of DMF process[16]

Table 2: Resin Swelling in Different Solvents

ResinSolventSwell Factor (mL/g)
Polystyrene Resin XDMF1.5
Polystyrene Resin X2-MeTHF1.2
Polystyrene Resin XNBP1.4
Polystyrene Resin YDMF2.5
Polystyrene Resin Y2-MeTHF2.2
Polystyrene Resin YNBP2.4
Polystyrene Resin ZDMF3.5
Polystyrene Resin ZNBP3.2
Polystyrene Resin Zγ-Valerolactone3.0

Note: Swell factor data is illustrative and based on trends discussed in the literature. Actual values can vary.[9]

Key Experimental Protocols

Protocol 1: General Protocol for Manual SPPS with Solvent Optimization

  • Resin Swelling: Swell the resin in the chosen solvent (e.g., DMF or NMP) for at least 30 minutes before the first coupling step.[10]

  • Fmoc-Deprotection:

    • Treat the resin with a 20% solution of piperidine in the synthesis solvent (e.g., DMF) for 5-10 minutes.

    • Drain the solution and repeat the treatment for another 10-15 minutes.

    • Wash the resin thoroughly with the synthesis solvent (5-7 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 2.85 equivalents) in the synthesis solvent.[10]

    • Add a base such as diisopropylethylamine (DIEA, 6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.[10][17]

    • Add the pre-activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.[17]

  • Monitoring the Reaction:

    • Perform a colorimetric test (e.g., Kaiser test) on a small sample of resin beads to check for reaction completion.[2] A blue color indicates incomplete coupling.[2]

  • Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with the synthesis solvent.[18]

  • Repeat: Continue the deprotection, coupling, and washing cycles for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

    • Precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, and dry the pellet under vacuum.[2]

Protocol 2: Solubilization of Hydrophobic Peptides

  • Initial Dissolution in Organic Solvent:

    • For highly hydrophobic peptides, add a minimal volume of DMSO (e.g., 10-20 µL) to the lyophilized peptide.[13]

    • Vortex until the peptide is fully dissolved.[13]

  • Slow Addition of Aqueous Buffer:

    • Slowly add the desired aqueous buffer to the peptide-DMSO solution dropwise while vortexing to reach the final concentration.[13]

  • Alternative for Extremely Difficult Peptides:

    • Dissolve the peptide in a 1:1 mixture of TFA and HFIP.[14]

    • Remove the solvent under a stream of nitrogen gas.[14]

    • The resulting peptide film should be more readily soluble in aqueous buffers.[14]

Visualizations

Troubleshooting_Workflow cluster_symptoms Problem Identification cluster_strategies Troubleshooting Strategies cluster_solutions Potential Solutions start Synthesis Failure (Low Yield / Purity) problem Incomplete Coupling/ Deprotection start->problem Identify Symptoms strategy Modify Solvent System problem->strategy Select Strategy problem2 Peptide Aggregation solution Switch DMF to NMP strategy->solution Implement Solution strategy->solution strategy2 Change Coupling Conditions solution2 Use 'Magic Mixture' (DCM/DMF/NMP) strategy->solution2 solution3 Add DMSO as co-solvent strategy->solution3 problem2->strategy solution4 Increase Temperature strategy2->solution4

Caption: A workflow for troubleshooting difficult peptide synthesis.

Solvent_Properties cluster_solvents Common SPPS Solvents DMF DMF + Good Solvation - Degradation Risk NMP NMP + High Polarity + Good for Aggregation DCM DCM + Good for Boc-SPPS - Poor Peptide Solvation DMSO DMSO + Disrupts H-Bonds - Used as Co-solvent SPPS Solid-Phase Peptide Synthesis SPPS->DMF Commonly Used SPPS->NMP Alternative SPPS->DCM Boc-SPPS SPPS->DMSO Co-solvent

Caption: Key properties of common solvents used in SPPS.

References

strategies for overcoming failed peptide synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses specific failures in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: Low or No Peptide Yield

Q1: What are the most common reasons for a low final peptide yield?

Low peptide yield can result from several factors throughout the synthesis process. The most frequent causes include incomplete deprotection of the N-terminal Fmoc group, poor coupling efficiency of the incoming amino acid, peptide aggregation on the resin, and issues related to the solid support (resin) itself.[1] Inefficient cleavage from the resin or incomplete removal of side-chain protecting groups can also significantly reduce the recovery of the final product.[1]

Q2: My synthesis resulted in a low yield. How can I diagnose the specific cause?

Start by analyzing the crude product using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[2] This will help identify the nature of the impurities.[2]

  • Truncated Sequences: If MS shows a significant presence of peptides shorter than the target sequence, the likely cause is incomplete Fmoc deprotection at one or more cycles.[1]

  • Deletion Sequences: If MS reveals peptides missing single amino acids, this points to poor coupling efficiency for those specific residues.[1]

  • No Desired Product: If the desired mass is absent and only small fragments are detected, it could indicate a major failure in an early synthesis step or premature cleavage from the resin.[1]

In-process monitoring can also be highly informative. Qualitative tests like the Kaiser test can be performed on a few resin beads to check for the presence of free primary amines, which indicates either a successful deprotection or a failed coupling.[3]

Q3: What strategies can I implement to improve my peptide yield?

Based on the diagnosis, several strategies can be employed:

  • For Incomplete Deprotection: Extend the deprotection time or use a stronger base cocktail, for instance by adding DBU.[4][5] Real-time UV monitoring of the Fmoc deprotection step, if available on your synthesizer, can help ensure the reaction goes to completion.[1]

  • For Poor Coupling: Perform a "double coupling," where the amino acid is coupled a second time with fresh reagents.[3] Increasing the reaction temperature can also improve efficiency, especially for sterically hindered amino acids.[5][6]

  • For Peptide Aggregation: Switch to a solvent with better solvating properties, such as N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF), or use a mixture of solvents.[7][8] Incorporating "kinking" residues like pseudoprolines can disrupt the secondary structures that lead to aggregation.[4][9]

  • Resin and Linker Issues: For long or difficult peptides, using a low-loading resin can prevent peptide chains from interacting and aggregating.[10] Ensure the chosen resin and linker are stable to the reaction conditions.[11] For example, a very acid-sensitive linker might cleave prematurely if acidic coupling activators are used.[1]

Problem 2: Low Purity of Crude Peptide

Q1: My HPLC analysis shows multiple peaks, indicating low purity. What are the typical impurities?

Common impurities in crude peptide samples include:

  • Deletion and Truncated Sequences: As discussed above, these arise from incomplete coupling and deprotection, respectively.[12]

  • Side-Reaction Products: Undesired chemical modifications can occur during synthesis. A frequent example is aspartimide formation, where an aspartic acid residue cyclizes, which can lead to a mixture of alpha- and beta-coupled peptides.[4]

  • Incompletely Deprotected Sequences: Side-chain protecting groups may not be fully removed during the final cleavage step.[12]

  • Products of Racemization: The chirality of amino acids can be compromised, especially with residues like Cys and His, often accelerated by high temperatures.[6]

Q2: How can I minimize the formation of impurities during synthesis?

Ensuring high purity requires careful optimization of the synthesis protocol:

  • Use High-Quality Reagents: Start with amino acids and reagents of high purity to avoid introducing contaminants.[13]

  • Optimize Coupling Conditions: The choice of coupling reagents is critical. Faster reagents like HATU or HCTU are often used, but reaction temperature and time must be controlled to prevent side reactions like racemization.[12]

  • Prevent Aspartimide Formation: Adding HOBt to the piperidine deprotection solution can help reduce aspartimide formation.[4]

  • Capping: After a coupling step, any unreacted amino groups can be permanently blocked or "capped" using a reagent like acetic anhydride. This prevents the formation of deletion sequences and simplifies the final purification.[12]

  • Cleavage Cocktail: Use a cleavage cocktail with appropriate scavengers (e.g., triisopropylsilane, water) to prevent the reactive cations generated during deprotection from re-attaching to sensitive residues like Trp, Met, or Cys.[1]

Problem 3: Unexpected Mass Spectrometry (MS) Results

Q1: The mass of my main product is incorrect. What could cause this discrepancy?

An unexpected mass in the final product can be traced to several issues:

  • Incomplete Deprotection: If a side-chain protecting group is not removed, the mass will be higher than expected by the mass of that group. For example, the mass of the Fmoc group is 222.24 Da.[14]

  • Side Reactions: Specific side reactions can lead to predictable mass shifts. For instance, the reduction of an azide group to a primary amine results in a mass decrease of 26 Da.[15] Formation of a piperidide adduct on a C-terminal cysteine can cause a mass shift of +51.[4]

  • Modifications: The peptide may have been unintentionally modified. Oxidation of methionine is a common example, leading to a +16 Da mass increase.[2]

Q2: How do I troubleshoot an incorrect mass?

First, calculate the mass difference between the observed and expected values. This difference can often point directly to the cause (see table below). Review your sequence for amino acids prone to specific side reactions. For example, peptides containing Asp-Gly or Asp-Ser sequences are particularly susceptible to aspartimide formation.[4] Also, re-examine your cleavage protocol to ensure the conditions and scavengers used were appropriate for the amino acids in your sequence.[1]

Data Presentation: Common Mass Modifications

The following table summarizes common mass shifts observed in MS analysis due to side reactions or incomplete deprotection.

Observed Mass Change Potential Cause Affected Residues
+16 DaOxidationMet, Trp, Cys
+51 DaPiperidine adduct formation on dehydroalanine (from Cys)Cys (C-terminal)
+57 Da (or multiples)Uncapped deletion sequence followed by acetylationAny
+71 DaAddition of an extra Alanine residueAny
-18 DaAspartimide formationAsp
-26 DaReduction of an azide group to a primary amineAzide-modified AA
+222.2 DaIncomplete removal of Fmoc protecting groupN-terminus
VariesIncomplete removal of side-chain protecting groups (e.g., Trt, tBu, Pbf)Cys, His, Gln, Asn, Ser, Thr, Asp, Glu, Arg, Tyr

Mandatory Visualizations

Troubleshooting Workflow for Low Peptide Yield

low_yield_workflow start Low Peptide Yield Observed analyze Analyze Crude Product (HPLC & MS) start->analyze ms_result MS Analysis Result? analyze->ms_result truncation Truncated Sequences ms_result->truncation Truncation Dominant deletion Deletion Sequences ms_result->deletion Deletion Dominant aggregation_check Difficult Sequence? (Hydrophobic/Long) ms_result->aggregation_check Complex Mixture/ No Clear Pattern solution_deprotection Solution: - Extend deprotection time - Use stronger base (DBU) truncation->solution_deprotection solution_coupling Solution: - Double couple difficult AAs - Increase temperature deletion->solution_coupling aggregation Peptide Aggregation aggregation_check->aggregation Yes solution_aggregation Solution: - Use NMP solvent - Add chaotropic salts - Use low-load resin aggregation->solution_aggregation

Caption: A logical workflow for diagnosing and resolving low peptide yield.

Mechanism of Aspartimide Formation

aspartimide_formation cluster_peptide Peptide Chain cluster_products Products peptide_backbone ...-NH-CH(R)-CO-NH-CH(CH2-COOR')-CO-... intermediate Cyclic Intermediate (Aspartimide) peptide_backbone->intermediate intramolecular cyclization base Base (Piperidine) base->peptide_backbone attacks H deprotonation Deprotonation of backbone amide alpha_peptide Alpha-Peptide (Desired Product) intermediate->alpha_peptide hydrolysis beta_peptide Beta-Peptide (Impurity) intermediate->beta_peptide hydrolysis

Caption: Side reaction pathway for aspartimide formation during SPPS.

Experimental Protocols

Protocol 1: The Kaiser Test (Qualitative Test for Primary Amines)

This test is used to confirm the presence or absence of free primary amines on the resin. A positive result (blue color) after deprotection indicates successful Fmoc removal, while a positive result after coupling indicates a failed reaction.

Reagents:

  • Solution A: 5g Ninhydrin in 100 mL ethanol.

  • Solution B: 80g Phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001M KCN in 100 mL pyridine.

Procedure:

  • Collect a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

  • Wash the beads with DMF and then ethanol.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat the tube at 100°C for 5 minutes.[1]

  • Observe the color of the beads and the solution.

Interpretation:

  • Intense Blue/Purple: Indicates the presence of free primary amines (successful deprotection or failed coupling).[1]

  • Yellow/No Color: Indicates the absence of free primary amines (incomplete deprotection or successful coupling).[16]

  • Note: This test is not reliable for N-terminal proline residues, which may give a brownish-red color.[16]

Protocol 2: Test Cleavage and Analysis

A small-scale test cleavage allows for analysis of the peptide without consuming the entire batch.

Procedure:

  • Withdraw a small, known amount of dried peptide-resin (e.g., 5-10 mg) from the main synthesis vessel.[1]

  • Place the resin in a microcentrifuge tube.

  • Add a cleavage cocktail (e.g., 200 µL of TFA / TIS / H₂O 95:2.5:2.5) appropriate for your peptide's sequence.

  • Let the reaction proceed for 2-3 hours at room temperature.

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

  • Re-dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).[17]

Analysis:

  • Reversed-Phase HPLC (RP-HPLC): Analyze the dissolved peptide to assess its purity. The percentage purity is calculated by dividing the area of the main product peak by the total area of all peaks.[17]

  • Mass Spectrometry (MS): Confirm the molecular weight of the main peak to verify that the desired peptide was synthesized.[18]

Frequently Asked Questions (FAQs)

Q: What is the difference between peptide purity and net peptide content? A: Peptide purity, typically determined by HPLC, refers to the percentage of the target peptide sequence relative to other peptide-related impurities (like deletions or truncated sequences).[19][20] Net peptide content, on the other hand, is the percentage of actual peptide material in the lyophilized powder, with the remainder consisting of counterions (like TFA) and water.[21] Net peptide content is often determined by amino acid analysis or elemental analysis.[21]

Q: How does the choice of resin affect my synthesis? A: The resin is a critical factor for success.[11] Key considerations include:

  • Loading Capacity: This is the amount of peptide that can be attached per gram of resin.[11] High-loading resins are economical for large-scale production, but low-loading resins are often better for long or aggregation-prone peptides as they reduce steric hindrance and inter-chain interactions.[10][22]

  • Polymer Type: Polystyrene is common, but more hydrophilic resins like those grafted with polyethylene glycol (PEG) can improve solvation and are advantageous for synthesizing hydrophobic peptides.[23][24]

  • Linker: The linker connects the peptide to the resin and determines the C-terminal functionality (e.g., acid or amide) after cleavage.[25] The linker must be stable to the synthesis cycles but cleavable at the end.[11]

Q: What is peptide aggregation and how can I prevent it? A: Peptide aggregation is the self-association of growing peptide chains on the resin, primarily through hydrogen bonding to form stable secondary structures like β-sheets.[4][5] This is a major cause of synthesis failure, especially for long or hydrophobic sequences, as it blocks access for reagents.[4][5]

  • Prevention Strategies:

    • Solvents: Use solvents like NMP or add chaotropic salts (e.g., LiCl) to disrupt hydrogen bonds.[4][26]

    • Temperature: Performing couplings at a higher temperature can break up aggregates.[6] Microwave-assisted synthesis is particularly effective for this.[5]

    • Resin Choice: Use a low-loading resin or a hydrophilic PEG-based resin.[4][23]

    • Sequence Modification: Incorporate pseudoproline dipeptides or other backbone-protecting groups that disrupt secondary structures.[4]

Q: When should I use a "capping" step? A: Capping is the acetylation of any N-terminal amines that failed to react during a coupling step. This is highly recommended when synthesizing long peptides (>15 amino acids) or sequences known to be difficult.[12] Capping terminates the failed chains, preventing the formation of deletion impurities that can be difficult to separate from the desired full-length product during purification.[12]

References

Validation & Comparative

The Gold Standard of Quantification: A Comparative Guide to Fmoc-Gly-OH-2,2-d2 and Fmoc-Gly-OH in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative analysis, particularly within drug development and proteomics research, the accuracy and reliability of measurements are paramount. For scientists utilizing mass spectrometry to quantify Fmoc-Glycine (Fmoc-Gly-OH), a fundamental building block in peptide synthesis, the choice of an appropriate internal standard is critical. This guide provides an objective comparison between the use of a deuterated internal standard, Fmoc-Gly-OH-2,2-d2, and the alternative of external calibration with unlabeled Fmoc-Gly-OH, supported by experimental principles and data.

At the heart of this comparison lies the principle of isotope dilution mass spectrometry (IDMS), a technique widely regarded as the gold standard for quantitative measurements. By introducing a known quantity of a stable isotope-labeled version of the analyte, in this case, this compound, into the sample, a wide array of analytical variabilities can be effectively mitigated. These include inconsistencies in sample preparation, matrix effects, and fluctuations in instrument response. The deuterated standard is chemically identical to the analyte and thus behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling a highly accurate determination of the analyte's concentration based on the ratio of the two signals.

Unveiling the Chemical Distinction

Fmoc-Gly-OH and its deuterated counterpart, this compound, share the same fundamental chemical structure. The key difference lies in the isotopic composition of the two hydrogen atoms attached to the alpha-carbon of the glycine residue. In this compound, these two hydrogen atoms are replaced by deuterium (²H), a stable, non-radioactive isotope of hydrogen. This substitution results in a predictable mass shift, which is the cornerstone of its utility in mass spectrometry.

CompoundChemical FormulaMolecular Weight (Da)
Fmoc-Gly-OHC₁₇H₁₅NO₄297.31
This compoundC₁₇H₁₃D₂NO₄299.32

Performance in Mass Spectrometry: A Tale of Two Methods

The superiority of using this compound as an internal standard over external calibration with Fmoc-Gly-OH becomes evident when examining the key validation parameters of a quantitative bioanalytical method. The use of a stable isotope-labeled internal standard significantly enhances the accuracy, precision, and robustness of the assay.

Performance ParameterMethod using this compound (Internal Standard)Method using Fmoc-Gly-OH (External Standard)Acceptance Criteria (FDA/EMA Guidelines)
Linearity (r²) > 0.995> 0.99≥ 0.99
Accuracy (% Bias) Within ± 5%Can vary significantly (± 20% or more) due to matrix effects± 15% (± 20% at LLOQ)
Precision (% CV) < 10%Often > 15%≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) Lower, due to improved S/NHigher, due to background noise and variabilitySignal-to-Noise Ratio ≥ 10
Robustness HighLow to moderateConsistent performance under varied conditions

This table presents representative data based on established principles of bioanalytical method validation. The performance of the external standard method can be highly variable depending on the complexity of the sample matrix.

The Experimental Edge: A Detailed Protocol

A robust and reliable quantitative analysis of Fmoc-Gly-OH in a complex matrix, such as a biological sample or a peptide synthesis reaction mixture, necessitates a well-defined experimental protocol. The following outlines a typical LC-MS/MS method employing this compound as an internal standard.

1. Sample Preparation:

  • Spiking with Internal Standard: To each sample, quality control (QC) standard, and calibration standard, add a known and fixed amount of this compound solution in a suitable solvent (e.g., acetonitrile/water).

  • Protein Precipitation/Extraction: For biological samples, perform a protein precipitation step by adding a water-miscible organic solvent like acetonitrile. For other matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed to remove interfering substances.

  • Centrifugation and Supernatant Transfer: Centrifuge the samples to pellet the precipitated proteins or solid debris. Transfer the supernatant containing the analyte and internal standard to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient program to achieve separation of Fmoc-Gly-OH from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.

      • Fmoc-Gly-OH: m/z 296.1 → 178.1 (loss of the Fmoc group)

      • This compound: m/z 298.1 → 178.1 (loss of the Fmoc group)

    • Data Analysis: The concentration of Fmoc-Gly-OH in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizing the Workflow and Logic

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

G Experimental Workflow for Quantitative Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma, Reaction Mixture) Spike Spike with this compound Sample->Spike Extract Protein Precipitation / Extraction Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC HPLC Separation (C18 Column) Evap->LC MS Mass Spectrometry (ESI-) LC->MS MRM MRM Detection MS->MRM Ratio Calculate Peak Area Ratio (Analyte/IS) MRM->Ratio CalCurve Compare to Calibration Curve Ratio->CalCurve Quant Quantify Fmoc-Gly-OH CalCurve->Quant

Caption: A streamlined workflow for the quantitative analysis of Fmoc-Gly-OH using a deuterated internal standard.

G Rationale for Using a Deuterated Internal Standard Analyte Fmoc-Gly-OH (Analyte) Variability Analytical Variability (Extraction Loss, Matrix Effects, Ion Suppression) Analyte->Variability IS This compound (Internal Standard) IS->Variability MS_Signal Mass Spectrometer Signal Variability->MS_Signal Ratio Constant Ratio (Analyte/IS) MS_Signal->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Caption: The logical basis for enhanced accuracy using a deuterated internal standard in mass spectrometry.

A Comparative Guide to Analytical Methods for Verifying Deuterium Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium into peptides is a powerful tool in drug development and proteomic research, offering benefits such as improved metabolic stability and altered pharmacokinetic profiles. Verifying the precise location and extent of deuterium incorporation is a critical quality control step. This guide provides an objective comparison of the three primary analytical techniques for this purpose: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. We present a side-by-side performance comparison, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.

Performance Comparison

The choice of analytical method for verifying deuterium incorporation in peptides depends on a variety of factors, including the desired level of detail, sample availability, and instrumentation. The following table summarizes the key performance characteristics of Mass Spectrometry, NMR Spectroscopy, and FTIR Spectroscopy.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Measures the mass-to-charge ratio of ionized peptides, with deuterium incorporation causing a predictable mass shift.Detects the magnetic properties of atomic nuclei. ¹H NMR monitors the disappearance of proton signals, while ²H NMR directly detects deuterium signals.Measures the absorption of infrared radiation by molecular vibrations. Deuteration of the amide backbone leads to a characteristic shift in the amide II band.
Resolution Peptide-level to single-residue, depending on fragmentation technique (e.g., ETD, ECD).[1][2]Atomic/residue-level, providing precise localization of deuterium.[3]Provides information on the overall exchange kinetics of the entire peptide or protein; does not provide residue-specific information.[4][5]
Sensitivity High (picomole to femtomole range).[1]Moderate to low; requires higher sample concentrations.Moderate sensitivity.
Sample Amount Low (typically 5-20 pmol per injection).[6]High (typically 1.5-7.5 mg of peptide).[7][8]Low (can be in the nanogram range with microarray techniques).[9]
Sample Concentration 0.5 - 2 mg/mL.[10]1-5 mM for peptides.[7][8]6-12 mg/mL for transmission FTIR.[11]
Key Advantages High sensitivity, high throughput, applicable to large proteins and complex mixtures.[12]Provides unambiguous, high-resolution structural information at the atomic level.[3]Non-destructive, real-time monitoring of exchange kinetics, and less complex instrumentation.[4][5]
Key Disadvantages Potential for deuterium back-exchange during analysis, requires careful experimental control.[13]Lower sensitivity, requires larger sample amounts, and can be time-consuming.Low resolution (no site-specific information), and potential for overlapping signals.

Experimental Protocols

Mass Spectrometry: Hydrogen-Deuterium Exchange (HDX-MS)

This protocol outlines a typical bottom-up HDX-MS workflow for analyzing deuterium incorporation in a peptide.

1. Reagent Preparation:

  • Equilibration Buffer: Prepare a buffer solution appropriate for the peptide's stability (e.g., 20 mM potassium phosphate, 150 mM NaCl, pH 7.4).

  • Labeling Buffer: Prepare the same buffer as the equilibration buffer, but using 99.9% D₂O instead of H₂O. Adjust the pD to the desired value (pD = pH reading + 0.4).

  • Quench Buffer: Prepare a low pH and low-temperature buffer to stop the exchange reaction (e.g., 0.1% trifluoroacetic acid in 4 M guanidine HCl, cooled to 0 °C).

2. Deuterium Labeling:

  • Incubate the peptide sample in the equilibration buffer.

  • Initiate the exchange reaction by diluting the peptide solution with the labeling buffer (typically a 1:10 or 1:20 dilution).

  • Incubate the mixture for various time points (e.g., 10s, 1min, 10min, 1h) at a controlled temperature (e.g., 4 °C).

3. Quenching:

  • At each time point, terminate the exchange reaction by adding an equal volume of ice-cold quench buffer.

  • Immediately freeze the quenched samples in liquid nitrogen and store at -80 °C until analysis.

4. Proteolytic Digestion (Optional but common for proteins):

  • For larger peptides or proteins, online digestion is performed using an immobilized protease column (e.g., pepsin) maintained at a low temperature (e.g., 0 °C).

5. LC-MS/MS Analysis:

  • Inject the quenched (and digested) sample into a liquid chromatography system coupled to a mass spectrometer. The entire system should be kept at a low temperature (e.g., 0 °C) to minimize back-exchange.[13]

  • Separate the peptides using a C18 column with a suitable gradient of acetonitrile in 0.1% formic acid.

  • Acquire mass spectra in both MS and MS/MS modes. MS1 scans are used to determine the deuterium uptake of each peptide, while MS/MS scans are used for peptide identification.

6. Data Analysis:

  • Identify the peptides from the MS/MS data of an undeuterated control sample.

  • Determine the centroid mass of the isotopic distribution for each peptide at each time point.

  • Calculate the amount of deuterium incorporated by subtracting the centroid mass of the undeuterated peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the general steps for analyzing deuterium incorporation using both ¹H and ²H NMR.

1. Sample Preparation:

  • Dissolve the deuterated peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 1-5 mM.[7][8]

  • For ¹H NMR, an internal standard with a known concentration and non-exchangeable protons may be added for quantification.

  • Transfer the solution to a high-quality NMR tube.

2. Data Acquisition:

  • ¹H NMR:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Observe the reduction or disappearance of proton signals at specific chemical shifts corresponding to the sites of deuteration.

  • ²H NMR:

    • Acquire a one-dimensional ²H NMR spectrum.

    • Directly observe the signals from the incorporated deuterium nuclei.

3. Data Processing and Analysis:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

  • ¹H NMR Quantification:

    • Integrate the residual proton signal at the site of deuteration and the signal of the internal standard or a non-deuterated proton in the peptide.

    • Calculate the percentage of deuterium incorporation using the following formula: % Incorporation = (1 - (Integral of residual ¹H signal / Integral of reference ¹H signal)) * 100

  • ²H NMR Quantification:

    • Integrate the deuterium signals. The relative integral of each signal is directly proportional to the amount of deuterium at that site.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol provides a general method for monitoring H-D exchange kinetics in peptides using FTIR.

1. Sample Preparation:

  • Prepare a thin film of the peptide sample on an ATR crystal or within a transmission cell with CaF₂ windows.[11] The protein concentration for transmission measurements is typically between 6 and 12 mg/mL.[11]

2. H-D Exchange:

  • Expose the sample to D₂O vapor in a sealed chamber. This can be achieved by placing a small container of D₂O within the chamber.

3. Data Acquisition:

  • Acquire FTIR spectra at regular time intervals as the H-D exchange proceeds.

  • Monitor the decrease in the intensity of the amide II band (around 1550 cm⁻¹) and the increase in the intensity of the amide II' band (around 1450 cm⁻¹).[5]

4. Data Analysis:

  • Process the spectra to correct for baseline and water vapor contributions.

  • Calculate the area of the amide II band at each time point.

  • Plot the decrease in the amide II band area as a function of time to determine the exchange kinetics. The percentage of unexchanged amide protons can be calculated from the ratio of the areas of the Amide II and Amide I bands.[4][5]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.

HDX_MS_Workflow cluster_prep Sample Preparation cluster_labeling Deuterium Labeling cluster_analysis Analysis Peptide Peptide in H2O Buffer D2O Add D2O Buffer (Time course) Peptide->D2O Initiate Exchange Quench Quench Reaction (Low pH, Low Temp) D2O->Quench Stop Exchange Digestion Online Digestion (e.g., Pepsin) Quench->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis LCMS->Data

A typical bottom-up HDX-MS workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Peptide Deuterated Peptide Solvent Dissolve in Deuterated Solvent Peptide->Solvent Tube Transfer to NMR Tube Solvent->Tube NMR Acquire 1H and/or 2H NMR Spectra Tube->NMR Process Process Spectra NMR->Process Quantify Quantify Incorporation Process->Quantify

Workflow for NMR analysis of deuterium incorporation.

FTIR_Workflow cluster_prep Sample Preparation cluster_exchange H-D Exchange cluster_acq Data Acquisition & Analysis Peptide Peptide Sample Film Prepare Thin Film Peptide->Film Vapor Expose to D2O Vapor Film->Vapor FTIR Acquire FTIR Spectra (Time course) Vapor->FTIR Monitor Exchange Analysis Analyze Amide II Band Decay FTIR->Analysis

Workflow for FTIR analysis of H-D exchange.

References

Comparative Guide to the Validation of Protein Turnover Rates Using Deuterium Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of deuterium oxide (D₂O) metabolic labeling with other common methods for measuring protein turnover rates. It is intended for researchers, scientists, and drug development professionals who are seeking to quantify proteome dynamics. The guide includes supporting data, detailed experimental protocols, and workflow visualizations to facilitate objective evaluation.

Introduction to Protein Turnover

Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental process in maintaining cellular health, enabling cells to adapt to changing environmental conditions and regulate physiological functions.[1] Measuring the rates of protein turnover provides a dynamic view of cellular processes that cannot be obtained from static protein abundance measurements alone.[2] This "missing dimension" of protein function is critical for understanding disease mechanisms, drug action, and the overall regulation of the proteome.[2]

Principles of Deuterium (D₂O) Metabolic Labeling

Metabolic labeling with heavy water (D₂O) is a powerful and cost-effective method for measuring protein turnover in vivo and in vitro.[3][4] The principle involves introducing D₂O into the biological system (e.g., through drinking water for animals or in cell culture media).[5] The deuterium from D₂O is incorporated into the stable C-H bonds of non-essential amino acids (NEAAs) during their biosynthesis.[6][7] These newly synthesized, deuterium-labeled amino acids are then incorporated into nascent proteins.

By using mass spectrometry to track the rate of deuterium incorporation into peptides over time, one can calculate the fractional synthesis rate (FSR) of their parent proteins.[5][8] This method allows for the high-throughput analysis of turnover rates for thousands of proteins simultaneously.[9][10]

Comparison of Protein Turnover Measurement Methods

Deuterium labeling is one of several techniques available for quantifying protein turnover. Each method has distinct advantages and limitations. The primary alternatives include stable isotope labeling by amino acids in cell culture (SILAC) and protein synthesis inhibition.

FeatureDeuterium (D₂O) LabelingDynamic SILACSynthesis Inhibition (e.g., Cycloheximide)
Principle In vivo or in vitro labeling of NEAA precursors with deuterium from D₂O.[6]In vitro labeling of proteins by providing heavy-isotope-labeled essential amino acids (e.g., ¹³C, ¹⁵N Lys/Arg).[2]Halting protein synthesis and measuring the subsequent decay in protein abundance over time.[6]
Label Deuterium (²H)Heavy isotopes (¹³C, ¹⁵N)None (indirect measurement)
Cost Low; D₂O is relatively inexpensive.[3][11][12]High; labeled amino acids are expensive.[11]Low; cost of inhibitor is minimal.
Applicability In vivo (animals, humans) and in vitro.[5][6]Primarily in vitro; in vivo application (SILAM) is very expensive.[11]Primarily in vitro.
Throughput High; proteome-wide analysis is common.[12]High; suitable for proteome-wide analysis.[2]Low to medium; often targeted (e.g., Western Blot) but can be adapted for proteomics.
Key Advantages - Simple and easy to administer in vivo.[5] - Enables long-term studies.[1][5] - Labels a broad range of peptides via NEAAs.[11][12]- Direct labeling of proteins. - Well-established workflows and data analysis tools.- Simple experimental concept.
Key Limitations - Data analysis is complex; requires specialized bioinformatics.[11][12] - Accurate determination of deuterium incorporation sites can be challenging.[9]- Potential for amino acid recycling to affect results. - Requires specialized cell culture media.[6]- Inhibitors can have secondary cytotoxic effects, altering normal physiology.[6]

Quantitative Data and Validation

Direct comparisons have shown that D₂O labeling provides reliable turnover data that is comparable to other established methods.

  • D₂O vs. Labeled Leucine: A study in humans measuring the replacement rates of apolipoprotein B-100 (apoB100-VLDL) found comparable results between D₂O labeling (measuring deuterium incorporation into alanine) and the infusion of labeled leucine.[13]

  • D₂O vs. H₂¹⁸O: When comparing the turnover rate of serum albumin in mice, D₂O and H₂¹⁸O labeling methods returned statistically similar results (0.325 d⁻¹ for D₂O vs. 0.301 d⁻¹ for H₂¹⁸O).[2]

  • D₂O vs. ¹³C₆-Lysine: In a study comparing labeling strategies in mice, both D₂O and [¹³C₆]lysine yielded "essentially identical" degradation rate constants for long-lived proteins.[14] For short-lived proteins, the study noted the need to compensate for the slower equilibration of the lysine precursor pool.[14]

These validation studies support the use of D₂O as a robust and accurate method for quantifying protein turnover rates across a wide range of biological systems and proteins.

Detailed Experimental Protocols

The following sections provide generalized protocols for in vivo and in vitro protein turnover studies using D₂O labeling.

In Vivo Protocol (Rodent Model)

This protocol is adapted from common practices for measuring protein synthesis in rodents.[5]

  • Acclimation: House animals in individual cages and allow them to acclimate for a sufficient period.

  • Priming Dose: Administer an initial intraperitoneal (IP) injection of sterile, isotonic 99.9% D₂O to rapidly enrich the body water pool.[5]

  • Maintenance: Provide ad libitum access to drinking water enriched with 4-8% D₂O for the duration of the experiment.

  • Time-Course Sampling: Collect tissue samples at predetermined time points (e.g., 0, 1, 3, 7, 14, 21 days). Blood or saliva samples can also be taken to monitor body water enrichment.[5][15]

  • Sample Processing:

    • Flash-freeze tissue samples in liquid nitrogen and store them at -80°C.

    • Homogenize the tissue and perform protein extraction using a suitable lysis buffer (e.g., RIPA buffer) with protease inhibitors.[16]

    • Quantify protein concentration (e.g., via BCA assay).

  • Protein Digestion:

    • Perform in-solution or in-gel digestion. Reduce protein disulfide bonds with DTT and alkylate with iodoacetamide.[16]

    • Digest proteins into peptides using mass spectrometry-grade trypsin.[16]

  • Mass Spectrometry:

    • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][11]

  • Data Analysis:

    • Use specialized software to identify peptides and quantify the isotopic distribution of each peptide over time.

    • Calculate the rate of deuterium incorporation to determine the fractional synthesis rate for each protein.[12]

In Vitro Protocol (Cell Culture)

This protocol describes a workflow for measuring proteome-wide turnover rates in cultured cells.[6][16][17]

  • Cell Culture: Grow cells to approximately 70-80% confluency under standard conditions.[16]

  • Labeling: Replace the standard medium with a labeling medium prepared with water containing a final concentration of 4-8% D₂O.[16]

  • Time-Course Sampling: Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).[16]

  • Protein Extraction:

    • For adherent cells, wash with PBS, then lyse directly in the plate.

    • For suspension cells, pellet the cells, wash with PBS, and then lyse.

    • Use a suitable lysis buffer containing a protease inhibitor cocktail.[16]

  • Protein Digestion: Follow the same procedure for reduction, alkylation, and tryptic digestion as described in the in vivo protocol.[16]

  • Mass Spectrometry and Data Analysis: Analyze the peptide samples by LC-MS/MS and process the data as described in the in vivo protocol to determine protein-specific turnover rates.[6][18]

Visualizing the Workflow and Concepts

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the underlying principles of different labeling strategies.

G Figure 1. D₂O Metabolic Labeling Workflow for Protein Turnover Analysis cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_output Output D2O_Admin D₂O Administration (In Vivo or In Vitro) Time_Course Time-Course Sampling (Tissues or Cells) D2O_Admin->Time_Course Label Incorporation Protein_Extract Protein Extraction & Digestion Time_Course->Protein_Extract LCMS LC-MS/MS Analysis Protein_Extract->LCMS Data_Processing Data Processing (Peptide ID & Isotope Profile) LCMS->Data_Processing Kinetic_Modeling Kinetic Modeling Data_Processing->Kinetic_Modeling Turnover_Rates Protein Turnover Rates (k_syn) Kinetic_Modeling->Turnover_Rates

Figure 1. D₂O Metabolic Labeling Workflow

G Figure 2. Comparison of Labeling Strategies cluster_d2o D₂O Labeling (Precursor Labeling) cluster_silac SILAC (Direct Amino Acid Labeling) D2O D₂O Pool NEAA Non-Essential Amino Acid Pool D2O->NEAA Biosynthesis New_Protein Newly Synthesized Protein NEAA->New_Protein Translation Total_Pool Total Protein Pool (Labeled + Unlabeled) New_Protein->Total_Pool Heavy_AA Heavy Labeled Essential Amino Acid Pool New_Protein_SILAC Newly Synthesized Protein Heavy_AA->New_Protein_SILAC Translation New_Protein_SILAC->Total_Pool Unlabeled_Protein Pre-existing Unlabeled Protein Unlabeled_Protein->Total_Pool

Figure 2. Comparison of Labeling Strategies

Conclusion

Deuterium labeling has emerged as a versatile, cost-effective, and reliable method for the proteome-wide validation and measurement of protein turnover rates.[5][13] Its applicability to both in vivo and in vitro systems makes it an invaluable tool for studying proteome dynamics in a variety of biological contexts, from basic research to drug development.[6] While data analysis requires specialized bioinformatics tools, the depth of information gained from D₂O labeling studies provides unparalleled insights into the complex regulation of protein homeostasis.[12] As demonstrated by validation against other methods, D₂O labeling is a robust approach for obtaining accurate and physiologically relevant protein turnover data.[13][14]

References

Assessing the Impact of Deuteration on Peptide Structure in NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of structural biology, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the three-dimensional structures and dynamics of peptides in solution. However, spectral complexity arising from a high density of proton signals can often hinder detailed analysis, especially for larger peptides. Deuteration, the selective replacement of hydrogen (¹H) with its heavier isotope deuterium (²H), has emerged as a crucial tool to overcome these limitations. This guide provides a comprehensive comparison of deuterated and non-deuterated peptides for NMR studies, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their structural investigations.

The Power of Simplification: How Deuteration Enhances NMR Spectra

The primary advantage of deuteration lies in its ability to simplify complex ¹H NMR spectra. By replacing protons with deuterons, which are NMR-inactive at proton frequencies, the number of signals and their corresponding couplings are significantly reduced. This "spin-dilution" effect leads to narrower linewidths and reduced signal overlap, enabling more accurate and straightforward resonance assignment and structure determination.

Quantitative Comparison: Deuteration vs. Non-Deuterated Peptides

The following tables summarize the key differences in NMR parameters observed between deuterated and non-deuterated peptides.

Table 1: Comparison of NMR Spectral Properties

ParameterNon-Deuterated PeptideDeuterated PeptideRationale
Spectral Complexity High, significant signal overlapLow, simplified spectraReduction in the number of ¹H nuclei.
Linewidths BroaderNarrowerReduced dipolar and scalar coupling interactions.
Resolution LowerHigherLess signal overlap and narrower lines.
Sensitivity Generally higher for direct ¹H detectionCan be lower due to fewer protons, but often enhanced by reduced relaxation effects for remaining protons.The trade-off between the number of observed nuclei and favorable relaxation properties.

Table 2: Impact of Deuteration on Key NMR Observables

NMR ObservableEffect of DeuterationSignificance for Structure Determination
Chemical Shifts Small upfield shifts (isotope shifts) for nearby protons and carbons.Generally minor, but can be significant for subtle conformational analyses.
J-Couplings (³JHNα) Unaffected by deuteration of non-involved atoms.Crucial for dihedral angle restraints and defining secondary structure.
Nuclear Overhauser Effect (NOE) Reduction in the number of observable NOEs due to proton removal.Fewer distance restraints can be obtained, potentially impacting the precision of the 3D structure.
Relaxation Rates (T₁, T₂) T₂ relaxation times of remaining protons are significantly longer.Longer T₂ allows for the study of larger peptides and protein complexes.
Residual Dipolar Couplings (RDCs) Can be measured on remaining amide protons.Provides long-range orientational information, crucial for defining the global fold.

Experimental Protocols

Peptide Synthesis and Deuteration

A common method for obtaining deuterated peptides is through solid-phase peptide synthesis (SPPS) using deuterated amino acid building blocks.

Protocol for Solid-Phase Peptide Synthesis of a Deuterated Peptide:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink amide resin).

  • Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine in DMF.

  • Coupling: Add the desired deuterated Fmoc-protected amino acid, an activating agent (e.g., HBTU/HOBt), and a base (e.g., DIPEA) to the resin. Allow the reaction to proceed for a specified time.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

  • Purification: Purify the crude deuterated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the deuterated peptide by mass spectrometry.

Alternatively, for larger peptides and proteins, recombinant expression in E. coli grown in deuterated minimal media is the preferred method.

NMR Data Acquisition and Analysis

Protocol for NMR Data Acquisition and Structure Calculation:

  • Sample Preparation: Dissolve the lyophilized deuterated peptide in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O or 100% D₂O, depending on the experiment) to a final concentration of 0.5-2 mM.

  • NMR Spectrometer Setup: Tune and match the NMR probe for the desired nuclei (¹H, ¹³C, ¹⁵N). Set the sample temperature.

  • 1D ¹H NMR: Acquire a one-dimensional ¹H spectrum to assess sample quality and concentration.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space correlations between protons that are close in space (< 5 Å), providing distance restraints.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For peptides uniformly labeled with ¹⁵N, this experiment provides a fingerprint of the molecule, with one peak per amide proton.

  • Data Processing: Process the acquired NMR data using software such as NMRPipe. This involves Fourier transformation, phasing, and baseline correction.

  • Resonance Assignment: Assign the observed NMR signals to specific atoms in the peptide sequence using software like CCPNmr Analysis or CARA.

  • Structure Calculation: Use the NOE-derived distance restraints and any dihedral angle restraints from J-coupling analysis to calculate the 3D structure of the peptide using software like CYANA, Xplor-NIH, or ARIA.

  • Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR or MolProbity.

Visualizing the Workflow and Concepts

experimental_workflow cluster_synthesis Peptide Synthesis & Deuteration cluster_nmr NMR Spectroscopy cluster_structure Structure Determination s1 Solid-Phase Peptide Synthesis (with deuterated amino acids) s2 Cleavage & Deprotection s1->s2 s3 Purification (RP-HPLC) s2->s3 s4 Verification (Mass Spectrometry) s3->s4 n1 Sample Preparation s4->n1 n2 NMR Data Acquisition (1D, 2D TOCSY, NOESY, HSQC) n1->n2 n3 Data Processing n2->n3 d1 Resonance Assignment n3->d1 d2 Extraction of Restraints (NOEs, J-couplings) d1->d2 d3 Structure Calculation d2->d3 d4 Structure Validation d3->d4

Caption: Experimental workflow for peptide structure determination using deuteration and NMR.

deuteration_impact cluster_non_deuterated Non-Deuterated Peptide cluster_deuterated Deuterated Peptide cluster_outcome Outcome nd_spec Complex ¹H NMR Spectrum nd_overlap Signal Overlap nd_spec->nd_overlap nd_broad Broad Linewidths nd_spec->nd_broad d_spec Simplified ¹H NMR Spectrum nd_spec->d_spec Deuteration outcome_nd Difficult Structure Determination nd_overlap->outcome_nd nd_broad->outcome_nd d_narrow Narrow Linewidths d_spec->d_narrow d_resolved Resolved Signals d_spec->d_resolved outcome_d Facilitated Structure Determination d_narrow->outcome_d d_resolved->outcome_d

Caption: Impact of deuteration on NMR spectra and structure determination outcome.

Alternative Methods for Peptide Structural Analysis

While NMR is a powerful tool, other techniques can provide complementary structural information.

Table 3: Comparison of Methods for Peptide Structure Determination

MethodAdvantagesDisadvantages
NMR Spectroscopy - Provides atomic-resolution structures in solution. - Can study dynamics over a wide range of timescales. - Does not require crystallization.- Limited to smaller peptides/proteins (though deuteration extends this limit). - Can be time-consuming for assignment and analysis.
X-ray Crystallography - Provides high-resolution structures. - No size limitation.- Requires well-ordered crystals, which can be difficult to obtain for peptides. - Provides a static picture of the structure in a crystalline state, which may not reflect the solution conformation.
Cryo-Electron Microscopy (Cryo-EM) - Can determine structures of large complexes. - Does not require crystallization.- Generally not suitable for small peptides due to low contrast and difficulty in particle alignment.
Circular Dichroism (CD) Spectroscopy - Provides information about the secondary structure content (alpha-helix, beta-sheet, random coil). - Rapid and requires small amounts of sample.- Does not provide atomic-resolution information.
Mass Spectrometry (MS) - Can provide information on peptide conformation through techniques like ion mobility-mass spectrometry and hydrogen-deuterium exchange MS.- Does not provide a detailed 3D structure.

Conclusion

Deuteration is an invaluable tool in modern NMR spectroscopy for the structural analysis of peptides. By simplifying complex spectra and improving resolution, it enables the study of larger and more challenging systems. While the reduction in the number of protons can lead to fewer distance restraints, the benefits of spectral simplification and the ability to measure other valuable parameters like RDCs often outweigh this limitation. The choice between a deuterated and non-deuterated sample will ultimately depend on the specific research question, the size of the peptide, and the available resources. For complex peptides where spectral overlap is a significant hurdle, deuteration is a highly recommended, and often essential, strategy for successful structure determination by NMR.

A Comparative Guide to HBTU/HOBt and HATU as Coupling Reagents for Deuterated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterated amino acids into peptides is a burgeoning field in drug development, aimed at enhancing metabolic stability and pharmacokinetic profiles. The success of synthesizing these modified peptides hinges on the crucial step of amide bond formation, governed by the choice of coupling reagent. This guide provides an objective, data-driven comparison between two ubiquitous uronium salt-based coupling reagents: HBTU, used with its additive HOBt, and HATU. We will delve into their mechanisms, comparative efficiencies, and provide standardized protocols relevant to the synthesis of deuterated peptides.

The Challenge of Deuterated Amino Acids

While chemically similar to their proteated counterparts, deuterated amino acids introduce a key consideration: the kinetic isotope effect (KIE). The increased mass of deuterium can lead to a slower rate for reactions involving the cleavage of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. In peptide synthesis, this is most relevant to the side reaction of racemization. Racemization of an activated amino acid proceeds through the abstraction of the α-proton to form an enolate intermediate. When this position is deuterated, the rate of this side reaction is suppressed, preserving the stereochemical integrity of the peptide. Therefore, an ideal coupling reagent should not only be efficient but also fast enough to minimize the time the amino acid remains in its activated, racemization-prone state.

Mechanism of Action: The Critical Difference

The fundamental difference between HBTU and HATU lies in the active ester they form upon reacting with a carboxylic acid. This initial activation step is what dictates the reagent's overall reactivity and efficiency.

HBTU/HOBt Activation: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) reacts with the carboxylate of an N-protected amino acid to form a benzotriazole ester (OBt-ester). This reaction is facilitated by the presence of 1-hydroxybenzotriazole (HOBt). While effective, the OBt-ester is moderately reactive.[1][2][3]

HATU Activation: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is structurally analogous but contains a 7-azabenzotriazole (HOAt) moiety instead of HOBt.[1] The nitrogen atom at the 7-position of the pyridine ring acts as an electron-withdrawing group.[1] This makes the resulting OAt-ester significantly more reactive and susceptible to nucleophilic attack by an amine, leading to faster and more complete reactions.[1][4][5]

G Figure 1: Carboxylic Acid Activation Pathways cluster_hbtu HBTU/HOBt Pathway cluster_hatu HATU Pathway HBTU_start R-COOH + HBTU/HOBt + Base HBTU_active OBt Active Ester HBTU_start->HBTU_active Activation HBTU_end Peptide Bond HBTU_active->HBTU_end Aminolysis HATU_start R-COOH + HATU + Base HATU_active OAt Active Ester (More Reactive) HATU_start->HATU_active Activation HATU_end Peptide Bond HATU_active->HATU_end Aminolysis

Figure 1: Carboxylic Acid Activation Pathways

Performance Comparison

Experimental evidence consistently demonstrates that HATU offers superior performance over HBTU, particularly in challenging synthetic contexts such as sterically hindered amino acids or sequences prone to aggregation.[1][4] This superiority is directly attributable to the higher reactivity of the HOAt-derived active ester.

ParameterHBTU / HOBtHATURationale & Relevance for Deuterated Analogs
Reactivity HighVery HighHATU's OAt-ester is more electron-deficient and a better leaving group than the OBt-ester, accelerating the reaction.[1][4]
Coupling Efficiency Good to HighHigherEspecially effective for sterically hindered amino acids.[4][6] This is advantageous for complex deuterated amino acids.
Reaction Speed SlowerFasterFaster kinetics minimize the lifetime of the activated species, reducing opportunities for side reactions.[1][7]
Racemization Risk Higher RiskLower RiskFaster coupling significantly reduces the risk of epimerization.[1][8] This effect is synergistic with the inherent racemization resistance of α-deuterated amino acids.
Side Reactions GuanidinylationGuanidinylationBoth can cause N-terminal guanidinylation if used in excess, capping the peptide chain.[8][9] Careful stoichiometry is crucial.
Cost LowerHigherThe higher cost of HATU may be justified by increased purity and yield, reducing downstream purification costs.[8]

Table 1: Comparative performance of HBTU/HOBt and HATU in peptide synthesis.

For deuterated amino acids, HATU's advantages are particularly pronounced. The primary goal is to form the peptide bond as quickly and cleanly as possible to preserve stereochemical purity. While α-deuteration inherently slows down the racemization pathway, the faster coupling kinetics of HATU provide a second layer of defense, ensuring the activated amino acid reacts with the desired amine before any potential epimerization can occur.

Experimental Protocols

The following are generalized protocols for a single coupling cycle in manual Fmoc-based solid-phase peptide synthesis (SPPS). Molar equivalents are based on the initial loading of the resin.

Protocol 1: HBTU/HOBt Coupling
  • Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all traces of piperidine.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected (deuterated) amino acid (3.0 eq.), HBTU (2.9 eq.), and HOBt (3.0 eq.) in a minimal volume of DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq.) to the activation mixture.

    • Immediately add the activated amino acid solution to the deprotected resin-bound peptide.

    • Agitate the mixture for 30-60 minutes at room temperature.[10]

  • Monitoring & Washing: Monitor reaction completion with a qualitative ninhydrin (Kaiser) test. Upon a negative result (no blue color), drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

Protocol 2: HATU Coupling
  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected (deuterated) amino acid (3.0 eq.) and HATU (2.9 eq.) in DMF.[9][11]

    • Add DIPEA or 2,4,6-collidine (6.0 eq.) to the solution and allow it to pre-activate for 1-5 minutes.[8][9]

    • Add the activated amino acid solution to the deprotected resin-bound peptide.

    • Agitate the mixture for 20-45 minutes at room temperature.[11]

  • Monitoring & Washing: Monitor reaction completion with a qualitative ninhydrin (Kaiser) test. Upon a negative result, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

G Figure 2: Comparative SPPS Workflow cluster_coupling 3. Coupling Step start Start: Fmoc-Peptide-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF, DCM) deprotection->wash1 hbtu_couple HBTU/HOBt Coupling (30-60 min) wash1->hbtu_couple Option 1 hatu_couple HATU Coupling (20-45 min) wash1->hatu_couple Option 2 end End: Fmoc-AA-Peptide-Resin wash2 4. Wash (DMF, DCM) hbtu_couple->wash2 hatu_couple->wash2 wash2->end

Figure 2: Comparative SPPS Workflow

Conclusion and Recommendations

Both HBTU/HOBt and HATU are highly effective coupling reagents for peptide synthesis. However, the evidence strongly supports HATU as the superior choice for applications demanding the highest efficiency, fastest reaction times, and minimal racemization.

For the synthesis of peptides containing deuterated amino acids:

  • HATU is the recommended reagent. Its rapid kinetics provide a crucial advantage by minimizing the time the activated amino acid is susceptible to side reactions. This complements the inherent resistance to racemization provided by α-deuteration, ensuring the highest possible stereochemical fidelity in the final peptide product.

  • HBTU/HOBt remains a viable, cost-effective alternative for routine syntheses or for sequences that are not known to be sterically hindered or prone to racemization. However, for valuable or complex deuterated peptides, the higher upfront cost of HATU is often justified by purer crude products and simplified purification.

References

Preserving Isotopic Purity: A Comparative Guide to Cleavage Cocktails for Deuterated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with isotopically labeled peptides, the final cleavage step is a critical juncture where the integrity of the isotopic label can be compromised. This guide provides an objective comparison of different cleavage cocktails, with a focus on their efficacy in cleaving deuterated peptides from solid-phase synthesis resins while minimizing deuterium-to-hydrogen back-exchange.

The synthesis of deuterated peptides is essential for a variety of applications, including NMR studies, mass spectrometry-based quantitative proteomics, and as internal standards in pharmacokinetic studies. The stability of the deuterium label is paramount for the accuracy and reliability of these experiments. The most common method for peptide cleavage and deprotection, treatment with strong acid, typically Trifluoroacetic Acid (TFA), poses a significant risk of deuterium loss, particularly at labile positions. This guide presents a comparative analysis of cleavage cocktails designed to mitigate this issue, supported by illustrative experimental data and detailed protocols.

Comparison of Cleavage Cocktails for Deuterated Peptides

The primary challenge in cleaving deuterated peptides is the presence of protic species, most notably water, in the cleavage cocktail. These can serve as a source of protons that readily exchange with the deuterium atoms on the peptide. Therefore, the ideal cleavage cocktail for a deuterated peptide should be as anhydrous as possible.

Here, we compare three formulations: a standard "wet" cocktail, a "low-water" cocktail, and an anhydrous cocktail utilizing deuterated TFA (TFA-d).

Cleavage CocktailCompositionCleavage Yield (%)Deuterium Retention (%)AdvantagesDisadvantages
Standard TFA 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water9285Effective for a wide range of peptides, readily available components.Significant deuterium back-exchange due to the presence of water.[1][2]
Low-Water TFA 97% TFA, 3% TIS9095Reduced deuterium back-exchange, good cleavage efficiency.May be less effective for peptides with protecting groups requiring water for removal.
Anhydrous TFA-d 97% TFA-d, 3% TIS88>99Maximizes deuterium retention by eliminating protic sources in the cocktail.Higher cost of TFA-d, may require more stringent anhydrous handling conditions.

Note: The data presented in this table is illustrative and based on expected outcomes. Actual results may vary depending on the peptide sequence, the specific deuterated positions, and experimental conditions.

Experimental Protocols

Detailed methodologies for the preparation and use of each cleavage cocktail are provided below. It is crucial to perform all steps in a well-ventilated fume hood and to use appropriate personal protective equipment.

Materials and General Preparations
  • Peptide-resin: Synthesized deuterated peptide on a solid support (e.g., Wang, Rink Amide). The resin should be thoroughly dried under vacuum prior to cleavage.

  • Trifluoroacetic Acid (TFA): High-purity, reagent grade.

  • Trifluoroacetic Acid-d (TFA-d): Deuterated TFA.

  • Triisopropylsilane (TIS): Reagent grade, used as a scavenger.[3]

  • Water: Deionized or Milli-Q grade.

  • Dichloromethane (DCM): Anhydrous, reagent grade.

  • Cold Diethyl Ether: For peptide precipitation.

  • Reaction Vessel: A fritted syringe or a round-bottom flask.

  • Nitrogen or Argon Gas: For providing an inert atmosphere.

Protocol 1: Standard TFA Cleavage Cocktail
  • Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

  • Prepare the cleavage cocktail by combining 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of water.

  • Add the cleavage cocktail to the peptide-resin.

  • Gently agitate the mixture at room temperature for 2-3 hours under an inert atmosphere.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution dropwise to a tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether twice more.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Low-Water TFA Cleavage Cocktail
  • Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

  • Prepare the cleavage cocktail by combining 9.7 mL of TFA and 0.3 mL of TIS.

  • Follow steps 3-10 from Protocol 1.

Protocol 3: Anhydrous TFA-d Cleavage Cocktail
  • All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon.

  • Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel under an inert atmosphere.

  • Prepare the cleavage cocktail under an inert atmosphere by combining 9.7 mL of TFA-d and 0.3 mL of TIS.

  • Add the anhydrous cleavage cocktail to the peptide-resin.

  • Follow steps 4-10 from Protocol 1, maintaining an inert and anhydrous atmosphere as much as possible during the initial steps.

Visualizing the Workflow and Logic

To further clarify the experimental process and the decision-making involved in selecting an appropriate cleavage cocktail, the following diagrams are provided.

Experimental_Workflow start Start: Dried Deuterated Peptide-Resin prep_cocktail Prepare Cleavage Cocktail start->prep_cocktail cleavage Cleavage Reaction (2-3 hours, RT, Inert Atmosphere) prep_cocktail->cleavage filtration Filter to Separate Resin cleavage->filtration precipitation Precipitate Peptide in Cold Ether filtration->precipitation wash_dry Wash and Dry Peptide Pellet precipitation->wash_dry analysis Analyze Yield and Deuterium Retention (Mass Spectrometry) wash_dry->analysis end End: Purified Deuterated Peptide analysis->end

General workflow for deuterated peptide cleavage.

Cleavage_Cocktail_Selection start Goal: Cleave Deuterated Peptide question Is maximizing deuterium retention the absolute priority? start->question anhydrous Use Anhydrous TFA-d Cocktail question->anhydrous Yes low_water Use Low-Water TFA Cocktail question->low_water No, but minimize loss standard Standard TFA Cocktail (Accept some D-loss) low_water->standard If protecting groups require water

Decision logic for selecting a cleavage cocktail.

Conclusion

The choice of cleavage cocktail is a critical determinant of the success of deuterated peptide synthesis. While standard TFA-based cocktails are effective for cleavage, their water content can lead to significant deuterium back-exchange. For applications where isotopic purity is paramount, the use of low-water or, ideally, anhydrous deuterated TFA cocktails is strongly recommended. Researchers must weigh the increased cost and handling requirements of these specialized cocktails against the need to preserve the isotopic integrity of their valuable deuterated peptides. The protocols and decision logic provided in this guide offer a framework for making informed choices to optimize the cleavage of deuterated peptides.

References

certificate of analysis for Fmoc-Gly-OH-2,2-d2 standards

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Fmoc-Gly-OH-2,2-d2 standards is crucial for researchers in peptide synthesis and drug development who rely on these materials for introducing isotopically labeled glycine residues into peptides. This guide provides a comparative analysis of commercially available this compound, its non-deuterated counterpart, and outlines a typical experimental protocol for its application.

Product Overview and Applications

This compound is a derivative of the amino acid glycine, where the two hydrogen atoms on the α-carbon have been replaced with deuterium. It is protected at the N-terminus with a 9-fluorenylmethoxycarbonyl (Fmoc) group, making it suitable for use in Fmoc-based solid-phase peptide synthesis (SPPS).

The primary applications for this deuterated standard include:

  • Internal Standard: It serves as an ideal internal standard for quantitative analysis of peptides containing glycine by mass spectrometry (LC-MS) or NMR.[1] The mass shift of +2 amu allows for clear differentiation from the endogenous, non-labeled analyte.[2]

  • Tracer Studies: It can be used as a tracer in metabolic studies to follow the fate of glycine or glycine-containing peptides within biological systems.[1][3]

  • Structural Analysis: Incorporation of deuterium can be a useful tool in NMR-based structural studies of peptides.

Comparison of Commercial Standards

The quality and specifications of this compound can vary between suppliers. The following table summarizes the key analytical data typically found on a Certificate of Analysis from major chemical suppliers.

Parameter Sigma-Aldrich MedChemExpress CDN Isotopes
Product Number 485772[4]HY-Y1250S2[1][3]D-5589[5]
Purity (HPLC) Lot-specific (request CoA)99.53%[1]Lot-specific (request CoA)
Isotopic Purity 98 atom % D[2]Not specified98 atom % D[5]
Molecular Weight 299.32 g/mol [4]299.32 g/mol [3]299.32 g/mol [5]
CAS Number 284665-11-8[4]284665-11-8[3]284665-11-8[5]
Form Solid[2]White to off-white (Solid)Not specified
Storage Temp. 2-8°C[2]Powder: -20°C (3 years)[3]Room temperature[5]

Comparison with Non-Deuterated Fmoc-Gly-OH

The primary alternative to this compound is its non-deuterated analog, Fmoc-Gly-OH. The choice between them depends entirely on the experimental goal.

Feature This compound Fmoc-Gly-OH Key Difference & Application
Molecular Weight 299.32 g/mol [6]297.31 g/mol [7]The +2 mass difference is critical for use as an internal standard in mass spectrometry.
Primary Use Quantitative analysis (Internal Standard), Metabolic Tracer[1]Standard building block in peptide synthesis.[8]Fmoc-Gly-OH is for synthesizing the primary peptide; the deuterated version is for quantifying it.
CAS Number 284665-11-8[6]29022-11-5[7]Different CAS numbers reflect their distinct isotopic composition.
Reactivity in SPPS Chemically identical to the non-deuterated form.Standard reactivity profile.Both compounds behave identically in the chemical steps of peptide synthesis.

Experimental Protocols

Use as an Internal Standard in LC-MS Analysis

This protocol outlines the general workflow for using this compound to quantify a glycine-containing peptide (Analyte) in a sample.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the deuterated standard (e.g., 1 mg/mL) in a suitable solvent like DMSO or DMF.[3]

  • Sample Preparation: Lyse cells or homogenize tissue to extract the peptide of interest. Perform protein precipitation (e.g., with acetonitrile) to remove larger molecules.

  • Spiking: Add a known, fixed amount of the this compound internal standard to each sample, calibration standard, and quality control sample.

  • LC-MS/MS Analysis: Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer.

    • Chromatography: Use a C18 column with a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) to separate the analyte from other components.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor a specific precursor-product ion transition for the analyte and another for the deuterated internal standard.

  • Quantification: Calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio against the concentration of the calibration standards to generate a calibration curve. Determine the concentration of the analyte in the unknown samples from this curve.

Diagram 1: Quantitative Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Extract Extract Analyte Sample->Extract Extraction IS_Stock Fmoc-Gly-OH-d2 Stock Solution Spike Spike Sample with IS IS_Stock->Spike Spike_Cal Spike Calibrants with IS IS_Stock->Spike_Cal Spike with IS Cal_Standards Calibration Standards (Analyte) Cal_Standards->Spike_Cal Extract->Spike LC Liquid Chromatography Separation Spike->LC Spike_Cal->LC MS Tandem Mass Spectrometry (MRM) LC->MS Elution Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve Generate Calibration Curve Ratio->Curve Quant Quantify Analyte in Sample Curve->Quant

Diagram 1: Workflow for using a deuterated internal standard in LC-MS.
Incorporation into a Peptide via Fmoc-SPPS

This protocol describes the key steps for coupling this compound onto a solid support resin during peptide synthesis.[9][10]

Methodology:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide or Wang resin) to which the first amino acid has been attached and its Fmoc group has been removed (a free N-terminal amine is exposed). Swell the resin in a solvent like DMF.[10]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for several minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[11] Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, activate the this compound (typically 3-5 equivalents relative to the resin substitution). Dissolve it in DMF with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM).[10][12]

  • Coupling: Add the activated this compound solution to the resin. Agitate the mixture for 1-2 hours to allow the coupling reaction to proceed to completion.

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Diagram 2: Fmoc-SPPS Cycle cluster_coupling Coupling Step Resin Resin-Peptide-(AA)n-NH-Fmoc Deprotection 1. Deprotection (20% Piperidine in DMF) Resin->Deprotection Free_Amine Resin-Peptide-(AA)n-NH2 Deprotection->Free_Amine Coupling 2. Coupling Free_Amine->Coupling Activation Activate Fmoc-Gly-d2 (HBTU/DIPEA) Activation->Coupling Next_Cycle Resin-Peptide-(AA)n-Gly(d2)-NH-Fmoc Coupling->Next_Cycle Next_Cycle->Deprotection Repeat for next amino acid

Diagram 2: Incorporation of Fmoc-Gly-OH-d2 in Solid-Phase Peptide Synthesis.

References

Safety Operating Guide

Proper Disposal of Fmoc-Gly-OH-2,2-d2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Fmoc-Gly-OH-2,2-d2, ensuring adherence to safety protocols and environmental regulations.

This compound, a deuterated derivative of Fmoc-glycine, is a non-hazardous solid compound utilized in peptide synthesis. While its deuterated nature does not classify it as radioactive, proper chemical waste management practices must be followed. The disposal procedures are analogous to those for the non-deuterated form, Fmoc-Gly-OH.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible, chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

Ensure that disposal activities are conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust particles.

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealable container.

    • The container should be made of a material compatible with the chemical. The original product container can be used if it is in good condition.

    • Ensure the container is kept closed when not in use.

  • Labeling:

    • Clearly label the waste container with "Non-Hazardous Chemical Waste" and the full chemical name: "this compound".

    • Include the CAS number (284665-11-8) on the label for precise identification.

    • If the waste is mixed with any solvents or other chemicals, list all components on the label.

  • Storage:

    • Store the sealed waste container in a designated and secure waste accumulation area within the laboratory.

    • This area should be away from incompatible materials and general laboratory traffic.

  • Disposal:

    • Do not dispose of this compound in standard laboratory trash or down the drain.[1] Improper disposal can lead to environmental contamination and regulatory non-compliance.[1]

    • Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Follow your institution's specific procedures for requesting a chemical waste pickup.

Summary of Safety and Disposal Information

ParameterGuideline
Chemical Name This compound
CAS Number 284665-11-8
Hazard Classification Not classified as hazardous
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat
Waste Container Sealable, compatible, and clearly labeled
Disposal Method Via institutional EHS or a licensed waste disposal service
Prohibited Disposal Do not discard in general trash or pour down the drain

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Place in a Labeled, Sealable Waste Container ppe->container labeling Label Container: 'Non-Hazardous Chemical Waste' 'this compound' container->labeling storage Store in Designated Waste Accumulation Area labeling->storage disposal_decision Arrange for Disposal storage->disposal_decision ehs Contact Institutional EHS or Licensed Waste Contractor disposal_decision->ehs improper_disposal Prohibited: - General Trash - Drain Disposal disposal_decision->improper_disposal end End: Proper Disposal Complete ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Essential Safety and Operational Guide for Handling Fmoc-Gly-OH-2,2-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of Fmoc-Gly-OH-2,2-d2. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as hazardous under the Globally Harmonized System (GHS), it is prudent to handle it with a high degree of caution, assuming it may possess properties similar to other fine organic chemicals. The primary risks are associated with the inhalation of dust and direct contact with skin and eyes.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]Protects eyes from airborne dust particles and accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[1][3]Prevents skin contact with the chemical.
Body Protection A lab coat or chemical-resistant apron.[3]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is recommended if dust is generated or if handling outside of a fume hood.[3]Prevents inhalation of fine dust particles, which may cause respiratory irritation.[4]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from receipt to use in experimental procedures.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure safety first Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Proceed to handling Dissolve Compound Dissolve Compound Weigh Compound->Dissolve Compound Use in experiment Clean Workspace Clean Workspace Dissolve Compound->Clean Workspace After use Store Compound Store Compound Clean Workspace->Store Compound Proper storage Doff PPE Doff PPE Store Compound->Doff PPE Final step

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]

    • Before handling, ensure all required PPE is donned correctly.

    • Prepare all necessary equipment (spatulas, weighing paper, glassware, solvents) within the fume hood to minimize movement of the powder.

  • Weighing and Transfer:

    • To prevent the generation of dust, handle the solid material carefully. Avoid scooping or pouring in a manner that creates airborne particles.

    • Use anti-static weighing paper or a suitable container for accurate and safe weighing.

    • If transferring the solid, do so slowly and close the container immediately after use.

  • Dissolution and Reaction:

    • When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

    • If the dissolution process is exothermic, ensure the vessel is appropriately cooled.

    • Keep the reaction vessel covered to the extent possible during the experiment.

  • Post-Handling:

    • Decontaminate all surfaces that may have come into contact with the chemical using a suitable solvent and cleaning agent.

    • Properly store the remaining this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperature is 2-8°C.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.

Disposal Plan

Treat all waste containing this compound as hazardous chemical waste. Proper segregation and disposal are crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow

cluster_waste_gen Waste Generation cluster_disposal Disposal Path Unused Solid Unused Solid Solid Waste Container Solid Waste Container Unused Solid->Solid Waste Container Segregate solids Contaminated Labware Contaminated Labware Contaminated Labware->Solid Waste Container e.g., gloves, paper Sharps/Glass Container Sharps/Glass Container Contaminated Labware->Sharps/Glass Container e.g., pipette tips Solvent Waste Solvent Waste Solvent Waste Container Solvent Waste Container Solvent Waste->Solvent Waste Container Segregate liquids Hazardous Waste Pickup Hazardous Waste Pickup Solid Waste Container->Hazardous Waste Pickup Sharps/Glass Container->Hazardous Waste Pickup Solvent Waste Container->Hazardous Waste Pickup

Caption: Decision tree for the proper disposal of this compound waste.

Detailed Disposal Procedures:

  • Unused or Expired Solid:

    • Collect unused or expired this compound in its original container or a clearly labeled, sealed, and chemically compatible container.[6]

    • The container must be labeled as "Hazardous Waste" and include the full chemical name.

    • Store in a designated hazardous waste accumulation area.

  • Contaminated Solid Waste:

    • Items such as gloves, weighing paper, and pipette tips that have come into contact with the chemical are considered contaminated solid waste.

    • Collect these materials in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound, as well as solvent rinses from cleaning contaminated glassware, should be collected as hazardous liquid waste.

    • Segregate halogenated and non-halogenated solvent waste into separate, clearly labeled containers.

    • Do not dispose of any chemical waste down the sink or in regular trash.[7]

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3] Follow all institutional, local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Gly-OH-2,2-d2
Reactant of Route 2
Reactant of Route 2
Fmoc-Gly-OH-2,2-d2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.